Benzyl-(5-nitro-pyridin-2-yl)-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
N-benzyl-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)11-6-7-12(14-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOYSZDFYVXWFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944229 | |
| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21626-41-5 | |
| Record name | 21626-41-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl-(5-nitro-pyridin-2-yl)-amine: Discovery, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of Benzyl-(5-nitro-pyridin-2-yl)-amine (CAS No. 21626-41-5), a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document delves into the historical context of its chemical class, details established and theoretical synthetic protocols with mechanistic insights, summarizes its physicochemical properties, and explores its current and prospective applications. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile molecule.
Introduction and Strategic Importance
This compound is a substituted nitropyridine that has garnered interest within the scientific community as a valuable building block for the synthesis of more complex molecular architectures. Its structure is characterized by three key functional components: a pyridine ring, a nitro group, and a benzylamine moiety. This unique combination of functional groups imparts a range of chemical properties that make it a versatile intermediate in organic synthesis.
The strategic importance of this compound lies in the convergence of two privileged scaffolds in medicinal chemistry: the 2-aminopyridine core and the nitroaromatic system. The 2-aminopyridine motif is a frequent constituent of bioactive molecules, known to interact with a variety of biological targets.[1] The nitro group, while sometimes associated with toxicity, is also a key pharmacophore in certain classes of antibiotics and anticancer agents, where its electron-withdrawing nature and potential for bioreduction are exploited.[2] The benzylamine portion of the molecule provides a readily modifiable handle for the exploration of structure-activity relationships (SAR).
Discovery and Historical Context
The synthesis of this molecule falls within the broader historical development of pyridine chemistry, particularly the reactions of aminopyridines and the nucleophilic aromatic substitution on electron-deficient pyridine rings. The foundational methods for preparing aminonitropyridines were established in the early 20th century, primarily through the direct nitration of aminopyridines.[4] The Chichibabin reaction, discovered by Aleksei Chichibabin in 1914, demonstrated the feasibility of nucleophilic substitution on the pyridine ring to produce 2-aminopyridines.[5]
The synthesis of this compound is a logical extension of these early discoveries, applying the principles of nucleophilic aromatic substitution to a pyridine ring activated by an electron-withdrawing nitro group. The presence of the nitro group at the 5-position makes the 2-position particularly susceptible to nucleophilic attack, a fundamental concept in heterocyclic chemistry that was well-understood by the mid-20th century.
Synthetic Methodologies and Mechanistic Insights
The synthesis of this compound can be approached through several well-established organic chemistry reactions. The two most prominent and logical routes are Nucleophilic Aromatic Substitution (SNAAr) and Reductive Amination.
Nucleophilic Aromatic Substitution (SNAAr) Pathway
This is the most direct and classical approach to the synthesis of this compound. The reaction proceeds via the displacement of a suitable leaving group at the 2-position of a 5-nitropyridine derivative by benzylamine.
Overall Reaction:
Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add benzylamine (1.1 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) or potassium carbonate (1.5 eq.).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, ranging from 80 °C to 120 °C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: The base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. A non-nucleophilic base is used to avoid competing reactions.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
Mechanism: The reaction proceeds via a classical SNAr mechanism. The electron-withdrawing nitro group at the 5-position activates the pyridine ring for nucleophilic attack at the 2-position. The lone pair of the benzylamine nitrogen attacks the electron-deficient C2 carbon of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitro group. In the final step, the leaving group (chloride) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final product.
Visualization of the SNAr Pathway:
2-Amino-5-nitropyridine + Benzaldehyde -> [N-Benzylidene-5-nitropyridin-2-amine] -> this compound
Caption: Reductive amination workflow for synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 21626-41-5 | [3][6] |
| Molecular Formula | C12H11N3O2 | [6] |
| Molecular Weight | 229.24 g/mol | [2] |
| Appearance | Yellow crystalline powder (typical) | Commercially available data |
| IUPAC Name | N-benzyl-5-nitropyridin-2-amine | [6] |
| Melting Point | 173-174 °C | [7](for a related compound) |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol, acetonitrile), limited solubility in water. | [7](for a related compound) |
Applications in Research and Development
This compound is primarily utilized as a research chemical and a versatile building block in the synthesis of more complex molecules for various applications, particularly in drug discovery.
Scaffold for Medicinal Chemistry
The compound's structure is of significant interest for the development of new therapeutic agents. [2]
-
Antimicrobial Agents: The nitro-heteroaromatic core is a key pharmacophore in a number of antimicrobial compounds. [2]Derivatives of this compound could be explored for their potential antibacterial and antifungal activities.
-
Anti-inflammatory Agents: The 2-aminopyridine moiety is a privileged structure in the design of kinase inhibitors, including those involved in inflammatory pathways such as MSK1. [2]* Anticancer Agents: The nitroaromatic group can be bioreduced in hypoxic tumor environments to generate cytotoxic species, a strategy employed in the design of some anticancer drugs.
Intermediate in Organic Synthesis
The reactivity of the different functional groups in this compound allows for a variety of chemical transformations:
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing access to 2,5-diaminopyridine derivatives. This transformation opens up possibilities for further functionalization, such as the synthesis of fused heterocyclic systems.
-
N-Alkylation/Acylation: The secondary amine can be further alkylated or acylated to introduce additional diversity and modulate the physicochemical properties of the molecule.
-
Electrophilic Aromatic Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents to probe SAR.
Conclusion
This compound stands as a testament to the enduring utility of fundamental heterocyclic chemistry in modern scientific discovery. While its own discovery may be rooted in the mid-20th century, its true value lies in its potential as a starting material for the creation of novel molecules with diverse biological activities. The synthetic routes to this compound are well-established and rely on robust and understood chemical principles. For researchers in medicinal chemistry and drug development, this compound represents a valuable tool for the exploration of new chemical space and the development of next-generation therapeutics.
References
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
-
Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Publishing. Retrieved from [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson. Retrieved from [Link]
-
Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (2005). Semantic Scholar. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Nitropyridines, Their Synthesis and Reactions. (2004). Semantic Scholar. Retrieved from [Link]
-
Nitropyridines, Their Synthesis and Reactions. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. Retrieved from [Link]
-
Why nucleophilic substitution in pyridine favours at position-2? (2016). Quora. Retrieved from [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (n.d.). Retrieved from [Link]
-
(PDF) Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). ResearchGate. Retrieved from [Link]
-
2-Benzylamino-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]
-
2-(Benzylamino)-5-nitropyridine. (n.d.). NIST WebBook. Retrieved from [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). Retrieved from [Link]
-
2-N-Benzylamino-5-nitropyridine. (n.d.). P212121 Store. Retrieved from [Link]
-
This compound. (n.d.). Chemcd. Retrieved from [Link]
-
Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2024). PubMed. Retrieved from [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. This compound|CAS 21626-41-5 [benchchem.com]
- 3. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
physicochemical properties of Benzyl-(5-nitro-pyridin-2-yl)-amine
An In-depth Technical Guide to the Physicochemical Properties of Benzyl-(5-nitro-pyridin-2-yl)-amine
Abstract
This guide provides a comprehensive technical overview of the core (CAS No: 21626-41-5). Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with established analytical methodologies. We delve into the compound's chemical identity, its key physicochemical parameters, detailed experimental protocols for their determination, and the implications of these properties for its potential application in research and development. The structural features, including the 2-aminopyridine scaffold and the nitroaromatic group, position this molecule as a compound of interest for medicinal chemistry, particularly in the development of novel therapeutic agents.[1]
Chemical Identity and Structural Context
This compound is a nitropyridine derivative featuring a benzylamine substituent at the 2-position of the pyridine ring.[1] The presence of a strongly electron-withdrawing nitro group at the 5-position significantly influences the electronic properties and reactivity of the molecule.[1][2] The 2-aminopyridine moiety is recognized as a privileged structure in drug discovery, while the nitro-aromatic group is a key pharmacophore in certain classes of antimicrobial agents.[1]
| Identifier | Value | Source |
| IUPAC Name | N-benzyl-5-nitropyridin-2-amine | [3] |
| Synonyms | 2-N-Benzylamino-5-nitropyridine, this compound | [4][5] |
| CAS Number | 21626-41-5 | [1][3] |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1][5] |
| Molecular Weight | 229.24 g/mol | [1][5] |
| SMILES | C1=CC=C(C=C1)CNC2=NC=C(C=C2)[O-] | [3] |
| InChI Key | DPOYSZDFYVXWFW-UHFFFAOYSA-N | [3][4] |
Core Physicochemical Properties
Precise experimental data for this compound is limited in publicly available literature. The following table summarizes key properties, including values derived from structurally similar compounds to provide a scientifically grounded estimation. These parameters are critical as they govern the compound's solubility, permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Estimated/Analog Value | Rationale and Commentary |
| Melting Point (°C) | ~80 - 190 | This wide range reflects the influence of different structural components. The parent amine, 2-Amino-5-nitropyridine, has a high melting point of 186-188 °C, suggesting strong crystal lattice interactions.[6] A closely related analog, (S)-(-)-2-(α-methylbenzylamino)-5-nitropyridine, has a much lower melting point of 83 °C, indicating that the N-substituent significantly alters packing.[7] The actual value likely falls within this range. |
| Aqueous Solubility | Low | Expected to be poorly soluble in aqueous media. The molecule has a significant non-polar surface area from the benzyl and pyridine rings. While the amine and nitro groups can hydrogen bond, the overall hydrophobic character is likely dominant. The parent, 2-Amino-5-nitropyridine, is soluble in organic solvents like Chloroform and Methanol. |
| LogP (Octanol/Water) | 2.5 - 3.5 (Predicted) | The octanol-water partition coefficient (LogP) is predicted to be moderately high, indicating good lipophilicity. This is based on the presence of the aromatic benzyl group and the pyridine core. High lipophilicity often correlates with good membrane permeability but can also lead to poor aqueous solubility and potential off-target effects. |
| pKa (Acid Diss. Const.) | 3.0 - 4.0 (Pyridinium), ~9.0 (Benzylamine) | The molecule has two potential protonation sites. The pyridine ring nitrogen's basicity is significantly reduced by the electron-withdrawing nitro group, leading to a predicted acidic pKa for its conjugate acid. The exocyclic benzylamine nitrogen is more basic, with a pKa likely slightly lower than that of benzylamine itself (9.34) due to the electronic influence of the nitropyridine ring.[8] |
| Topological Polar Surface Area (TPSA) | 68.06 Ų | This calculated value suggests the molecule may have moderate cell permeability.[5] TPSA is a key descriptor for predicting drug transport properties. |
Experimental Protocols for Physicochemical Characterization
To obtain definitive data, standardized experimental procedures are required. The following sections detail robust protocols for determining thermodynamic solubility and pKa.
Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[9] It measures the concentration of a saturated solution after a prolonged equilibration period, providing a true measure of a compound's solubility.[10]
Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the solid state and the solution, which is critical for understanding the maximum dissolved concentration under physiological conditions. The extended incubation time allows for the dissolution and potential recrystallization processes to stabilize.[10]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent throughout the experiment.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[11][12]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.
-
Sampling: Carefully withdraw an aliquot from the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to calculate the concentration of the saturated solution, which represents the thermodynamic solubility.
Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes during the gradual addition of an acid or base.[13]
Causality: This method directly measures the pH at which the compound is 50% ionized. For a basic site, this half-equivalence point in a titration with acid corresponds to the pKa of the conjugate acid. The inflection point of the titration curve provides a precise way to identify this value.[14][15]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent mixture (e.g., methanol/water) to create a solution of known concentration (typically 1-10 mM).[14]
-
Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Calibrate a pH electrode and immerse it in the solution.
-
Titrant Preparation: Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) to titrate the basic sites of the molecule.
-
Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the value along with the volume of titrant added.[14]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For higher accuracy, calculate the first derivative (ΔpH/ΔV) of the titration curve; the peak of this derivative curve corresponds to the equivalence point.[16]
Stability and Reactivity Considerations
-
Chemical Stability: Nitropyridine derivatives are generally thermally stable solids.[17] However, they should be stored in a cool, dark place to prevent potential long-term degradation.[7]
-
Reductive Liability: The nitro group is a key reactive site and is susceptible to chemical reduction.[1] Common reducing agents (e.g., H₂/Pd-C) can convert the nitro group to an amine. The choice of reducing agent is critical, as harsh conditions could potentially cleave the benzyl-amine bond.[1]
-
Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group activates the pyridine ring for nucleophilic attack. This reactivity is exploited in its synthesis, typically involving the reaction of benzylamine with 2-chloro-5-nitropyridine.[1]
Relevance in Drug Discovery and Development
The physicochemical properties of a compound are foundational to its success as a drug candidate.
-
Solubility and Permeability: The predicted low aqueous solubility and moderate-to-high lipophilicity (LogP) present a classic drug development challenge. While good lipophilicity can aid in crossing cell membranes, poor solubility can limit absorption and lead to formulation difficulties.
-
Ionization (pKa): The pKa values dictate the charge state of the molecule at physiological pH (~7.4). The basic exocyclic amine will be partially protonated in the acidic environment of the stomach and largely neutral at intestinal pH, influencing its absorption profile across different segments of the GI tract.
-
Medicinal Chemistry Context: The this compound scaffold is of significant interest. Nitropyridines and related nitro-heterocycles have been investigated as potential antituberculosis and antimalarial agents.[1][18][19] The 2-aminopyridine core is a versatile scaffold for targeting various biological entities, including protein kinases.[1] This compound serves as a valuable building block for creating libraries of novel molecules for biological screening.[1]
Conclusion
This compound is a compound with a structural framework relevant to modern medicinal chemistry. While direct experimental data on its physicochemical properties are not extensively documented, a combination of data from close analogs and predictive models provides a strong foundation for further investigation. The protocols outlined in this guide offer a robust framework for experimentally determining its solubility and pKa, which are essential parameters for advancing any research or drug development program involving this molecule.
References
- Benchchem. (n.d.). This compound.
-
Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
-
Chemcd. (n.d.). This compound | 21630-48-8. Retrieved from [Link]
-
International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]
-
NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
PubChem. (n.d.). 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
NIH. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Retrieved from [Link]
-
ResearchGate. (2017). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
SciELO. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
-
ACS Publications. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
SciSpace. (2019). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
ResearchGate. (2017). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
Sources
- 1. This compound|CAS 21626-41-5 [benchchem.com]
- 2. chempanda.com [chempanda.com]
- 3. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 21630-48-8 - Chemical Cloud Database [chemcd.com]
- 5. chemscene.com [chemscene.com]
- 6. 2-氨基-5-硝基吡啶 technical, ≥95.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. (S)-(-)-2-(ALPHA-METHYLBENZYLAMINO)-5-NITROPYRIDINE | 84249-39-8 [m.chemicalbook.com]
- 8. Benzylamine - Wikipedia [en.wikipedia.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. enamine.net [enamine.net]
- 11. bioassaysys.com [bioassaysys.com]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Benzyl-(5-nitro-pyridin-2-yl)-amine CAS 21626-41-5 properties
An In-depth Technical Guide to Benzyl-(5-nitro-pyridin-2-yl)-amine (CAS 21626-41-5)
Authored by a Senior Application Scientist
Introduction
This compound, registered under CAS number 21626-41-5, is a distinct chemical entity belonging to the nitropyridine class of compounds.[1] Its molecular architecture, featuring a benzylamine moiety attached to a nitro-substituted pyridine ring, makes it a molecule of significant interest to the scientific community, particularly in the realms of medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the pyridine ring, activating it for a range of chemical transformations.
This guide provides a comprehensive technical overview of this compound, consolidating its known properties, synthesis protocols, spectroscopic signature, reactivity, and potential applications. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights and validated methodologies.
Core Properties and Identifiers
A summary of the fundamental chemical and physical properties of this compound is presented below. These identifiers are crucial for accurate substance registration, data retrieval, and computational modeling.
| Property | Value | Reference(s) |
| CAS Number | 21626-41-5 | [1][2] |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1][3] |
| Molecular Weight | 229.23 g/mol | [2][3] |
| IUPAC Name | N-benzyl-5-nitropyridin-2-amine | [3] |
| Synonyms | 2-N-Benzylamino-5-nitropyridine, N-benzyl-5-nitro-2-pyridinamine | [2][3] |
| InChI Key | DPOYSZDFYVXWFW-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)CNC2=NC=C(C=C2)[O-] | [3] |
| Topological Polar Surface Area | 70.7 Ų | [3] |
| XLogP3-AA (Computed) | 2.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
Synthesis and Purification: A Validated Approach
The most direct and widely utilized method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] This pathway is highly efficient due to the electronic characteristics of the starting materials.
Causality in Experimental Design: The SNAr Pathway
The choice of an SNAr reaction is mechanistically driven. The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position further depletes the electron density of the aromatic system. This electronic activation makes the carbon atom at the 2-position, which bears a suitable leaving group like chlorine, highly electrophilic and thus susceptible to attack by nucleophiles.[4] Benzylamine, a primary amine, serves as an excellent nucleophile for this transformation, readily displacing the chloride to form the desired product.
Step-by-Step Experimental Protocol
This protocol describes a self-validating system for the synthesis and purification of research-grade this compound.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.
-
Addition of Reactants: Add benzylamine (1.1 eq) to the solution. The slight excess of benzylamine ensures the complete consumption of the limiting reagent, 2-chloro-5-nitropyridine. Subsequently, add a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq). The base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine to remove the base and other water-soluble impurities.
-
Purification: The crude product is purified to achieve >95% purity.[1]
-
Recrystallization: This is the preferred method if the crude product is a solid. A suitable solvent system (e.g., ethanol/water) is used to dissolve the crude material at an elevated temperature, followed by slow cooling to induce the formation of pure crystals.
-
Column Chromatography: For oily or highly impure products, purification via silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.
-
-
Validation: The identity and purity of the final product must be confirmed through spectroscopic analysis (NMR, IR, MS) and melting point determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.[5]
-
N-H Stretch: A characteristic sharp peak is expected in the range of 3300-3400 cm⁻¹, corresponding to the secondary amine N-H stretching vibration.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ indicate the C-H stretching of the pyridine and benzene rings.
-
NO₂ Stretch: Two strong absorption bands are anticipated for the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
-
C=N and C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show distinct signals for the benzyl and nitropyridine moieties. The two benzylic protons (-CH₂-) will appear as a doublet around 4.5-4.8 ppm, coupled to the N-H proton. The N-H proton itself will likely appear as a broad triplet. The aromatic protons of the benzene ring will resonate in the 7.2-7.4 ppm region. The three protons on the highly deshielded nitropyridine ring will appear further downfield.
-
¹³C NMR: The carbon NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule, confirming the overall structure.[3] The benzylic carbon will appear around 45-50 ppm, while the aromatic carbons will be in the 110-160 ppm range.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound.[3] The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 229 or 230, respectively, corresponding to the molecular formula C₁₂H₁₁N₃O₂.[1][3]
-
Chemical Reactivity and Synthetic Potential
The unique arrangement of functional groups in this compound imparts a versatile reactivity profile, making it a valuable intermediate for further chemical diversification.[1]
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Sn/HCl). This transformation yields N²-benzylpyridine-2,5-diamine, a valuable precursor for synthesizing heterocyclic compounds and molecules with different electronic properties.[1]
-
Reactivity of the Secondary Amine: The hydrogen on the secondary amine is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation reactions. This provides a straightforward handle to introduce additional substituents and explore structure-activity relationships (SAR).[1]
-
Aromatic Ring Substitution: Both the pyridine and benzyl rings can undergo further substitution reactions, although the highly deactivated nitropyridine ring is less susceptible to electrophilic attack. The benzyl ring can undergo standard electrophilic aromatic substitution reactions.[1]
Applications in Research and Drug Discovery
This compound is not just a synthetic intermediate but a strategic building block for the development of novel bioactive molecules.[1]
-
Medicinal Chemistry Scaffold: The 2-aminopyridine moiety is recognized as a "privileged structure" in drug discovery, appearing in numerous inhibitors of biological targets like kinases.[1] The nitro-aromatic group is a key pharmacophore in certain classes of antimicrobial agents. For instance, related nitro-heteroaromatic compounds have shown potent antituberculosis activity.[1]
-
Versatile Building Block: Researchers can use this compound as a starting point to create libraries of novel molecules.[1] By modifying the benzyl group, reducing the nitro group, or functionalizing the amine, a wide array of derivatives can be synthesized for screening against various therapeutic targets, including those involved in inflammatory and infectious diseases.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[3]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
-
Conclusion
This compound (CAS 21626-41-5) is a synthetically accessible and highly versatile chemical scaffold. Its value is rooted in the strategic placement of its functional groups, which allows for a wide range of chemical modifications. The straightforward SNAr synthesis makes it readily available for research purposes. For scientists and professionals in drug development, this compound represents a promising starting point for the design and synthesis of novel therapeutic agents, particularly in the areas of infectious and inflammatory diseases. This guide provides the foundational knowledge required to safely handle, synthesize, and strategically utilize this valuable molecule in a research setting.
References
Sources
An In-depth Technical Guide to Benzyl-(5-nitro-pyridin-2-yl)-amine: Molecular Structure, Bonding, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl-(5-nitro-pyridin-2-yl)-amine, a derivative of nitropyridine, represents a molecule of significant interest within the domain of medicinal chemistry and synthetic organic chemistry. Its structural framework, which combines a 2-aminopyridine core, a potent electron-withdrawing nitro group, and a versatile benzyl moiety, makes it a valuable scaffold for the development of novel therapeutic agents. This guide provides a comprehensive analysis of its molecular structure, the nature of its chemical bonds, and its key spectroscopic characteristics. Furthermore, it delves into established synthetic pathways and explores the compound's reactivity, offering a foundational understanding for its application as a synthetic intermediate in drug discovery programs.
Introduction and Chemical Identity
This compound (CAS Number: 21626-41-5) is an organic compound featuring a molecular formula of C₁₂H₁₁N₃O₂ and a molecular weight of approximately 229.24 g/mol .[1] Its structure is built upon the 2-aminopyridine scaffold, a privileged structure in drug discovery known for its presence in a variety of biologically active compounds.[1] The strategic placement of a nitro group at the 5-position of the pyridine ring and a benzyl group on the exocyclic amine introduces specific electronic and steric properties that are critical to its chemical behavior and potential as a pharmacophore. The nitro-heteroaromatic core is particularly noteworthy, as it is a key feature in certain classes of antimicrobial agents, suggesting potential applications in infectious disease research.[1] This document serves as a technical resource for professionals engaged in the synthesis, characterization, and application of this versatile molecular building block.
| Identifier | Value |
| IUPAC Name | N-benzyl-5-nitropyridin-2-amine |
| CAS Number | 21626-41-5 |
| Molecular Formula | C₁₂H₁₁N₃O₂[1] |
| Molecular Weight | 229.24 g/mol [1] |
| InChIKey | DPOYSZDFYVXWFW-UHFFFAOYSA-N[2] |
Molecular Structure and Bonding Analysis
The molecular architecture of this compound is a composite of three key functional components: a 5-nitropyridine ring, a secondary amine linker, and a phenyl group.
-
Pyridine Ring: The core of the molecule is a pyridine ring, an aromatic heterocycle. The nitrogen atom within the ring is sp² hybridized and is more electronegative than carbon, leading to a degree of electron withdrawal from the ring system.
-
Nitro Group (-NO₂): Positioned at C5, the nitro group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom. This group significantly influences the electron density distribution across the pyridine ring, making the ring electron-deficient. This deactivation is particularly pronounced at the ortho and para positions relative to the nitro group.
-
Benzylamine Moiety: The secondary amine links the pyridine core to the benzyl group. The nitrogen atom is sp³ hybridized, forming single bonds with a hydrogen atom, the C2 of the pyridine ring, and the benzylic carbon. The benzyl group (C₆H₅CH₂-) provides a non-polar, sterically bulky substituent that can be a site for further chemical modification.[1]
The interplay of these groups dictates the molecule's overall geometry and electronic properties. The pyridine and benzene rings are inherently planar. However, there is rotational freedom around the C-N and N-C single bonds of the amine linker, allowing the molecule to adopt various conformations. The N-H bond of the secondary amine can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, influencing its solid-state packing and solubility.
Caption: 2D structure of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Based on its functional groups, the following spectral data can be predicted. An infrared spectrum for the related compound N-benzyl-N-(5-nitro-2-pyridinyl)amine has been recorded by the Coblentz Society, providing a reference for key vibrational modes.[3]
| Spectroscopic Technique | Predicted Key Features | Rationale |
| ¹H NMR | δ ~9.0 ppm (s, 1H, H6-pyridine); δ ~8.2 ppm (dd, 1H, H4-pyridine); δ ~6.5 ppm (d, 1H, H3-pyridine); δ ~7.4-7.2 ppm (m, 5H, Phenyl-H); δ ~4.6 ppm (d, 2H, CH₂); δ ~7.0 ppm (t, 1H, NH) | The H6 proton is strongly deshielded by the adjacent ring nitrogen and the para-nitro group. The H3 and H4 protons show characteristic coupling. The benzyl and amine protons appear in their expected regions. |
| ¹³C NMR | δ ~160 ppm (C2); δ ~155 ppm (C6); δ ~140 ppm (C5); δ ~135 ppm (C4); δ ~106 ppm (C3); δ ~138 ppm (ipso-C, Phenyl); δ ~129-127 ppm (Phenyl); δ ~48 ppm (CH₂) | The pyridine carbons show significant shifts due to the effects of the nitrogen atom, amino group, and nitro group. C2, C6, and C5 are highly deshielded. The benzylic carbon appears in the aliphatic region. |
| IR Spectroscopy | ~3400 cm⁻¹ (N-H stretch); ~3100-3000 cm⁻¹ (Aromatic C-H stretch); ~1580 & ~1340 cm⁻¹ (Asymmetric & Symmetric NO₂ stretch); ~1610 cm⁻¹ (C=N, C=C stretch) | These absorption bands are characteristic of the secondary amine, aromatic rings, and the nitro functional group, respectively.[3][4] |
| Mass Spectrometry (EI) | M⁺ at m/z = 229; Key fragment at m/z = 91 | The molecular ion peak corresponds to the molecular weight.[1] The fragment at m/z 91 is the highly stable tropylium ion (C₇H₇⁺), characteristic of benzyl-containing compounds. |
Synthesis and Reactivity
Synthetic Methodologies
The synthesis of this compound can be approached through several established organic chemistry reactions. A prevalent and direct method is the nucleophilic aromatic substitution (SₙAr) reaction.
Workflow: Nucleophilic Aromatic Substitution
This protocol involves the reaction of a suitable 2-halopyridine with benzylamine. The presence of the electron-withdrawing nitro group at the 5-position activates the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions, making this a highly efficient transformation.
-
Reactants: 2-Chloro-5-nitropyridine and Benzylamine.
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or a protic solvent like ethanol is typically used.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is added to neutralize the HCl generated during the reaction.
-
Conditions: The reaction mixture is heated, typically between 80-120 °C, for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Purification: The product is isolated by extraction and purified using column chromatography or recrystallization.
Caption: General workflow for the synthesis of the title compound.
Chemical Reactivity
The reactivity of this compound is dictated by its constituent functional groups.[1]
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine group using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation yields N²-benzylpyridine-2,5-diamine, a valuable intermediate for synthesizing more complex heterocyclic systems.
-
Reactions at the Amine Linker: The secondary amine can undergo N-alkylation or N-acylation reactions, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).
-
Substitution on the Aromatic Rings: The benzyl ring can undergo electrophilic aromatic substitution, though the conditions must be chosen carefully to avoid side reactions. The electron-deficient nitropyridine ring is generally resistant to electrophilic substitution but is primed for further nucleophilic attack under forcing conditions.
Relevance and Applications in Drug Development
The structural motifs present in this compound make it a molecule of high interest for drug development professionals.
-
Privileged Scaffold: The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of biological targets, including kinases, ion channels, and proteases.[1]
-
Antimicrobial Potential: Nitroaromatic compounds are a known class of antimicrobial agents. For instance, nitrofuranyl amides, which share structural similarities, have shown potent activity against Mycobacterium tuberculosis.[1] This suggests that derivatives of this compound could be explored as potential leads in the development of new anti-infective therapies.
-
Synthetic Versatility: The compound is a versatile building block.[1] The distinct reactivity of its functional groups allows for selective modification at multiple sites, enabling the creation of diverse chemical libraries for high-throughput screening. For example, the reduction of the nitro group followed by diazotization and substitution can introduce a wide array of functionalities at the 5-position.
Conclusion
This compound is a compound with a rich chemical profile defined by the electronic interplay of its nitropyridine core and benzylamine substituent. Its well-defined molecular structure, predictable spectroscopic signature, and accessible synthetic routes make it an important tool for chemical and pharmaceutical research. The presence of multiple reactive sites provides a platform for extensive derivatization, positioning it as a valuable starting material for the discovery of novel molecules with potential therapeutic applications in oncology, inflammation, and infectious diseases.
References
-
PubChem. 2-Chlorobenzylamine. National Center for Biotechnology Information. Available from: [Link]
-
LookChem. 2-Chlorobenzylamine. Available from: [Link]
-
PubChem. 2-Benzylamino-5-nitropyridine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Amino-5-nitropyridine. National Center for Biotechnology Information. Available from: [Link]
-
Chemcd. This compound. Available from: [Link]
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available from: [Link]
-
NIST WebBook. 2-(Benzylamino)-5-nitropyridine. National Institute of Standards and Technology. Available from: [Link]
-
ResearchGate. Nitropyridines: Synthesis and reactions. Available from: [Link]
-
ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]
Sources
solubility of Benzyl-(5-nitro-pyridin-2-yl)-amine in organic solvents
An In-depth Technical Guide to the Solubility of Benzyl-(5-nitro-pyridin-2-yl)-amine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound (CAS No: 21630-48-8) in various organic solvents. Given the scarcity of published quantitative solubility data for this compound, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It integrates theoretical principles of solubility with a detailed, field-proven experimental protocol for generating reliable thermodynamic solubility data. The guide analyzes the structural features of the molecule to predict solubility behavior and outlines the Isothermal Equilibrium (Shake-Flask) method, a gold-standard technique for accurate measurement. By explaining the causality behind experimental choices and providing a self-validating protocol, this guide equips scientists with the necessary tools to perform their own solubility assessments, which are critical for applications ranging from synthesis and purification to formulation and preclinical development.
Introduction to this compound
This compound is a nitro-substituted pyridinamine derivative. Its molecular structure, comprising a polar 5-nitropyridin-2-amine core and a non-polar benzyl group, imparts a unique physicochemical profile that dictates its behavior in different solvent systems. The compound has a molecular weight of 229.24 g/mol and a calculated XLogP3-AA value of 2.5, suggesting moderate lipophilicity[1].
Understanding the solubility of this compound is paramount in a pharmaceutical context. Solubility is a critical determinant of a drug candidate's bioavailability, influencing its absorption and, ultimately, its therapeutic efficacy[2]. Furthermore, precise solubility data is essential for practical laboratory applications, including:
-
Reaction Chemistry: Selecting appropriate solvents for synthesis to ensure reactants are in the solution phase.
-
Purification: Designing effective crystallization or chromatographic separation processes.
-
Formulation Development: Creating stable and effective dosage forms for preclinical and clinical studies.
This guide will first explore the theoretical underpinnings of solubility and then provide a robust, step-by-step methodology for its experimental determination.
Theoretical Framework: Principles of Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules[3]. The equilibrium solubility is achieved when the rate of dissolution equals the rate of precipitation, resulting in a saturated solution[4].
"Like Dissolves Like": Polarity and Intermolecular Forces
The most fundamental principle guiding solubility is that "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents[5]. The polarity of this compound is complex due to its distinct structural motifs:
-
Polar Moieties: The 5-nitro group is a strong electron-withdrawing group, creating a significant dipole moment[6]. The pyridine nitrogen and the secondary amine (-NH-) are capable of acting as hydrogen bond acceptors and a donor, respectively. These features enhance solubility in polar solvents.
-
Non-Polar Moiety: The benzyl group is a bulky, non-polar, aromatic hydrocarbon group that favors interactions with non-polar solvents through van der Waals forces.
The balance between these groups determines the compound's solubility in a given solvent. Aromatic nitro compounds are generally soluble in organic solvents but have low solubility in water[6].
Thermodynamics of Dissolution
The solubility of a substance is dependent on temperature, a relationship that can be understood through thermodynamic principles[7]. The change in Gibbs free energy (ΔG) for the dissolution process determines its spontaneity. Most solid solutes, including many organic compounds, have a positive (endothermic) enthalpy of solution (ΔH > 0)[8]. According to the van 't Hoff equation and Le Châtelier's principle, for an endothermic process, increasing the temperature will increase the solubility by shifting the equilibrium toward dissolution[7][8].
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility, especially in drug discovery[4].
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when the solid compound and its solution have been in contact for a sufficient time to reach equilibrium. It is a state-independent property.
-
Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a supersaturated solution, often generated by dissolving a high-concentration stock (e.g., in DMSO) into an aqueous buffer. It is a state-dependent property and is typically higher than thermodynamic solubility.
For applications in synthesis, purification, and formulation, determining the thermodynamic solubility is essential for obtaining robust and reproducible data. The protocol described in this guide is designed for this purpose.
Experimental Methodology: Isothermal Equilibrium Solubility Determination
The Isothermal Equilibrium (or "Shake-Flask") method is the most reliable technique for determining thermodynamic solubility[4]. The method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Rationale for Method Selection
The Isothermal Equilibrium method is chosen for its accuracy and direct measurement of the equilibrium state. By ensuring an excess of solid is present throughout the experiment, the resulting solution is guaranteed to be saturated, providing a true measure of thermodynamic solubility. This contrasts with faster, less accurate methods that may measure kinetic solubility or fail to reach true equilibrium.
Materials and Reagents
-
Solute: this compound (solid, purity >98%)
-
Solvents: A range of analytical-grade organic solvents covering a spectrum of polarities (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide).
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or rotator
-
Centrifuge
-
Calibrated pipettes
-
HPLC or UV-Vis Spectrophotometer for concentration analysis
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Experimental Workflow Diagram
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of this compound (e.g., 10-20 mg) to a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Record the exact mass of the solute if performing a mass balance check.
-
Accurately add a known volume of the selected solvent (e.g., 1 mL) to the vial.
-
Securely seal the vial with a PTFE-lined cap to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or rotator set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical. A preliminary time-to-equilibrium study can be run by sampling at 24, 48, and 72 hours to confirm the concentration has plateaued.
-
-
Sample Separation (Self-Validating Step):
-
After equilibration, remove the vials and allow the undissolved solid to settle for approximately 30 minutes at the same constant temperature.
-
To ensure complete removal of solid particles, which is critical for accurate measurement, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean vial. This two-step solid removal process (centrifugation followed by filtration) is a self-validating system that minimizes the risk of suspended microparticles inflating the measured concentration.
-
-
Analysis and Quantification:
-
Prepare a series of accurate dilutions of the filtered supernatant with the same solvent.
-
Quantify the concentration of the dissolved solute using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy. A standard calibration curve must be prepared using known concentrations of this compound in the same solvent.
-
Calculate the original concentration in the saturated supernatant, accounting for any dilutions made. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, structured table. The following table presents hypothetical but chemically reasonable solubility values for this compound, derived from its structural analysis.
Table 1: Predicted Solubility of this compound at 25 °C
| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Qualitative Description | Rationale for Prediction |
| Hexane | 0.1 | < 0.1 | Very Sparingly Soluble | Highly non-polar solvent; poor interaction with the polar nitro-pyridyl-amine portion of the molecule. |
| Toluene | 2.4 | 1 - 5 | Sparingly Soluble | Aromatic solvent can engage in π-π stacking with both benzyl and pyridine rings, but polarity mismatch limits solubility. |
| Dichloromethane (DCM) | 3.1 | 20 - 50 | Soluble | Aprotic solvent with moderate polarity effectively solvates the entire molecule without strong specific interactions. |
| Ethyl Acetate | 4.4 | 10 - 30 | Soluble | Polar aprotic solvent with hydrogen bond accepting capability, interacts well with the polar functional groups. |
| Acetone | 5.1 | > 100 | Freely Soluble | Highly polar aprotic solvent, effectively solvates the polar nitro and pyridine groups. |
| Ethanol | 5.2 | 50 - 100 | Soluble | Polar protic solvent; can act as both H-bond donor and acceptor, interacting favorably with the amine and nitro groups. |
| Methanol | 6.6 | 50 - 100 | Soluble | Similar to ethanol but more polar, leading to strong interactions. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | Very Soluble | Highly polar aprotic solvent with strong H-bond accepting capacity, excellent for dissolving complex polar molecules. |
Disclaimer: The data in this table is illustrative and based on theoretical principles. Experimental verification is required.
Conclusion
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
-
JoVE. (2020). Solubility - Concept. [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Solubility of Things. (n.d.). Nitrobenzene. [Link]
-
CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. [Link]
-
University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Purdue University. (n.d.). Solubility. [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
Wikipedia. (n.d.). Solubility. [Link]
-
ResearchGate. (2003). Principles of Solubility. [Link]
-
Chemcd. (n.d.). This compound | 21630-48-8. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261542, 2-Benzylamino-5-nitropyridine. [Link]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [Link]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. [Link]
-
National Institute of Standards and Technology. (n.d.). 2-(Benzylamino)-5-nitropyridine. [Link]
- Google Patents. (2015).
-
International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]
-
PubChemLite. (n.d.). N-benzyl-n-methyl-5-nitropyridin-2-amine. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77888, 2-Amino-5-nitropyridine. [Link]
Sources
- 1. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Video: Solubility - Concept [jove.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chem.ws [chem.ws]
- 6. CHEM-GUIDE: Physical properties of nitro compounds [chem-guide.blogspot.com]
- 7. Solubility - Wikipedia [en.wikipedia.org]
- 8. Solubility [chem.fsu.edu]
A Technical Guide to the Theoretical Properties of 2-Amino-5-Nitropyridine Derivatives for Advanced Research and Drug Development
This guide provides an in-depth exploration of the theoretical and experimental properties of 2-amino-5-nitropyridine (2A5NP) and its derivatives. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis, characterization, and computational analysis of this important class of compounds. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of the subject matter.
Introduction: The Significance of 2-Amino-5-Nitropyridine
2-Amino-5-nitropyridine (C₅H₅N₃O₂) is a heterocyclic organic compound characterized by a pyridine ring substituted with an amino group at the 2-position and a nitro group at the 5-position.[1][2][3] This specific arrangement of electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic ring gives rise to a unique set of electronic and optical properties.[4] Consequently, 2A5NP and its derivatives have garnered significant interest in diverse fields, including nonlinear optics (NLO), materials science, and pharmaceutical development.[5][6][7] In the pharmaceutical industry, these compounds serve as crucial intermediates in the synthesis of various therapeutic agents, including anti-inflammatory and antimicrobial drugs.[5][8] Their versatility also extends to agricultural chemicals and analytical chemistry.[5]
This guide will delve into the theoretical underpinnings that govern the properties of 2A5NP derivatives, supported by experimental data and computational modeling.
Synthesis and Molecular Structure
The primary synthesis of 2-amino-5-nitropyridine is typically achieved through the nitration of 2-aminopyridine.[3][9][10] This electrophilic substitution reaction is carefully controlled using a mixture of concentrated nitric acid and sulfuric acid to selectively introduce the nitro group at the 5-position of the pyridine ring.[3][11] The reaction mechanism involves the formation of a nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The directing effect of the amino group favors substitution at the 5-position.[12]
The molecular structure of 2A5NP has been extensively studied using single-crystal X-ray diffraction.[13][14] These studies reveal a planar pyridine ring, with the crystal packing stabilized by a network of intermolecular hydrogen bonds.[13] The presence of both a hydrogen bond donor (amino group) and acceptors (nitro group and pyridine nitrogen) facilitates the formation of stable crystalline structures.[13][14]
Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine
The following is a generalized protocol for the laboratory synthesis of 2A5NP:
-
Preparation of Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.
-
Dissolution of Starting Material: In a separate flask, dissolve 2-aminopyridine in concentrated sulfuric acid.
-
Nitration Reaction: Slowly add the nitrating mixture to the 2-aminopyridine solution while maintaining a low temperature (0-10 °C) with constant stirring.
-
Reaction Quenching: After the addition is complete, allow the reaction to proceed for a specified time before pouring the mixture over crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonia) until a yellow precipitate of 2-amino-5-nitropyridine is formed.[10]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to obtain light yellow crystalline platelets.[2]
Caption: Workflow for the synthesis of 2-amino-5-nitropyridine.
Spectroscopic and Thermal Characterization
A combination of spectroscopic and thermal analysis techniques is employed to elucidate the structural and physical properties of 2A5NP derivatives.
Vibrational Spectroscopy (FT-IR and FT-Raman)
Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups and vibrational modes within a molecule. For 2A5NP, characteristic vibrational bands are observed for the N-H stretching of the amino group, C-H stretching of the pyridine ring, and the symmetric and asymmetric stretching of the nitro group.[15] Computational studies, often using Density Functional Theory (DFT), are frequently used to assign the observed vibrational frequencies to specific atomic motions within the molecule.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts in the NMR spectra of 2A5NP are influenced by the electron-donating and electron-withdrawing effects of the amino and nitro groups, respectively.[1][17]
UV-Visible Spectroscopy
UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The absorption spectrum of 2A5NP typically shows a strong absorption band in the UV region, which is attributed to π → π* transitions within the conjugated system. The position of this absorption maximum can be influenced by the solvent polarity and the nature of any substituents on the pyridine ring.[4]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability of 2A5NP derivatives. TGA provides information about the decomposition temperature, while DSC can be used to determine the melting point and detect any phase transitions.[18] Studies have shown that 2-amino-5-nitropyridine is thermally stable up to a certain temperature, beyond which it undergoes decomposition.[18]
Theoretical and Computational Analysis
Quantum chemical calculations have become an indispensable tool for understanding and predicting the properties of molecules like 2A5NP. Density Functional Theory (DFT) is a widely used method for these calculations.[16]
Molecular Geometry Optimization
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by optimizing the molecular geometry to find the structure with the minimum energy. The calculated bond lengths and angles can then be compared with experimental data from X-ray crystallography to validate the computational method.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.[19] A smaller gap suggests that the molecule is more reactive and can be more easily polarized.[19] In 2A5NP, the HOMO is typically localized on the electron-rich amino group and the pyridine ring, while the LUMO is concentrated on the electron-deficient nitro group. This spatial separation of the frontier orbitals is responsible for the charge-transfer character of the electronic transitions and contributes to the molecule's nonlinear optical properties.
| Parameter | Description | Significance for 2A5NP Derivatives |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability.[19] |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In the MEP of 2A5NP, the region around the nitro group is typically electron-deficient (positive potential), making it susceptible to nucleophilic attack. Conversely, the area around the amino group and the pyridine nitrogen is electron-rich (negative potential), indicating sites for electrophilic attack.
Sources
- 1. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Linear and nonlinear optical properties of the organic nonlinear optical crystal 2-adamantylamino-5-nitropyridine [opg.optica.org]
- 8. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 11. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 12. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 13. A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism - Journal of Materials Chemistry (RSC Publishing) DOI:10.1039/A800073E [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR [m.chemicalbook.com]
- 18. Thermodynamic studies of crystalline 2-amino-5-nitropyridine (C{sub 5}H{sub 5}N{sub 3}O{sub 2}) (Journal Article) | ETDEWEB [osti.gov]
- 19. irjweb.com [irjweb.com]
historical synthesis methods for nitropyridine compounds
An In-depth Technical Guide to the Historical Synthesis of Nitropyridine Compounds
Executive Summary
Nitropyridines are a cornerstone class of heterocyclic compounds, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their synthesis, however, has been a long-standing challenge in organic chemistry. The inherent electron-deficient nature of the pyridine ring, coupled with its propensity to form pyridinium salts under acidic nitrating conditions, renders it highly resistant to classical electrophilic aromatic substitution. This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the historical evolution of synthetic methods for nitropyridine compounds. It moves beyond a mere recitation of protocols to dissect the underlying chemical principles and mechanistic insights that guided the development of these crucial transformations, from early, low-yield "brute-force" approaches to more elegant and mechanistically nuanced strategies.
The Fundamental Challenge: The Inert Nature of the Pyridine Ring
The core difficulty in synthesizing nitropyridines via direct electrophilic aromatic substitution (EAS) stems from two key electronic factors:
-
Inductive and Mesomeric Effects: The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect. This reduces the electron density of the aromatic system, deactivating it towards attack by electrophiles like the nitronium ion (NO₂⁺).
-
Protonation under Acidic Conditions: The lone pair of electrons on the pyridine nitrogen is basic (pKa of pyridine ≈ 5.2). In the strongly acidic media required to generate the nitronium ion (e.g., mixed nitric and sulfuric acids), the nitrogen is readily protonated.[3] This forms the pyridinium cation, which is even more severely deactivated towards electrophilic attack than the neutral pyridine molecule.[4]
Consequently, early attempts at direct nitration were often met with failure or required exceptionally harsh conditions that were incompatible with many functional groups.
The "Forcing" Approach: Early Direct Nitration Attempts
The first successful, albeit inefficient, syntheses of nitropyridines relied on extreme reaction conditions to overcome the ring's inherent lack of reactivity. These methods are primarily of historical interest but illustrate the scale of the synthetic challenge.
A landmark example is the nitration of unsubstituted pyridine using potassium nitrate (KNO₃) in fuming sulfuric acid (oleum) at temperatures exceeding 300°C.[5] These forcing conditions were necessary to achieve any degree of reaction, but they provided the desired 3-nitropyridine in exceedingly low yields, often reported in the single digits (e.g., ~6%).[5] The extreme temperatures and highly corrosive reagents severely limited the substrate scope and scalability of this approach, making it impractical for routine synthesis.
A Paradigm Shift: The Pyridine N-Oxide Strategy
A major breakthrough in nitropyridine synthesis came with the strategy of temporarily modifying the pyridine ring to enhance its reactivity. The conversion of pyridine to its corresponding N-oxide proved to be a remarkably effective solution.
Rationale and Mechanism: Activating the Ring
The N-oxide functional group fundamentally alters the electronic properties of the pyridine ring. The positively charged nitrogen and negatively charged oxygen create a strong dipole. Through resonance, the N-oxide group acts as a powerful electron-donating group, significantly increasing electron density at the 2- and 4-positions (ortho and para) of the ring.[6] This activation makes the pyridine N-oxide ring susceptible to electrophilic attack under much milder conditions than the parent pyridine.
The nitration of pyridine N-oxide with a mixture of nitric and sulfuric acid proceeds readily, yielding 4-nitropyridine N-oxide as the major product.[6] The final step involves the deoxygenation of the N-oxide to afford the 4-nitropyridine product.
Experimental Protocol: Synthesis and Nitration of Pyridine N-Oxide
Step 1: Oxidation of Pyridine to Pyridine N-Oxide
-
To a solution of pyridine in a suitable solvent (e.g., acetic acid), add an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA).[7]
-
Heat the reaction mixture gently (e.g., 70-80°C) for several hours, monitoring the consumption of the starting material by TLC or GC.
-
After completion, cool the reaction and carefully neutralize any remaining acid.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) and dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield pyridine N-oxide, which can be purified by distillation or recrystallization.
Step 2: Nitration of Pyridine N-Oxide
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice-salt bath.
-
Slowly add pyridine N-oxide to the cooled nitrating mixture while maintaining a low temperature (e.g., < 10°C).
-
After the addition is complete, allow the reaction to stir at an elevated temperature (e.g., 90°C) for several hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-nitropyridine N-oxide.[6]
Visualization: N-Oxide Activation and Nitration Pathway
Caption: Workflow for the synthesis of 4-nitropyridine via the N-oxide strategy.
A Mechanistic Detour: The Dinitrogen Pentoxide Route to 3-Nitropyridines
While the N-oxide method was a triumph for synthesizing 4-substituted nitropyridines, the synthesis of 3-nitropyridines remained challenging. A significant advancement came from the work of Bakke and others, who developed a method using dinitrogen pentoxide (N₂O₅).[1][5] This reaction does not proceed via a standard electrophilic aromatic substitution.
The N-Nitropyridinium Intermediate and a[4][8] Sigmatropic Shift
The reaction of pyridine with N₂O₅ in an organic solvent or liquid SO₂ first generates an N-nitropyridinium salt.[8] This intermediate is then treated with a nucleophile, typically sodium bisulfite (NaHSO₃). The bisulfite ion attacks the pyridinium ring at the 2- or 4-position, forming a dihydropyridine intermediate.[9] The key mechanistic step is the subsequent intramolecular rearrangement of the nitro group from the nitrogen atom to the C3 position. This migration is believed to occur via a[4][9] sigmatropic shift.[8][10] Finally, elimination of bisulfite restores the aromaticity of the ring, yielding 3-nitropyridine.
This pathway is a prime example of how a deep mechanistic understanding can unlock synthetic routes that are otherwise inaccessible. It cleverly bypasses the inherent deactivation of the pyridine ring by first functionalizing the nitrogen atom and then using an intramolecular rearrangement to achieve the desired C-nitration.
Experimental Protocol: Nitration of Pyridine with Dinitrogen Pentoxide
-
Prepare a solution or suspension of dinitrogen pentoxide (N₂O₅) in a dry organic solvent such as dichloromethane at a low temperature (e.g., 0°C).
-
Slowly add a solution of pyridine in the same solvent to the N₂O₅ mixture, forming a slurry of the N-nitropyridinium nitrate salt.[9]
-
Pour the resulting slurry into a solution of sodium bisulfite in a methanol/water mixture.[9]
-
Allow the mixture to stir at room temperature for several hours until the reaction is complete.
-
Perform a standard aqueous workup, extracting the product with an organic solvent.
-
Dry the organic phase, remove the solvent in vacuo, and purify the resulting 3-nitropyridine by chromatography or distillation.
Visualization: The Dinitrogen Pentoxide Pathway
Caption: Key mechanistic stages in the synthesis of 3-nitropyridine using N₂O₅.
Alternative Historical Routes
Beyond direct C-H nitration, other classical strategies have been employed to construct the nitropyridine scaffold.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction provides an alternative entry point, particularly for nitropyridines bearing other functional groups. In this approach, a pyridine ring substituted with a good leaving group (e.g., a halogen) and activated by at least one strong electron-withdrawing group (the nitro group itself can serve this purpose) is treated with a nucleophilic nitrite source. For example, the synthesis of nitropyridine derivatives often starts from precursors like 2-chloro-5-nitropyridine, where the chloride is readily displaced by various nucleophiles.[2]
Nitration of Activated Pyridines
Pyridines bearing strong electron-donating groups (EDGs), such as amino (-NH₂) or hydroxyl (-OH) groups, are sufficiently activated to undergo direct nitration under more conventional conditions. A notable industrial example is the dinitration of 2,6-diaminopyridine (DAP) using a mixture of nitric acid and sulfuric acid to produce 2,6-diamino-3,5-dinitropyridine.[11] Interestingly, it was discovered that conducting this reaction in oleum (fuming sulfuric acid) rather than concentrated sulfuric acid significantly increases the yield from ~50% to over 90%.[11] This is attributed to the anhydrous medium provided by oleum, which favors the formation of the active nitrating species and minimizes side reactions.
Comparative Summary of Historical Methods
| Method | Reagents | Target Position(s) | Conditions | Typical Yield | Key Insight/Advantage |
| Direct Nitration | KNO₃, fuming H₂SO₄ | 3- | > 300°C | Very Low (<10%) | Feasibility demonstration, despite impracticality.[5] |
| N-Oxide Strategy | 1. [O] 2. HNO₃/H₂SO₄ | 4- | 0-100°C | Good to Excellent | Ring activation via N-oxidation.[6] |
| N₂O₅ Method | N₂O₅, then NaHSO₃ | 3- | 0°C to RT | Good (e.g., ~77%) | Non-EAS pathway via[4][9] sigmatropic shift.[10] |
| SNAr | Halopyridine, NaNO₂ | Position of Halogen | Varies | Good to Excellent | Utilizes nucleophilic substitution on an activated ring.[2] |
| Activated Ring Nitration | EDG-Pyridine, HNO₃/Oleum | Ortho/Para to EDG | 0-50°C | High | EDGs activate the ring for direct EAS.[11] |
Conclusion
The history of nitropyridine synthesis is a compelling narrative of chemical ingenuity overcoming significant electronic barriers. The journey from the brute-force, high-temperature nitrations of the early 20th century to the sophisticated, mechanistically-driven approaches like the N-oxide and dinitrogen pentoxide methods showcases the power of fundamental chemical principles. These historical developments laid the groundwork for modern synthetic chemistry, enabling the large-scale production of nitropyridine intermediates that are indispensable in medicine and industry. For today's researchers, this history not only provides a toolbox of synthetic methods but also serves as a testament to the importance of understanding reaction mechanisms to solve complex synthetic puzzles.
References
-
Svensen, H. (2001). Synthesis and Functionalization of 3-Nitropyridines. Doctoral thesis, Norwegian University of Science and Technology. [Link]
-
Ghosh, A. K., & Brindisi, M. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters, 23(15), 5911–5915. [Link]
-
Ivanova, E. V., Nikishina, M. B., Mukhtorov, L. G., & Atroshchenko, Y. M. (2021). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Otsuka, S., & Nambu, H. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(16), 4943. [Link]
-
Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- Verbeek, J., & Schild, P. H. (1999). Nitration of pyridine-2, 6-diamines. U.S.
-
Bakke, J. M. (2005). Nitropyridines, their synthesis and reactions. Journal of Heterocyclic Chemistry, 42(3), 463–474. [Link]
-
Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (9), 1919-1923. [Link]
- Indoco Remedies Ltd. (2010). Process for preparation of nitropyridine derivatives.
-
Loska, R., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(2), 651–655. [Link]
-
Olah, G. A., Olah, J. A., & Overchuk, N. A. (1965). Aromatic Substitution. XXIII. Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro- and N-Nitrosopyridinium Tetrafluoroborates. The Journal of Organic Chemistry, 30(10), 3373–3376. [Link]
-
Gazquez, J. L., Tiznado, W., & Chamorro, E. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 45(1), 183-190. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting, The Scripps Research Institute. [Link]
-
Cholewiński, G., & Wolański, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5786. [Link]
-
El-Gaby, M. S. A. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
Mąkosza, M., & Voynov, G. H. (2010). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. ResearchGate. [Link]
-
Filo. (n.d.). Nitration of pyridine N_oxide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitration of pyridine N_oxide | Filo [askfilo.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. nva.sikt.no [nva.sikt.no]
- 10. Sci-Hub. Nitropyridines, their synthesis and reactions / Journal of Heterocyclic Chemistry, 2005 [sci-hub.box]
- 11. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Early Research on the Biological Activity of Nitropyridines
This guide provides a comprehensive overview of the foundational research into the biological activities of nitropyridines, a class of heterocyclic compounds that garnered significant scientific interest in the mid-20th century. We will explore their initial promise as therapeutic agents, particularly against tuberculosis, and the subsequent discoveries of their genotoxic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand the historical context and early experimental approaches that shaped our current understanding of nitropyridine biochemistry.
Introduction: The Emergence of Nitropyridines in Medicinal Chemistry
The pyridine ring is a fundamental scaffold in numerous biologically active molecules and approved pharmaceuticals.[1] The introduction of a nitro group to this aromatic system creates a nitropyridine, a molecule with altered electronic properties that profoundly influence its biological interactions.[2] Early research into nitropyridines was driven by the urgent need for new antimicrobial agents, particularly for the treatment of tuberculosis.[3][4] These investigations laid the groundwork for our understanding of their therapeutic potential and, later, their toxicological risks.
Tuberculostatic Activity: An Early Therapeutic Promise
In the mid-20th century, the discovery of compounds with activity against Mycobacterium tuberculosis was a major focus of pharmaceutical research.[5] Following the success of other pyridine derivatives, nitropyridines were investigated for their potential as tuberculostatic agents.[3]
Early Screening and Structure-Activity Relationships
A hypothetical representation of early SAR data for tuberculostatic activity of nitropyridine derivatives, based on general principles of medicinal chemistry, is presented below.
| Compound | Nitro Group Position | Other Substituents | Hypothetical MIC (µg/mL) | Notes |
| 2-Nitropyridine | 2 | None | >100 | Generally low activity. |
| 3-Nitropyridine | 3 | None | 50-100 | Moderate activity, often influenced by other substituents. |
| 4-Nitropyridine | 4 | None | >100 | Generally low activity. |
| 2-Amino-5-nitropyridine | 5 | 2-Amino | 10-25 | The amino group often enhances activity in nitroaromatic compounds. |
| 2-Chloro-5-nitropyridine | 5 | 2-Chloro | 25-50 | Halogenation can modulate activity and toxicity. |
| 3-Methyl-4-nitropyridine | 4 | 3-Methyl | >100 | Alkyl groups can have varied effects on activity. |
This table is a representative illustration based on established medicinal chemistry principles and is not derived from a single specific historical study due to the scarcity of digitized early data.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of a compound against M. tuberculosis was a critical parameter in early studies. The following is a generalized protocol representative of the methods used.
Protocol: Broth Dilution Method for Tuberculostatic Activity
-
Preparation of Inoculum: A pure culture of M. tuberculosis (e.g., H37Rv strain) is grown in a suitable liquid medium (e.g., Middlebrook 7H9 broth). The bacterial suspension is adjusted to a standardized turbidity, corresponding to a known cell density.
-
Compound Dilution Series: The nitropyridine compound is serially diluted in the broth medium in a series of test tubes to obtain a range of concentrations.
-
Inoculation: Each tube, including a positive control (no compound) and a negative control (no bacteria), is inoculated with the standardized bacterial suspension.
-
Incubation: The tubes are incubated at 37°C for a period of 14 to 21 days.
-
Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[6]
Genotoxicity of Nitropyridines: A Paradigm Shift
While the initial focus was on the therapeutic benefits of nitropyridines, subsequent research uncovered their potential for genotoxicity, including mutagenicity and carcinogenicity. This shift in understanding was largely driven by the development of new toxicological assays, most notably the Ames test.
Mutagenicity and the Ames Test
The Ames test, developed by Bruce Ames in the 1970s, is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[9] It became a standard tool for screening potential carcinogens.[10] Many nitroaromatic compounds, including nitropyridines, were found to be mutagenic in the Ames test, often requiring metabolic activation.[11][12]
Experimental Protocol: Ames Test for Mutagenicity of Nitropyridines
-
Bacterial Strains: Several histidine-dependent (his-) mutant strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains are sensitive to different types of mutational events.[13]
-
Metabolic Activation (S9 Mix): To mimic mammalian metabolism, a liver homogenate fraction (S9) from rats pre-treated with an enzyme inducer is often included in the assay. This is crucial for identifying pro-mutagens that become mutagenic after metabolic conversion.[14]
-
Plate Incorporation Assay:
-
A small amount of the test compound, the bacterial tester strain, and the S9 mix (if required) are added to molten top agar.
-
This mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (his+), which can now synthesize histidine and grow on the minimal medium, is counted. A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[15]
Mechanism of Mutagenicity: Metabolic Activation
The mutagenicity of many nitroaromatic compounds, including nitropyridines, is not an intrinsic property of the parent molecule but arises from its metabolic activation to reactive intermediates.[16] The key step in this process is the reduction of the nitro group to a nitroso derivative, followed by further reduction to a hydroxylamine.[16] This N-hydroxyamino metabolite can then be further activated, for example, by O-esterification, to form a highly reactive species that can bind to DNA, forming DNA adducts and leading to mutations.[16]
Caption: Metabolic activation of nitropyridines to mutagenic species.
Carcinogenicity Studies in Animal Models
The finding of mutagenicity in the Ames test often prompted further investigation into the carcinogenic potential of a compound in animal models.[17][18] Early carcinogenicity studies typically involved long-term administration of the test compound to rodents, followed by histopathological examination for tumor formation.[9]
For example, studies on 4-nitropyridine 1-oxide and its derivatives demonstrated that some of these compounds were carcinogenic in mice.[19] These studies highlighted the importance of in vivo testing to confirm the carcinogenic risk of compounds identified as mutagens in in vitro assays.
Generalized Protocol for Early Carcinogenicity Studies
-
Animal Model: Typically, rats or mice were used for these studies.[20]
-
Dosing: The nitropyridine compound was administered to the animals over a prolonged period, often for the majority of their lifespan. The route of administration could be through the diet, drinking water, or by gavage.[21]
-
Observation: The animals were monitored for clinical signs of toxicity and the development of palpable tumors.
-
Necropsy and Histopathology: At the end of the study, a complete necropsy was performed, and all major organs and any observed lesions were examined microscopically by a pathologist to identify neoplastic changes.[9]
Conclusion
The early research on the biological activity of nitropyridines provides a compelling case study in the evolution of drug discovery and toxicology. Initially explored for their promising tuberculostatic properties, the discovery of their genotoxic potential through the application of new screening methods like the Ames test led to a re-evaluation of their therapeutic utility. This historical perspective underscores the critical importance of a comprehensive understanding of a compound's biological activities, encompassing both its beneficial and its potentially harmful effects. The foundational knowledge gained from these early studies continues to inform the design and development of safer and more effective therapeutic agents today.
References
- A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity rel
- Carcinogenicity and mutagenicity of 4-nitropyridine 1-oxide deriv
- Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. PubMed Central. (URL: )
- Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology. (URL: )
- Metabolic activation of 1-nitropyrene to a mammalian cell mutagen and a carcinogen. (URL: )
- The Ames Test. (URL: )
- Ames Test.
- Quantitative Structure-Activity Relationship Studies on Nitrofuranyl Anti-Tubercular Agents. (URL: )
- Relationship between the Crystal Structure and Tuberculostatic Activity of Some 2-Amidinothiosemicarbazone Deriv
- Mutagenicity and genotoxicity of nitroarenes.
- Metabolic activation pathways leading to mutation in nitro-aromatic compounds.
- Relationship between structure and antiplaque and antimicrobial activities for a series of bispyridines. PubMed. (URL: )
- 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers. (URL: )
- Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents. (URL: )
- Some further studies on tuberculost
- Imidazo[4,5-b]pyridine Derivatives of Potential Tuberculostatic Activity.
- Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years. PMC. (URL: )
- The Metabolic Activation and DNA Adducts of Dinitropyrenes. Health Effects Institute. (URL: )
- Metabolic activation of drugs in mutagenicity tests in vitro. PubMed. (URL: )
- History of Chronic Toxicity and Animal Carcinogenicity Studies for Pharmaceuticals. (URL: )
- Early toxicology signal gener
- Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Carcinogenicity Studies.
- Structure-activities relationship in antibacterial agents.
- Service Spotlight- Carcinogenicity Studies. IITRI. (URL: )
- Early Bactericidal Activity Trial of Nitazoxanide for Pulmonary Tuberculosis. PubMed. (URL: )
- Carcinogenicity studies of some analogs of the carcinogen methapyrilene in F344 r
- The early bactericidal activity of antituberculosis drugs. PubMed. (URL: )
- The tuberculostatic activity of some thiosemicarbazones. PubMed. (URL: )
Sources
- 1. researchgate.net [researchgate.net]
- 2. A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some further studies on tuberculostatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The tuberculostatic activity of some thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between the Crystal Structure and Tuberculostatic Activity of Some 2-Amidinothiosemicarbazone Derivatives of Pyridine [mdpi.com]
- 7. Relationship between structure and antiplaque and antimicrobial activities for a series of bispyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Service Spotlight- Carcinogenicity Studies - IITRI [iitri.org]
- 10. Early Bactericidal Activity Trial of Nitazoxanide for Pulmonary Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic activation of drugs in mutagenicity tests in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. researchgate.net [researchgate.net]
- 17. Animal models of chemical carcinogenesis: driving breakthroughs in cancer research for 100 years - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Early toxicology signal generation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Nitro Group as a Potent Modulator of Pyridine Ring Reactivity: An In-depth Technical Guide
Abstract
The introduction of a nitro (NO₂) group onto the pyridine scaffold is a pivotal synthetic transformation that profoundly alters the electronic landscape and chemical reactivity of this fundamental heterocycle. The potent electron-withdrawing nature of the nitro group dramatically reshapes the reactivity profile of the pyridine ring, deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic aromatic substitution.[1] This guide provides a comprehensive exploration of these electronic effects, detailing the underlying principles of inductive and resonance effects, their influence on reaction mechanisms, and practical applications in chemical synthesis. We will delve into the regioselectivity of these transformations and provide detailed, field-proven experimental protocols for key reactions, serving as a vital resource for researchers, scientists, and professionals in drug development.
The Electronic Landscape of the Pyridine Ring: A Baseline
To appreciate the impact of the nitro group, one must first understand the intrinsic electronic nature of the pyridine ring. Structurally related to benzene, pyridine features a nitrogen atom replacing a methine group (=CH−).[2] This nitrogen atom is more electronegative than carbon, exerting a significant electron-withdrawing inductive effect (-I) on the ring.[3][4] This effect reduces the electron density of the aromatic system, making pyridine less susceptible to electrophilic aromatic substitution (EAS) than benzene.[3][5] The lone pair of electrons on the nitrogen resides in an sp² orbital in the plane of the ring and does not participate in the aromatic π-system, thus it does not contribute a positive mesomeric effect.[2]
This inherent electron deficiency makes the carbon atoms in the pyridine ring, particularly at the 2- (ortho) and 4- (para) positions, partially positive and thus more susceptible to nucleophilic attack compared to benzene.[4][6]
The Nitro Group: A Powerful Electron Sink
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[7] Its influence stems from two primary electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group leads to a strong dipole moment, pulling electron density away from the pyridine ring through the sigma (σ) bond framework.[8][9]
-
Resonance Effect (-M or -R): The nitro group can actively participate in the π-system of the pyridine ring, delocalizing the ring's π-electrons onto its oxygen atoms. This effect is most pronounced when the nitro group is at the 2- or 4-position, creating resonance structures that place a positive charge on the ring carbons.[10][11]
The combination of these two effects drastically reduces the electron density of the pyridine ring, a phenomenon that dictates its subsequent reactivity.[12]
Impact on Electrophilic Aromatic Substitution (EAS)
The addition of a nitro group severely deactivates the already electron-deficient pyridine ring towards electrophilic attack. The powerful electron-withdrawing nature of the nitro group, coupled with the electronegativity of the ring nitrogen, makes the formation of the positively charged σ-complex intermediate in EAS reactions highly energetically unfavorable.[10][13]
Direct nitration of pyridine itself is a sluggish and low-yielding process, often requiring harsh conditions.[2][14] The presence of a nitro group further exacerbates this, making subsequent electrophilic substitutions exceedingly difficult. When forced to react, the substitution is directed to the meta position relative to the nitro group. This is because the ortho and para positions are significantly destabilized by the placement of a positive charge adjacent to the already electron-deficient nitro group in the resonance structures of the reaction intermediate.[11][15]
Activation Towards Nucleophilic Aromatic Substitution (SNAr)
The most significant consequence of introducing a nitro group onto a pyridine ring is the dramatic activation towards nucleophilic aromatic substitution (SNAr).[1][7] The electron-deficient nature of the nitropyridine ring makes it an excellent electrophile for attack by nucleophiles.
This activation is most pronounced when the nitro group is positioned ortho or para to a suitable leaving group (e.g., a halide).[1][16] The rationale lies in the stabilization of the anionic intermediate, known as a Meisenheimer complex, which is formed during the addition-elimination mechanism of SNAr.[1] The negative charge of this intermediate can be effectively delocalized onto the electronegative oxygen atoms of the nitro group through resonance, significantly lowering the activation energy of the reaction.[4][17]
Regioselectivity in SNAr of Nitropyridines
The position of the nitro group dictates the regioselectivity of nucleophilic attack.
-
Ortho/Para Activation: A nitro group at the 3- or 5-position will strongly activate leaving groups at the 2-, 4-, and 6-positions. For instance, in 2-chloro-3-nitropyridine, the chlorine at the 2-position is highly activated towards displacement.[16]
-
Meta Deactivation: A nitro group meta to a leaving group offers significantly less stabilization of the Meisenheimer complex, as the negative charge cannot be directly delocalized onto the nitro group through resonance. Consequently, SNAr at positions meta to the nitro group is much less favorable.
The following diagram illustrates the stabilization of the Meisenheimer complex in the reaction of 4-chloronitropyridine with a nucleophile.
Caption: SNAr mechanism on 4-chloronitropyridine.
Influence on Basicity (pKa)
The strong electron-withdrawing nature of the nitro group significantly decreases the basicity of the pyridine nitrogen. By pulling electron density away from the ring, the nitro group makes the lone pair on the nitrogen less available for protonation.[9] This is reflected in the pKa values of the conjugate acids (pyridinium ions).
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25[2] |
| 2-Nitropyridine | -2.5 (estimated)[18] |
| 3-Nitropyridine | 7.14 (in MeCN)[18] |
| 4-Nitropyridine | 7.85 (in MeCN)[18] |
Note: pKa values in acetonitrile (MeCN) are generally higher than in water, but the trend of decreasing basicity upon nitration is clear.
The decrease in basicity is most pronounced for 2-nitropyridine due to the proximity of the electron-withdrawing nitro group to the nitrogen atom.
Experimental Protocols
Synthesis of 3-Nitropyridine
Direct nitration of pyridine is inefficient. A more effective method involves the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium salt, which then undergoes rearrangement.[19][20][21]
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend pyridine in an organic solvent such as dichloromethane.
-
Formation of N-Nitropyridinium Salt: Cool the mixture to -10 °C and add a solution of dinitrogen pentoxide (N₂O₅) in the same solvent dropwise, maintaining the temperature below 0 °C.
-
Rearrangement: After the addition is complete, the resulting slurry containing the N-nitropyridinium ion is poured into an aqueous solution of sodium bisulfite (NaHSO₃).[20]
-
Reaction Progression: Stir the mixture vigorously at room temperature for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-nitropyridine can be purified by column chromatography or recrystallization.
Caption: Workflow for the synthesis of 3-nitropyridine.
Nucleophilic Aromatic Substitution on 2-Chloro-5-nitropyridine
This protocol exemplifies the displacement of a halide activated by a nitro group.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2-chloro-5-nitropyridine in a suitable solvent (e.g., acetonitrile or DMF), add a nucleophile (e.g., an amine or an alkoxide).
-
Base Addition: If the nucleophile is an amine, a non-nucleophilic base (e.g., K₂CO₃ or triethylamine) is often added to scavenge the HCl generated during the reaction.[22]
-
Reaction Conditions: The reaction mixture is typically heated under reflux until the starting material is consumed, as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into water.
-
Isolation: Collect the precipitated product by filtration or extract the aqueous mixture with an appropriate organic solvent.
-
Purification: Wash the crude product with water and/or a suitable organic solvent, then dry. Further purification can be achieved by recrystallization or column chromatography.
Conclusion
The electronic effects of the nitro group on the pyridine ring are a classic yet powerful illustration of how a single functional group can fundamentally alter the reactivity of a heterocyclic system. By acting as a potent electron sink through combined inductive and resonance effects, the nitro group transforms the pyridine ring from a deactivated system for electrophilic attack into a highly activated substrate for nucleophilic substitution. This dual nature makes nitropyridines exceptionally versatile intermediates in the synthesis of a wide array of functionalized molecules, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular properties is paramount.[22]
References
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). The pyridine/benzene stability 'paradox'? Retrieved from [Link]
-
Fiveable. (n.d.). Nitro Group Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]
-
Quora. (2019). Between pyridine and benzene which is more reactive toward electrophilic substitution? Retrieved from [Link]
-
PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
-
Filo. (2025). Why does pyridine, when compared to benzene, have decreased susceptibility to electrophilic substitution and increased susceptibility to nucleophilic substitution? Retrieved from [Link]
-
University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]
-
Sci-Hub. (2004). Nitropyridines: Their Synthesis and Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
-
MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Unveiling the Electrophilic Aromatic Substitution Reactions of Pyridine Derivatives with Nitronium Ion through Molecular Electron Density Theory. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]
-
FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]
-
PMC. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
-
Quora. (2018). Why is the nitro group a meta director in aromatic electrophilic reactions? Retrieved from [Link]
-
Journal of Al-Nahrain University. (2025). Effect of atomic Charge on pka 's of Substituted pyridines. Retrieved from [Link]
-
PMC. (2020). A Walk through Recent Nitro Chemistry Advances. Retrieved from [Link]
-
Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the meta position. Retrieved from [Link]
-
Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]
-
Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
PMC. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]
-
ResearchGate. (n.d.). Resonance structures of 4-NO2-pyridine and 4-NH2-pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Heterocyclic Amines. Retrieved from [Link]
-
PMC. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Basicity of Disubstituted Aromatic Amines (Resonance / Mesomeric Effect). Retrieved from [Link]
-
ResearchGate. (2025). Nitropyridines: Synthesis and reactions. Retrieved from [Link]
-
Química Organica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved from [Link]
-
YouTube. (2023). Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Why does pyridine, when compared to benzene, have decreased susceptibilit.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Nitro compound - Wikipedia [en.wikipedia.org]
- 8. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fiveable.me [fiveable.me]
- 11. quora.com [quora.com]
- 12. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. quora.com [quora.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. fulir.irb.hr [fulir.irb.hr]
- 19. chempanda.com [chempanda.com]
- 20. nva.sikt.no [nva.sikt.no]
- 21. Sci-Hub. Nitropyridines: Their Synthesis and Reactions / ChemInform, 2004 [sci-hub.jp]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine: An Application Note and Detailed Protocol for a Key Medicinal Chemistry Intermediate
Abstract
This application note provides a comprehensive guide for the synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine, a valuable building block in medicinal chemistry and drug discovery. The core of this molecule, featuring a 2-aminopyridine scaffold and a nitroaromatic moiety, is a recognized pharmacophore in the development of novel therapeutics, including antimicrobial and anti-inflammatory agents.[1] This document offers a detailed, step-by-step protocol for the synthesis via a nucleophilic aromatic substitution (SNAr) reaction, an in-depth discussion of the underlying reaction mechanism, safety protocols, and expected characterization data to ensure the successful and safe preparation of the target compound.
Introduction
The 2-aminopyridine structure is a privileged scaffold in drug design, known for its ability to form key interactions with a variety of biological targets.[1] Coupled with a nitroaromatic group, a pharmacophore present in an emerging class of antibiotics, the resulting molecule becomes a versatile intermediate for generating libraries of novel compounds for biological screening.[1] this compound (CAS No: 21626-41-5) serves as an excellent starting point for such explorations, allowing for further diversification of its chemical structure.[1]
The synthesis detailed herein relies on the well-established nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic systems, such as nitropyridines, where an electron-withdrawing group activates the ring towards nucleophilic attack.[2][3]
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound from 2-chloro-5-nitropyridine and benzylamine proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is activated by the strong electron-withdrawing effect of the nitro group at the 5-position. This initial attack temporarily disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex.[2] The negative charge is stabilized by resonance, with significant delocalization onto the oxygen atoms of the nitro group.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the final product, this compound.
The overall reaction is a substitution of the chlorine atom with the benzylamino group. The formation of the Meisenheimer intermediate is typically the rate-determining step of the reaction.[2]
Visualizing the SNAr Mechanism
Caption: The SNAr mechanism for the synthesis of this compound.
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification |
| 2-chloro-5-nitropyridine | >98% purity |
| Benzylamine | >99% purity |
| Ethanol (EtOH) | Anhydrous |
| Ethyl acetate (EtOAc) | ACS grade |
| Hexanes | ACS grade |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Rotary evaporator | |
| Glass funnel and filter paper | |
| Beakers and graduated cylinders |
Safety Precautions
-
This compound: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[3]
-
2-chloro-5-nitropyridine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
-
Benzylamine: Corrosive, causes severe skin burns and eye damage. Harmful if swallowed or inhaled.
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Workflow for Synthesis
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.59 g, 10 mmol) in 40 mL of anhydrous ethanol.
-
Addition of Reagent: To the stirred solution, add benzylamine (1.29 g, 12 mmol, 1.2 equivalents) dropwise at room temperature. A color change and slight warming of the mixture may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle or an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is complete when the starting material (2-chloro-5-nitropyridine) is no longer visible by TLC (typically 4-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) and then with brine (30 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or ethyl acetate and hexanes. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration and dry them under vacuum.
-
Expected Results and Characterization
The expected product, this compound, is a yellow solid. The yield of the reaction after purification is typically in the range of 80-90%.
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₂H₁₁N₃O₂ |
| Molecular Weight | 229.24 g/mol [1] |
| Appearance | Yellow solid |
| Melting Point | 138-140 °C (literature value) |
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
~8.9 (d, 1H): Proton on the pyridine ring ortho to the nitro group.
-
~8.1 (dd, 1H): Proton on the pyridine ring meta to the nitro group and ortho to the amino group.
-
~7.4-7.2 (m, 5H): Protons of the phenyl ring.
-
~6.5 (d, 1H): Proton on the pyridine ring ortho to the amino group.
-
~5.5 (br s, 1H): NH proton.
-
~4.7 (d, 2H): Methylene protons of the benzyl group.
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~160.0: Carbon of the pyridine ring attached to the amino group.
-
~148.0: Carbon of the pyridine ring para to the amino group.
-
~140.0: Quaternary carbon of the phenyl ring.
-
~138.0: Carbon of the pyridine ring attached to the nitro group.
-
~129.0, 128.0, 127.5: Carbons of the phenyl ring.
-
~108.0: Carbon of the pyridine ring meta to the amino group.
-
~47.0: Methylene carbon of the benzyl group.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3400-3300: N-H stretching.
-
~1580, 1340: Asymmetric and symmetric N-O stretching of the nitro group.
-
~1600, 1500, 1450: Aromatic C=C and C=N stretching.
Mass Spectrometry (MS):
-
m/z: 229.09 (M⁺).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Continue heating and monitor by TLC until the starting material is consumed. Ensure the reaction is at a gentle reflux. |
| Deactivated starting material. | Use freshly purchased or purified 2-chloro-5-nitropyridine. | |
| Low Yield | Loss of product during work-up. | Ensure complete extraction with ethyl acetate. Minimize the amount of solvent used for recrystallization. |
| Side reactions. | Ensure the reaction is not overheated. Use the specified stoichiometry of reagents. | |
| Difficulty in Purification | Oiling out during recrystallization. | Use a different solvent system for recrystallization. Try dissolving in a good solvent and adding a poor solvent dropwise until turbidity is observed, then heat to clarify and cool slowly. |
| Product is not crystallizing. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound, a key intermediate in drug discovery. By following the outlined procedure and safety precautions, researchers can efficiently synthesize this compound for further chemical elaboration and biological evaluation. The provided characterization data will aid in confirming the identity and purity of the final product.
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzylamino-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]
Sources
Application Notes and Protocols for the Synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine, a valuable scaffold in medicinal chemistry.[1] The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the functionalization of heteroaromatic systems.[2][3] We will delve into the mechanistic underpinnings of this transformation, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Significance of this compound and the SNAr Reaction
This compound (CAS Number: 21626-41-5) is a nitropyridine derivative that holds considerable interest in the field of drug discovery.[1] The molecule incorporates a 2-aminopyridine moiety, a privileged structure known to interact with a variety of biological targets, and a nitroaromatic group, a key pharmacophore in emerging antibiotics.[1] The benzylamine substituent offers a convenient handle for further chemical diversification, making this compound a versatile intermediate for the construction of compound libraries for structure-activity relationship (SAR) studies.[1]
The synthesis of this target molecule is elegantly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is particularly effective for electron-deficient aromatic and heteroaromatic rings, such as pyridine, especially when activated by strong electron-withdrawing groups.[2][3][4] In our case, the potent electron-withdrawing nitro group (-NO2) at the 5-position of the pyridine ring significantly activates the C2 position towards nucleophilic attack by benzylamine.[2][4]
The general mechanism for an SNAr reaction proceeds through a two-step addition-elimination pathway.[5][6] The nucleophile (benzylamine) first attacks the electron-deficient carbon atom bearing the leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][7] Aromaticity is then restored in the second step through the expulsion of the leaving group.[5][6]
Mechanistic Rationale and Key Considerations
The success of the SNAr reaction for the synthesis of this compound hinges on several key factors:
-
Substrate Activation: The presence of the strongly electron-withdrawing nitro group at the 5-position is crucial. It delocalizes the negative charge of the Meisenheimer intermediate through resonance, thereby stabilizing it and lowering the activation energy for its formation.[3][6]
-
Leaving Group Ability: The reaction typically employs a 2-halopyridine, with chlorine being a common and effective leaving group.
-
Nucleophile Strength: Benzylamine is a primary amine and a sufficiently strong nucleophile to initiate the attack on the activated pyridine ring.[8]
-
Solvent Effects: The choice of solvent can influence the reaction rate. Polar aprotic solvents are often preferred as they can solvate the cationic counter-ion without strongly solvating the nucleophile, thus maintaining its reactivity.
-
Base: An ancillary base, such as triethylamine or potassium carbonate, is often employed to neutralize the hydrogen halide (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.[2][9]
Below is a visual representation of the SNAr reaction mechanism.
Figure 1. Generalized workflow for the SNAr synthesis.
Detailed Experimental Protocol
This protocol provides a robust method for the synthesis of this compound.
Materials and Reagents:
-
2-Chloro-5-nitropyridine
-
Benzylamine
-
Triethylamine (or Potassium Carbonate)
-
Anhydrous Ethanol (or Acetonitrile)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add benzylamine (1.1 equivalents) followed by triethylamine (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol).[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 3:1). The reaction is typically complete within 2-6 hours, as indicated by the consumption of the 2-chloro-5-nitropyridine starting material.[2][5]
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.[2]
-
Partition the resulting residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.[2][5]
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Data Presentation and Expected Outcomes
The following table summarizes the key reaction parameters and expected results for a typical synthesis.
| Parameter | Value | Notes |
| Starting Material | 2-Chloro-5-nitropyridine | --- |
| Nucleophile | Benzylamine | 1.1 equivalents |
| Base | Triethylamine | 1.2 equivalents |
| Solvent | Anhydrous Ethanol | --- |
| Temperature | Reflux (~78 °C) | [2] |
| Reaction Time | 2-6 hours | Monitor by TLC[2] |
| Expected Yield | >85% | Yield can vary based on scale and purification efficiency. |
| Product Appearance | Yellow solid | --- |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after the expected reaction time, consider extending the reflux period. Ensure that the reagents and solvent are anhydrous, as water can interfere with the reaction.
-
Side Product Formation: The formation of side products can sometimes occur. Careful control of stoichiometry and reaction temperature is crucial. Purification by column chromatography is generally effective in removing impurities.
-
Alternative Bases and Solvents: While triethylamine and ethanol are commonly used, other bases like potassium carbonate and solvents such as acetonitrile or DMSO can also be employed.[9][10] Optimization of these parameters may be necessary for specific applications or scales. For instance, reactions in DMSO are often conducted at elevated temperatures (e.g., 90°C).[10]
Conclusion
The nucleophilic aromatic substitution reaction provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can successfully prepare this valuable intermediate for applications in drug discovery and medicinal chemistry.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). National Institutes of Health.
- Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. (n.d.). BenchChem.
- General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). (n.d.). ResearchGate.
- This compound. (n.d.). BenchChem.
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019). ResearchGate.
- Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry. (n.d.). BenchChem.
- Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. (n.d.). BenchChem.
- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). National Institutes of Health.
- Directed nucleophilic aromatic substitution reaction. (2024). Royal Society of Chemistry.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. (n.d.). Dissertation.
- The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. (n.d.). BenchChem.
- 2-Chloro-5-nitropyridine. (n.d.). ResearchGate.
- 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
- SNAr reaction mechanism. (2020). YouTube.
- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. (2022). National Institutes of Health.
- Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. (2008). National Institutes of Health.
- Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.
- SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Pearson.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022). National Institutes of Health.
- Synthesis of benzylic amines. (n.d.). Organic Chemistry Portal.
- Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof. (n.d.). Google Patents.
- 2-Benzylamino-5-nitropyridine. (n.d.). National Institutes of Health.
- NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. (2005). HETEROCYCLES, 65(9).
- Benzylation of nitropyridines. (n.d.). ResearchGate.
- This compound. (n.d.). Chemcd.
- Application and Research of Benzylamine. (2024). ChemicalBook.
- Preparation method of 5-nitro-2-aminopyridine. (n.d.). Google Patents.
- Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. (2024).
Sources
- 1. This compound|CAS 21626-41-5 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine via Reductive Amination
Introduction
Benzyl-(5-nitro-pyridin-2-yl)-amine is a valuable chemical intermediate in drug discovery and materials science.[1] Its structure incorporates a 2-aminopyridine scaffold, a privileged motif in medicinal chemistry, and a nitroaromatic group, which is a key pharmacophore in various therapeutic agents.[1] This document provides a comprehensive guide for the synthesis of this compound through a robust and efficient reductive amination protocol. These application notes are intended for researchers, scientists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, and safety considerations.
The synthesis proceeds via the reaction of 2-amino-5-nitropyridine with benzaldehyde to form an intermediate imine, which is subsequently reduced to the desired secondary amine. This method is advantageous due to its high selectivity and the commercial availability of the starting materials.[2][3]
Reaction Scheme
The overall synthetic transformation is depicted below:
Sources
Application Notes and Protocols for the Analytical Characterization of Benzyl-(5-nitro-pyridin-2-yl)-amine
Introduction
Benzyl-(5-nitro-pyridin-2-yl)-amine (CAS No. 21626-41-5) is a nitropyridine derivative with significant potential in medicinal chemistry and drug development.[1] Its molecular structure, featuring a 2-aminopyridine scaffold, a nitro functional group, and a benzylamine substituent, makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the realms of antimicrobial and anti-inflammatory research.[1] The 2-aminopyridine moiety is a privileged structure in drug discovery, while the nitroaromatic group is a key pharmacophore in emerging antibiotics.[1]
Given its potential applications, rigorous analytical characterization is imperative to ensure the identity, purity, and stability of this compound. This comprehensive guide provides detailed application notes and protocols for the characterization of this compound using a suite of modern analytical techniques. These methodologies are designed for researchers, scientists, and drug development professionals to establish a robust analytical framework for quality control and research purposes.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1][2][3] |
| Molecular Weight | 229.24 g/mol | [1][2][3] |
| CAS Number | 21626-41-5 | [1][2][3] |
| IUPAC Name | N-benzyl-5-nitropyridin-2-amine | [3] |
| Hydrogen Bond Donor Count | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Topological Polar Surface Area | 70.7 Ų | [3] |
| XLogP3-AA | 2.5 | [3] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity and quantifying the concentration of this compound. A reverse-phase method is generally suitable for this moderately polar compound.
Scientific Rationale
Reverse-phase HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. This compound, with its benzyl and nitropyridine moieties, will be retained on the column and can be effectively separated from polar and nonpolar impurities. The inclusion of an acid, such as formic acid, in the mobile phase helps to protonate the basic nitrogen atoms in the pyridine ring, leading to sharper peaks and improved chromatographic performance.[5][6][7]
Experimental Protocol: Purity Determination and Quantification
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
Chromatographic Conditions:
| Parameter | Recommended Setting | Justification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile | Formic acid improves peak shape for basic analytes. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions | A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 330 nm | Aromatic compounds typically absorb at 254 nm. The nitro-substituted pyridine ring may have a longer wavelength maximum. A DAD can be used to monitor the entire spectrum. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample to be analyzed in the same diluent as the standard to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Data Processing: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the purity and/or concentration of the sample from the calibration curve.
Caption: Workflow for HPLC analysis.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Scientific Rationale:
The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum reveal the number and connectivity of protons. The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, specific resonances are expected for the protons and carbons of the benzyl and nitropyridine rings.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis: Process the spectra and assign the chemical shifts to the corresponding protons and carbons in the molecule.
Expected ¹H and ¹³C NMR Chemical Shifts:
| Atom Type | Predicted Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~9.0 - 9.5 | N-H proton (broad singlet) |
| ~8.0 - 8.8 | Protons on the nitropyridine ring | |
| ~7.2 - 7.5 | Protons on the benzyl ring | |
| ~4.5 - 5.0 | Methylene (-CH₂-) protons | |
| ¹³C NMR | ~155 - 165 | Carbons of the pyridine ring attached to nitrogen |
| ~130 - 145 | Quaternary carbons of the nitropyridine and benzyl rings | |
| ~110 - 130 | Aromatic carbons of the nitropyridine and benzyl rings | |
| ~45 - 55 | Methylene (-CH₂-) carbon |
Note: Predicted chemical shifts are based on general spectral data for similar aromatic amines and nitro compounds. Actual values may vary depending on the solvent and other experimental conditions.[8][9][10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Scientific Rationale:
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the secondary amine, the aromatic C-H bonds, and the nitro group (NO₂).
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.[11]
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.
-
Spectral Analysis: Identify the characteristic absorption bands for the key functional groups.
Expected Infrared (IR) Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3350 - 3310 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |
| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |
| C=N and C=C Stretch (aromatic) | 1600 - 1450 | Medium-Strong |
Note: The NIST WebBook provides reference IR spectral data for 2-(Benzylamino)-5-nitropyridine which can be used for comparison.[2]
Caption: Workflow for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a suitable technique for separation and identification.
Scientific Rationale:
In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 10 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the fragmentation pattern to confirm the structure. The molecular ion peak for this compound is expected at m/z 229.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a versatile technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry.
Scientific Rationale:
LC-MS is particularly useful for non-volatile or thermally labile compounds. The HPLC conditions described previously can be directly coupled to a mass spectrometer with an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces the protonated molecular ion ([M+H]⁺), allowing for accurate molecular weight determination.
Experimental Protocol:
-
LC Conditions: Use the HPLC method described above.
-
MS Conditions (Example):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: Identify the protonated molecular ion peak ([M+H]⁺) at m/z 230. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to obtain structural information from the fragmentation pattern.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of a material, including melting point, decomposition temperature, and thermal stability.
Differential Scanning Calorimetry (DSC)
Scientific Rationale:
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
DSC Conditions:
-
Temperature Range: 25 °C to 250 °C (or higher, depending on the expected melting point).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset and peak temperature of the endothermic event corresponding to the melting of the compound.
Thermogravimetric Analysis (TGA)
Scientific Rationale:
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.
-
TGA Conditions:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the TGA thermogram to determine the onset of decomposition and the percentage of mass loss at different temperatures.
Conclusion
The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. A combination of chromatographic, spectroscopic, and thermal analysis methods is essential for unambiguously confirming the identity, purity, and stability of this important chemical entity. Adherence to these scientifically sound methodologies will ensure the generation of high-quality, reliable data for research, development, and quality control purposes.
References
-
NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 261542, 2-Benzylamino-5-nitropyridine. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Supporting Information: Iridium/Graphene Nanostructured Catalyst for the N-Alkylation of Amines to Synthesize Nitrogen-containing Derivatives and Heterocyclic Compounds in Green Process. Retrieved from [Link]
-
Chemcd. (n.d.). This compound | 21630-48-8. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Patel, D. R., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 363-370. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]
-
DTIC. (1982). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]
-
Zuba, D., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1567-1580. Retrieved from [Link]
- Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
-
Mathammal, R., et al. (2015). Spectroscopic (FTIR, FT-Raman, UV and NMR) investigation and NLO, HOMO-LUMO, NBO analysis of 2-Benzylpyridine based on quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 834-846. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]
Sources
- 1. This compound|CAS 21626-41-5 [benchchem.com]
- 2. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]
- 3. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemcd.com [chemcd.com]
- 5. helixchrom.com [helixchrom.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. rsc.org [rsc.org]
- 9. Spectroscopic (FTIR, FT-Raman, UV and NMR) investigation and NLO, HOMO-LUMO, NBO analysis of 2-Benzylpyridine based on quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Structural Elucidation of Benzyl-(5-nitro-pyridin-2-yl)-amine using NMR and Mass Spectrometry
Introduction
Benzyl-(5-nitro-pyridin-2-yl)-amine is a heterocyclic amine containing a nitropyridine moiety, a structural motif of interest in medicinal chemistry and drug development.[1] The presence of the nitro group, a potent electron-withdrawing group, significantly influences the electronic environment of the pyridine ring and the overall chemical properties of the molecule. Accurate structural characterization is paramount for ensuring compound identity and purity, which are critical for subsequent biological screening and lead optimization. This application note provides a detailed guide to the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights into the interpretation of the spectral data and robust protocols for data acquisition.
Molecular Structure and Properties
-
Chemical Name: this compound
¹H and ¹³C NMR Spectroscopy: Probing the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound, based on established principles of NMR spectroscopy and analysis of structurally related compounds.
¹H NMR (Proton NMR) Data Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the benzyl and nitropyridine moieties. The electron-withdrawing nitro group is expected to cause a significant downfield shift of the protons on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | d | 1H | H-6 (Pyridine) |
| ~8.2 - 8.4 | dd | 1H | H-4 (Pyridine) |
| ~7.2 - 7.4 | m | 5H | Phenyl-H |
| ~6.8 - 7.0 | d | 1H | H-3 (Pyridine) |
| ~4.6 - 4.8 | d | 2H | CH₂ |
| ~8.0 - 8.5 | br s | 1H | NH |
Causality behind Predictions: The predicted chemical shifts are influenced by the electronic effects within the molecule. The nitro group at the 5-position of the pyridine ring strongly deshields the ortho proton (H-6) and the para proton (H-4), shifting them significantly downfield. The benzyl protons are expected to appear in the typical aromatic region, while the methylene protons adjacent to the amine will be a doublet due to coupling with the NH proton. The broadness of the NH signal is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange.
¹³C NMR (Carbon-13 NMR) Data Analysis
The ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The carbons of the nitropyridine ring are expected to be significantly deshielded.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 - 162 | C-2 (Pyridine) |
| ~150 - 152 | C-6 (Pyridine) |
| ~140 - 142 | C-5 (Pyridine) |
| ~138 - 140 | Phenyl C (quaternary) |
| ~135 - 137 | C-4 (Pyridine) |
| ~128 - 129 | Phenyl CH |
| ~127 - 128 | Phenyl CH |
| ~108 - 110 | C-3 (Pyridine) |
| ~46 - 48 | CH₂ |
Expert Interpretation: The carbon atom attached to the nitrogen (C-2) and the carbon bearing the nitro group (C-5) are expected to be the most downfield in the pyridine ring due to direct attachment to electronegative atoms. The benzylic carbon (CH₂) will appear in the aliphatic region, typically around 46-48 ppm.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity.
Expected Mass Spectrum
For this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 229, corresponding to its molecular weight.[1][2]
Fragmentation Pathway
Under electron impact (EI) ionization, the molecule is expected to undergo characteristic fragmentation. The primary fragmentation is likely to be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91. Another significant fragmentation pathway could involve the loss of the nitro group (NO₂), resulting in a fragment at m/z 183.
Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.
Self-Validating System: The observation of the molecular ion peak at m/z 229 and the characteristic fragment ions at m/z 91 and 183 would provide strong evidence for the assigned structure. The presence of the tropylium ion is a hallmark of benzyl-containing compounds.[4]
Experimental Protocols
To obtain high-quality NMR and MS data, the following protocols are recommended:
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its excellent solvating power for a wide range of organic compounds.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-180 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
A mass spectrometer equipped with an Electron Impact (EI) or Electrospray Ionization (ESI) source is suitable.
-
-
EI-MS Parameters:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 50-300.
-
-
ESI-MS Parameters:
-
Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]⁺ at m/z 230.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas: Nitrogen.
-
Drying Gas Temperature: 250-350 °C.
-
Conclusion
This application note provides a comprehensive guide for the structural characterization of this compound using NMR and mass spectrometry. The predicted spectral data, coupled with the detailed experimental protocols, offer a robust framework for researchers to confirm the identity and purity of this compound. The interpretation of the key spectral features, including the downfield shifts in the NMR spectra due to the nitro group and the characteristic fragmentation pattern in the mass spectrum, serves as a valuable reference for scientists working with nitropyridine derivatives and other complex heterocyclic compounds.
References
-
Chemcd. This compound | 21630-48-8. [Link]
-
PubChem. 2-Benzylamino-5-nitropyridine. [Link]
-
The Royal Society of Chemistry. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. [Link]
-
NIST WebBook. 2-(Benzylamino)-5-nitropyridine. [Link]
-
Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]
Sources
Application Note: Characterization of Benzyl-(5-nitro-pyridin-2-yl)-amine using Fourier-Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide to the characterization of Benzyl-(5-nitro-pyridin-2-yl)-amine using Fourier-Transform Infrared (FTIR) spectroscopy. Pyridine derivatives are fundamental heterocyclic compounds extensively used in pharmaceuticals and materials science.[1] Specifically, the this compound scaffold is of significant interest in medicinal chemistry, incorporating a nitro-aromatic pharmacophore and the 2-aminopyridine moiety, a privileged structure in drug discovery.[2] FTIR spectroscopy serves as a rapid, non-destructive, and indispensable analytical technique for confirming the synthesis, elucidating the structure, and assessing the purity of such novel chemical entities.[1] This document details the principles of the technique, provides a step-by-step protocol for sample analysis using Attenuated Total Reflectance (ATR), and offers an in-depth guide to spectral interpretation.
Introduction: The Role of FTIR in Characterizing a Privileged Scaffold
This compound (CAS No. 21626-41-5) is a nitropyridine derivative with the molecular formula C₁₂H₁₁N₃O₂.[2] Its structure is a confluence of three key functional motifs: a secondary benzylamine, a pyridine ring, and a nitro group. This combination makes it a valuable building block for synthesizing compound libraries for structure-activity relationship (SAR) studies, particularly in the development of antimicrobial and anti-inflammatory agents.[2] Nitropyridine derivatives, in general, are crucial intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[3][4]
Given its potential role in drug development, rigorous structural verification is paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical tool that measures the absorption of infrared radiation by a molecule's chemical bonds.[1] Each functional group vibrates at a characteristic frequency, producing a unique spectral "fingerprint" that allows for confident identification of the molecule.[5][6] This application note will demonstrate the use of FTIR spectroscopy to verify the key functional groups present in this compound.
Molecular Structure and Expected Vibrational Modes
The fundamental principle of IR spectroscopy is that a molecule will absorb infrared radiation if the vibration (stretching or bending) of a bond results in a net change in the dipole moment.[5] The structure of this compound contains several IR-active functional groups, each with expected characteristic absorption regions.
Key Functional Groups:
-
Secondary Amine (N-H): The stretching vibration of the N-H bond is a key indicator.[7]
-
Nitro Group (Ar-NO₂): Aromatic nitro groups produce two distinct, strong stretching bands.[8][9]
-
Pyridine Ring: Aromatic C-H and C=C/C=N ring stretching vibrations are characteristic.[1]
-
Benzyl Group: Features include aromatic C-H stretching from the benzene ring and aliphatic C-H stretching from the methylene (-CH₂-) bridge.
-
Fingerprint Region: The complex region below 1500 cm⁻¹ contains a multitude of bending and stretching vibrations unique to the molecule's overall structure.[10][11]
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity, speed, and minimal sample preparation requirements.[12][13] The method involves pressing the solid sample against a high-refractive-index crystal (e.g., diamond), through which the IR beam is internally reflected.[13][14]
Instrumentation and Materials
-
Spectrometer: An FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Sample: High-purity, solid this compound.
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.
Experimental Workflow Diagram
Caption: Standard workflow for FTIR analysis using an ATR accessory.
Step-by-Step Methodology
-
Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol to remove any residues. Allow the solvent to evaporate completely.
-
Background Collection: Acquire a background spectrum.[15] This critical step measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be digitally subtracted from the sample spectrum to ensure data integrity. A typical setting is 32 scans at a resolution of 4 cm⁻¹.[15]
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Pressure Application: Engage the instrument's pressure arm to press the sample firmly and evenly against the crystal. Causality: Optimal and consistent contact between the sample and the crystal surface is essential for generating a high-quality, reproducible spectrum, as the IR beam's evanescent wave only penetrates a few microns into the sample.[12][16]
-
Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan (32 scans, 4 cm⁻¹ resolution).
-
Post-Measurement Cleaning: Retract the pressure arm, remove the sample, and clean the crystal surface thoroughly as described in step 1.
Data Analysis and Interpretation
The resulting FTIR spectrum should be analyzed for peaks corresponding to the key functional groups. The spectrum can be conceptually divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[10]
Structural-Spectral Correlation Diagram
Caption: Key functional groups and their contribution to the IR spectrum.
Table of Expected Absorption Bands
The following table summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies for its constituent parts.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity & Shape | Notes |
| 3350 - 3450 | N-H Stretch | Secondary Amine | Medium, Sharp | The presence of a single peak in this region is characteristic of a secondary amine.[7][17] Hydrogen bonding may cause slight broadening or a shift to a lower wavenumber.[7] |
| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine & Benzyl) | Medium to Weak | Absorption just above 3000 cm⁻¹ is indicative of C-H bonds on sp² hybridized carbons. |
| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) | Medium | Asymmetric and symmetric stretches of the methylene bridge connecting the amine to the benzyl ring. |
| 1580 - 1650 | C=C & C=N Ring Stretch | Pyridine Ring | Medium to Strong | Multiple bands are expected from the vibrations of the aromatic pyridine ring system. |
| 1550 - 1475 | N=O Asymmetric Stretch | Aromatic Nitro Group | Strong | This is one of two hallmark peaks for a nitro group attached to an aromatic system.[9][18] Its high intensity is due to the large change in dipole moment during vibration.[18] |
| 1360 - 1290 | N=O Symmetric Stretch | Aromatic Nitro Group | Strong | The second characteristic strong absorption for the nitro group.[8][9] Conjugation with the aromatic ring shifts these bands to lower frequencies compared to aliphatic nitro compounds.[8] |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong | This band arises from the stretching of the C-N bond between the pyridine ring and the amine nitrogen.[17] |
| 900 - 650 | C-H Out-of-Plane Bend | Aromatic Rings | Strong | The pattern of these bands in the fingerprint region can sometimes provide information about the substitution pattern on the aromatic rings.[1] |
Applications in Drug Development
The precise and reliable characterization offered by FTIR spectroscopy is a critical step in the drug discovery pipeline.[1] For a compound like this compound, this analysis serves multiple purposes:
-
Synthesis Confirmation: The presence of all key absorption bands (N-H, NO₂, aromatic rings) and the absence of peaks from starting materials (e.g., a broad O-H band from an alcohol or a carbonyl C=O peak) provides strong evidence for the successful synthesis of the target molecule.[1]
-
Purity Assessment: FTIR can be used to detect impurities by identifying extraneous peaks that do not correspond to the expected structure.[1]
-
Intermediate Quality Control: As this compound is an intermediate, ensuring its structural integrity before proceeding to subsequent synthetic steps saves time and resources, preventing the formation of incorrect final products.[3]
-
Foundation for Further Research: A confirmed structure is the foundation for all further biological and toxicological testing. The nitro group, while a key pharmacophore, is also often considered a structural alert, making unambiguous characterization essential for interpreting biological data.[19][20]
Conclusion
FTIR spectroscopy, particularly with the modern ATR technique, is a highly effective and efficient method for the structural characterization of this compound. By following the detailed protocol and utilizing the provided spectral correlation data, researchers can rapidly confirm the identity and verify the key functional groups of this important pharmaceutical building block. This analytical step is fundamental to ensuring the quality and integrity of compounds advancing through the drug discovery and development process.
References
- Application Note: FT-IR Analysis of Novel Pyridine Derivatives. Benchchem.
- Decoding the IR Spectrum of Secondary Amines. Oreate AI Blog.
- This compound. Benchchem.
- Infrared of nitro compounds. Chemistry LibreTexts.
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.
- 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts.
- How to Read and Interpret FTIR Spectroscope of Organic Material. Semantic Scholar.
- How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.
- Interpreting Infrared Spectra. Specac Ltd.
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.
- Attenuated total reflectance (ATR). Anton Paar Wiki.
- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Bruker Optics on YouTube.
- IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... ResearchGate.
- The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar.
- Attenuated total reflection—Fourier transform infrared spectroscopy (ATR-FTIR). protocols.io.
- 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- IR Spectroscopy Tutorial: Amines. University of Calgary.
- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.
- Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd.
- Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- IR Spectroscopy Tutorial: Nitro Groups. University of Calgary.
- 2-(Benzylamino)-5-nitropyridine. NIST WebBook.
- FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate.
- Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.
- The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society.
- Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. RSC Publishing.
- The Role of Nitropyridines in Pharmaceutical Development. Te-Long.
- The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. Te-Long.
- Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central (PMC), NIH.
- 2-Benzylamino-5-nitropyridine. PubChem, NIH.
- This compound. Chemcd.
- Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines... The Royal Society of Chemistry.
- Special Issue : Nitro Group Containing Drugs. MDPI.
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.
- Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions... ResearchGate.
- The infrared spectra of secondary amines and their salts. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound|CAS 21626-41-5 [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. azooptics.com [azooptics.com]
- 7. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 12. agilent.com [agilent.com]
- 13. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. youtube.com [youtube.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Use of Benzyl-(5-nitro-pyridin-2-yl)-amine as a Key Intermediate in Kinase Inhibitor Synthesis
Abstract
Protein kinases are a pivotal class of enzymes in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[2][3] Within this field, heterocyclic scaffolds, particularly those containing a pyridine ring, are prevalent due to their ability to form critical hydrogen bond interactions within the ATP-binding site of kinases.[1][4][5] This guide provides an in-depth technical overview of Benzyl-(5-nitro-pyridin-2-yl)-amine, a highly versatile chemical intermediate. We will explore its properties, outline detailed synthetic protocols for its use, and discuss its strategic value in constructing diverse libraries of potent and selective kinase inhibitors. The core utility of this reagent lies in its dual-functionality: the 2-(benzylamino) group serves as a primary scaffold or a vector for structure-activity relationship (SAR) studies, while the 5-nitro group acts as a latent amine, which, upon reduction, provides a reactive handle for extensive chemical elaboration.
Physicochemical Properties and Safe Handling
A thorough understanding of the starting material's properties is fundamental to successful and safe synthesis. This compound is a stable solid under standard conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-benzyl-5-nitropyridin-2-amine | [6] |
| CAS Number | 21626-41-5; 21630-48-8 | [6][7] |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [6][8] |
| Molecular Weight | 229.23 g/mol | [6] |
| Appearance | Off-white to yellow crystalline powder | [9] |
| Topological Polar Surface Area | 70.7 Ų | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Refer to the specific Safety Data Sheet (SDS) from your supplier for comprehensive handling and emergency procedures.
The Strategic Role in Synthesis Design
The molecular architecture of this compound makes it a powerful tool for medicinal chemists. Its utility is rooted in a "masked reactivity" strategy.
-
The 2-Amino Pyridine Core: The N-benzylated aminopyridine moiety is a well-established "hinge-binding" motif found in numerous kinase inhibitors.[5][11] This part of the molecule can anchor the inhibitor within the ATP-binding pocket by forming hydrogen bonds with the kinase hinge region. The benzyl group itself provides a readily modifiable position to explore SAR and optimize van der Waals interactions.[12]
-
The 5-Nitro Group as a Synthetic Handle: The electron-withdrawing nitro group is the key to the molecule's strategic value. It is relatively inert during initial synthetic steps but can be selectively and cleanly reduced to a primary amine (-NH₂) at a later stage.[13][14] This newly formed amine at the 5-position opens a gateway for a multitude of chemical transformations, allowing for the introduction of diverse functional groups to probe the solvent-exposed region of the kinase, thereby modulating potency, selectivity, and pharmacokinetic properties.[15]
The overall synthetic logic is depicted below.
Caption: General synthetic workflow using the title compound.
Core Synthetic Protocols
The following protocols are representative examples of how to utilize this compound. Researchers should optimize conditions based on their specific substrates and equipment.
Protocol 1: Catalytic Reduction of this compound
This protocol details the critical step of unmasking the C5-amino group via catalytic transfer hydrogenation, a method often preferred for its mild conditions and operational simplicity.[13]
Objective: To synthesize N²-benzylpyridine-2,5-diamine.
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd, 0.05-0.10 eq)
-
Ammonium formate (5-10 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and dissolve it in MeOH or EtOH (approx. 0.1 M concentration).
-
Carefully add ammonium formate (5-10 eq) to the solution and stir until it dissolves.
-
Causality Note: Ammonium formate serves as a convenient and safe in-situ source of hydrogen for the reduction, transferred via the palladium catalyst.[13]
-
In a single portion, add 10% Palladium on carbon (0.05-0.10 eq). The mixture may turn black.
-
Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature.
-
Trustworthiness Note: The workup is designed to completely remove the catalyst and inorganic salts. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with MeOH and EtOAc.
-
Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvent.
-
Redissolve the residue in EtOAc and wash with saturated aq. NaHCO₃ (2x) to remove any remaining ammonium salts, followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product, N²-benzylpyridine-2,5-diamine, can often be used directly in the next step or purified further by silica gel column chromatography if necessary.
Protocol 2: Elaboration via Amide Bond Formation
This protocol demonstrates how to couple the newly formed C5-amine with a carboxylic acid, a common strategy for building kinase inhibitors.
Objective: To synthesize a C5-amide derivative from N²-benzylpyridine-2,5-diamine.
Materials:
-
N²-benzylpyridine-2,5-diamine (1.0 eq)
-
A desired carboxylic acid (e.g., 4-methoxybenzoic acid, 1.1 eq)
-
HATU (1.2 eq) or HBTU/EDC
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Causality Note: HATU is a highly efficient peptide coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, facilitating rapid and clean amide bond formation with minimal side reactions.
-
Add a solution of N²-benzylpyridine-2,5-diamine (1.0 eq) in a minimal amount of DMF to the activated acid mixture.
-
Add DIPEA (3.0 eq) to the reaction. The base is crucial for neutralizing the acidic byproducts of the coupling reaction.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers and wash with 1M HCl (to remove excess DIPEA), saturated aq. NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired final compound.
Characterization and Biological Evaluation
Structural Verification: The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
LC-MS: To assess purity and confirm the molecular weight of the target compound.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.
Biological Evaluation Workflow: Once a library of inhibitors is synthesized, their biological activity must be assessed. A common method is an in vitro kinase activity assay, often using a luminescence-based readout that measures remaining ATP levels after the kinase reaction.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Hypothetical SAR Data: The true power of using this compound is realized during SAR exploration. By systematically modifying the structure and measuring the resulting inhibitory activity, researchers can develop highly potent and selective compounds.
Table 2: Hypothetical Structure-Activity Relationship Data for "Kinase X" Inhibitors
| Compound ID | R¹ Group (on Benzyl Ring) | R² Group (at C5-Amine) | IC₅₀ (nM) for Kinase X |
| 1a | H | 4-Methoxyphenyl | 150 |
| 1b | 4-F | 4-Methoxyphenyl | 85 |
| 1c | 3-Cl | 4-Methoxyphenyl | 92 |
| 2a | H | Cyclohexyl | 450 |
| 2b | H | Pyridin-4-yl | 75 |
| 2c | H | 3-(Dimethylamino)phenyl | 30 |
This data is illustrative and serves to demonstrate how modifications based on the core scaffold can significantly impact biological activity. The data suggests that electron-withdrawing groups on the benzyl ring (R¹) and a hydrogen-bond accepting, polar group at the C5-amide position (R²) are favorable for inhibiting "Kinase X". Such insights are crucial for guiding the design of next-generation inhibitors.[11][15]
Conclusion
This compound is more than just a chemical reagent; it is a strategic platform for the efficient discovery and optimization of novel kinase inhibitors. Its pre-installed benzylamino group offers a reliable anchor for kinase hinge-binding, while the masked C5-amine provides a crucial point for late-stage diversification. The protocols and strategies outlined in this guide demonstrate its robust utility, enabling research, pharmaceutical, and drug development professionals to accelerate their programs by rapidly generating and evaluating diverse chemical libraries targeting the kinome.
References
-
National Center for Biotechnology Information (2024). "Nitropyridines in the Synthesis of Bioactive Molecules". PubMed Central. [Link]
-
National Center for Biotechnology Information (2024). "2-Benzylamino-5-nitropyridine". PubChem. [Link]
-
Chemcd (2014). "this compound | 21630-48-8". Chemcd. [Link]
-
MDPI (2023). "Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review". MDPI. [Link]
-
National Center for Biotechnology Information (2015). "Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors". PubMed. [Link]
-
National Center for Biotechnology Information (1998). "Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors". PubMed. [Link]
-
National Center for Biotechnology Information (2021). "Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity". PubMed Central. [Link]
-
ACS Publications (2019). "Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2". ACS Publications. [Link]
-
ACS Publications (2013). "Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells". ACS Publications. [Link]
-
National Institute of Standards and Technology (2024). "2-(Benzylamino)-5-nitropyridine". NIST WebBook. [Link]
-
National Center for Biotechnology Information (2024). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy". PubMed Central. [Link]
-
ACS Publications (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants". Journal of Medicinal Chemistry. [Link]
-
ResearchGate (2020). "Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor". ResearchGate. [Link]
-
Autech (2024). "The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis". Autech. [Link]
-
Royal Society of Chemistry (2024). "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy". RSC Publishing. [Link]
-
National Center for Biotechnology Information (2023). "Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents". PubMed Central. [Link]
-
UKM (2022). "Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study". UKM Journal Article Repository. [Link]
-
Chemical Review and Letters (2024). "Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors". Chemical Review and Letters. [Link]
-
Jubilant Ingrevia (2024). "2-Amino-5-nitropyridine Safety Data Sheet". Jubilant Ingrevia. [Link]
-
ACS Publications (2006). "Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles". Journal of Medicinal Chemistry. [Link]
-
DergiPark (2024). "SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES". DergiPark. [Link]
-
PubChemLite (2025). "2-benzylamino-5-nitropyridine (C12H11N3O2)". PubChemLite. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemcd.com [chemcd.com]
- 8. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Exploration of Benzyl-(5-nitro-pyridin-2-yl)-amine in Anti-Inflammatory Drug Discovery
Introduction: The Rationale for Investigating Benzyl-(5-nitro-pyridin-2-yl)-amine as a Novel Anti-Inflammatory Agent
The relentless pursuit of novel anti-inflammatory therapeutics is driven by the significant global health burden of chronic inflammatory diseases. While existing treatments have revolutionized patient care, the need for agents with improved efficacy, better safety profiles, and novel mechanisms of action remains critical. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[1] Notably, substituted pyrimidine and pyridine derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.[2][3] This has led to our interest in this compound, a compound whose structural motifs—a 2-aminopyridine core, a nitro group, and a benzylamine substituent—suggest a potential for interaction with biological targets relevant to inflammation.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of this compound as a potential anti-inflammatory drug candidate. We will detail a tiered screening approach, from initial in vitro assays to elucidate bioactivity to subsequent in vivo models to establish efficacy and preliminary safety. Furthermore, we will outline protocols for dissecting the potential mechanism of action, focusing on the well-established NF-κB and MAPK signaling pathways, which are pivotal mediators of inflammatory responses.[4][5][6]
Chemical Profile of this compound
| Property | Value | Reference |
| CAS Number | 21626-41-5 | [1][7][8][9] |
| Molecular Formula | C₁₂H₁₁N₃O₂ | [1][7][8][9] |
| Molecular Weight | 229.24 g/mol | [1][7] |
| Appearance | Yellow crystalline powder | [10] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol, acetonitrile), limited solubility in water. | [10] |
Proposed Mechanism of Action: A Hypothesis-Driven Approach
Inflammation is a complex biological response involving a cascade of signaling events that ultimately lead to the production of pro-inflammatory mediators.[11] The transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) pathways are central to this process.[4][5][6] NF-κB activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][12] The MAPK family (including ERK, JNK, and p38) also plays a critical role in regulating the production of inflammatory mediators.[5][13] Based on the activities of structurally related compounds, we hypothesize that this compound may exert its anti-inflammatory effects by modulating one or both of these key pathways.
Sources
- 1. This compound|CAS 21626-41-5 [benchchem.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]
- 9. This compound | 21626-41-5 - Chemical Cloud Database [chemcd.com]
- 10. Buy N-benzyl-N-methyl-5-nitropyridin-2-amine | 181114-66-9 [smolecule.com]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Characterizing the Bioactivity of Benzyl-(5-nitro-pyridin-2-yl)-amine Using Cell-Based Assays
Introduction
Benzyl-(5-nitro-pyridin-2-yl)-amine (BNPA) is a small molecule featuring a nitro-substituted pyridine ring, a structure commonly associated with a range of biological activities. The presence of a strong electron-withdrawing nitro group can activate the pyridine ring towards nucleophilic attack, a characteristic that is often exploited in medicinal chemistry.[1] Furthermore, many nitro-aromatic compounds exert their biological effects, such as antimicrobial or cytotoxic activity, through the bioreduction of the nitro group within a cell.[1] This process can generate reactive intermediates that damage critical macromolecules like DNA and proteins.[1] The benzyl group may also enhance the compound's lipophilicity, potentially improving its ability to penetrate cellular membranes.[1]
Given these structural features, BNPA is a candidate for screening in various disease contexts, particularly oncology. Derivatives of 5-nitropyridine have demonstrated a variety of biological effects, including enzyme inhibition and anticoagulant properties.[2] A comprehensive understanding of BNPA's cellular impact is therefore essential for any drug development program.
This document provides a detailed, tiered framework of cell-based assays designed to systematically characterize the bioactivity of BNPA. We will progress from broad assessments of cytotoxicity to more nuanced investigations into the specific mechanisms of action, including the mode of cell death and effects on cell proliferation and key signaling pathways. The protocols herein are designed to be robust and self-validating, providing researchers with a clear path to generating reliable and interpretable data.
Getting Started: Compound Handling and Stock Preparation
Proper handling of the test compound is critical for reproducible results.
-
Solubilization: BNPA is predicted to be soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO.
-
Storage: Aliquot the primary stock into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%). A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.[3]
A Tiered Assay Cascade for Bioactivity Profiling
We propose a logical, multi-tiered approach to efficiently characterize the biological effects of BNPA. This strategy begins with broad screening assays and uses the results to inform more focused, mechanistic studies.
Figure 1: Proposed workflow for characterizing BNPA bioactivity.
Tier 1: General Cytotoxicity Assessment
Objective: To determine if BNPA exhibits cytotoxic effects on cultured cells and to calculate its half-maximal inhibitory concentration (IC50).[4]
Principle: Metabolic assays like the MTT or MTS assay are widely used to assess cell viability.[5] These colorimetric assays measure the metabolic activity of a cell population, which correlates with the number of viable cells. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, the absorbance of which can be quantified.[6]
Protocol 1: MTT Cell Viability Assay
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293)[5][7]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
BNPA stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of BNPA in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (medium + DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log concentration of BNPA.
-
Use non-linear regression (four-parameter logistic model) to fit a dose-response curve and determine the IC50 value.[8]
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| Vehicle Control | 0 (0.1% DMSO) | 1.25 | 100% |
| BNPA | 0.1 | 1.22 | 97.6% |
| BNPA | 1 | 1.05 | 84.0% |
| BNPA | 10 | 0.63 | 50.4% |
| BNPA | 100 | 0.15 | 12.0% |
| Positive Control | 5 (Doxorubicin) | 0.20 | 16.0% |
Table 1: Example data table for an MTT cytotoxicity assay.
Tier 2: Elucidating the Mode of Cell Death
Objective: If BNPA is found to be cytotoxic, the next step is to determine whether it induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
Principle: Key hallmarks of early apoptosis include the activation of effector caspases (like caspase-3 and -7) and the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[9] Assays that detect these events can differentiate apoptosis from necrosis.[10]
Protocol 2A: Caspase-3/7 Activity Assay
Principle: This assay uses a non-fluorescent caspase-3/7 substrate that, when cleaved by active caspases, releases a fluorophore that binds to DNA, producing a bright green fluorescence in apoptotic cells.[11]
Procedure (summary):
-
Seed and treat cells in a 96-well plate as described in Protocol 1.
-
At the end of the treatment period, add a luminogenic or fluorogenic caspase-3/7 substrate directly to the wells.
-
Incubate for the recommended time (typically 30-60 minutes).
-
Measure luminescence or fluorescence using a plate reader.
-
An increase in signal relative to the vehicle control indicates caspase activation.
Protocol 2B: Annexin V and Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that binds with high affinity to PS exposed on the surface of apoptotic cells.[9] It is typically conjugated to a fluorophore (e.g., FITC). PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic or necrotic cells.[10] Co-staining allows for the differentiation of cell populations.
Procedure (for Flow Cytometry):
-
Seed and treat cells in a 6-well plate.
-
Harvest both adherent and floating cells. Wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add fluorophore-conjugated Annexin V and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze immediately by flow cytometry.
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
Tier 3: Assessing Effects on Cell Proliferation
Objective: To determine if BNPA inhibits cell division at non-cytotoxic or sub-lethal concentrations.
Principle: It is crucial to distinguish between cytotoxicity and anti-proliferative effects.[12] Assays like the MTT assay measure metabolic activity and can be confounded by changes in cell metabolism without affecting cell number.[13] DNA synthesis assays, such as those using 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU), directly measure the incorporation of a nucleoside analog into newly synthesized DNA during the S-phase of the cell cycle, providing a direct readout of proliferation.[6][14]
Protocol 3: BrdU Cell Proliferation Assay
Procedure (summary):
-
Seed and treat cells as previously described.
-
Towards the end of the treatment period, add BrdU labeling solution to the wells and incubate for 2-24 hours to allow for incorporation into DNA.
-
Fix, permeabilize, and treat the cells with a nuclease to expose the incorporated BrdU.
-
Incubate with an anti-BrdU antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance with a plate reader.
-
A decrease in signal relative to the vehicle control indicates an inhibition of cell proliferation.
Tier 4: Exploratory Analysis of Cell Signaling Pathways
Objective: To investigate if BNPA affects specific cell signaling pathways, such as those regulated by protein kinases, which are common targets for anti-cancer drugs.[15]
Principle: Many cellular processes, including survival and proliferation, are controlled by signaling cascades that rely on protein phosphorylation by kinases.[16] Western blotting can be used to measure changes in the phosphorylation status of key signaling proteins, providing a snapshot of pathway activity.[17] For example, the PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer.
Figure 2: A simplified diagram of common kinase signaling pathways.
Protocol 4: Western Blotting for Phospho-Protein Analysis
Procedure:
-
Cell Lysis: Seed cells in 6-well plates and treat with BNPA at various concentrations and time points. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated protein (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2 Thr202/Tyr204).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt, anti-ERK) and a loading control (e.g., anti-β-actin) to confirm equal protein loading.
Data Analysis: Use densitometry software to quantify the band intensity. Normalize the phosphorylated protein signal to the total protein signal. A decrease in the phospho/total protein ratio in BNPA-treated cells compared to the vehicle control suggests inhibition of the pathway.
Assay Validation and Best Practices
For all assays, rigorous validation is essential to ensure data quality and reproducibility.[20]
-
Controls: Always include a negative (vehicle) control, a positive control (a compound with a known effect), and untreated controls.
-
Assay Window: Optimize conditions (e.g., cell density, incubation time) to achieve a desirable assay window with a high signal-to-noise ratio.[20]
-
Reproducibility: Perform experiments with multiple biological replicates and on different days to assess inter-assay variability.
-
Statistical Analysis: Use appropriate statistical tests to determine the significance of observed effects. For dose-response curves, ensure a good fit of the model (e.g., R² > 0.95).[8]
Conclusion
The tiered experimental framework detailed in this application note provides a systematic and resource-efficient strategy for characterizing the bioactivity of this compound. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of the compound's effects on cell viability, proliferation, and intracellular signaling. Adherence to the detailed protocols and best practices will ensure the generation of high-quality, reliable data, paving the way for further preclinical development.
References
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
Frontiers in Immunology. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Chemcd. (n.d.). This compound | 21630-48-8. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2024, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
PMC - NIH. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Retrieved from [Link]
-
EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. Retrieved from [Link]
-
StatPearls - NCBI. (2023, December 1). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link]
-
PubMed - NIH. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
PMC - NIH. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. Retrieved from [Link]
-
Biocompare. (2023, September 5). Selecting the Best Method for Measuring Cell Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]
-
NCBI - NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Skanda Life Sciences. (2024, February 13). Cell based assays – Assay Development and Validation. Retrieved from [Link]
-
BMG Labtech. (2023, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Sterling Pharma Solutions. (2023, August 15). Applying analytical method validation to cell-based potency assays. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Retrieved from [Link]
-
ResearchGate. (2018, August 22). Metabolic assays or DNA dyes for cell proliferation evaluation?. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell signaling. Retrieved from [Link]
-
ResearchGate. (2024, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
MDPI. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
ABclonal. (2019, August 29). 4 Methods for Measuring Cell Proliferation. Retrieved from [Link]
-
The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications. Retrieved from [Link]
-
ACS Publications - American Chemical Society. (n.d.). Organic Letters Ahead of Print. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Single-cell best practices. (2022, December 11). 18. Gene set enrichment and pathway analysis. Retrieved from [Link]
-
The Scientist. (2015, August 30). Tools and Strategies for Studying Cell Signaling Pathways. Retrieved from [Link]
-
American Chemical Society. (2023, December 30). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. Retrieved from [Link]
Sources
- 1. This compound|CAS 21626-41-5 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. skandalifesciences.com [skandalifesciences.com]
- 4. njbio.com [njbio.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase 3/7 and Annexin V Double Staining Apoptosis Kit - Elabscience® [elabscience.com]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. blog.abclonal.com [blog.abclonal.com]
- 15. inits.at [inits.at]
- 16. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 20. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Application Note: A High-Throughput Screening Protocol for the Evaluation of Benzyl-(5-nitro-pyridin-2-yl)-amine Derivatives for Antimicrobial Activity
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. This application note provides a comprehensive and detailed protocol for the screening of Benzyl-(5-nitro-pyridin-2-yl)-amine derivatives, a class of compounds with significant potential as antimicrobial agents. The structural features of these molecules, namely the nitro-aromatic and 2-aminopyridine moieties, are known pharmacophores in various antimicrobial compounds. This document outlines a systematic approach encompassing the synthesis of the parent compound, subsequent antimicrobial screening using standardized broth microdilution and agar well diffusion methods, and essential cytotoxicity assessment to determine the therapeutic index. The protocols are designed to be robust, reproducible, and adaptable for high-throughput screening applications.
Introduction: The Rationale for Screening this compound Derivatives
The relentless evolution of multidrug-resistant pathogens poses a significant global health challenge. This has spurred intensive research into novel chemical scaffolds that can overcome existing resistance mechanisms. The this compound scaffold is of particular interest due to the convergence of two key structural motifs with established biological activity.
The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, found in a variety of drugs with diverse therapeutic applications, including antimicrobial agents. Furthermore, nitroaromatic compounds have a long history as effective antimicrobial agents, particularly against anaerobic bacteria and parasites. Their mechanism of action often involves the reductive activation of the nitro group within the microbial cell to generate reactive nitrogen species, which are cytotoxic.[1][2] This bioactivation is typically carried out by microbial nitroreductases, enzymes that are often absent or have different specificities in mammalian cells, providing a degree of selective toxicity.[3]
Given the potential for synergistic or novel antimicrobial activity arising from the combination of these two pharmacophores, a systematic screening of this compound derivatives is a promising strategy for the identification of new antimicrobial leads. This application note provides a detailed workflow for the synthesis, antimicrobial evaluation, and preliminary safety assessment of this compound class.
Synthesis of this compound
The synthesis of the parent compound, this compound (CAS No. 21626-41-5), can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is a representative method.
2.1. Materials
-
2-Chloro-5-nitropyridine
-
Benzylamine
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
2.2. Protocol
-
To a solution of 2-chloro-5-nitropyridine (1.0 eq) in dichloromethane, add triethylamine (1.5 eq).
-
Slowly add benzylamine (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Primary Antimicrobial Screening
The initial screening of the synthesized derivatives should be performed against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following protocols for broth microdilution and agar well diffusion are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
3.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
3.1.1. Materials
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
3.1.2. Protocol
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform a serial two-fold dilution of the test compounds in CAMHB in a 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a growth control (broth + inoculum, no compound), a sterility control (broth only), and a positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
3.2. Agar Well Diffusion Assay
The agar well diffusion method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening.[7][8]
3.2.1. Materials
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic
-
Negative control (DMSO)
3.2.2. Protocol
-
Inoculation: Prepare a bacterial lawn by evenly swabbing a standardized inoculum (0.5 McFarland) onto the surface of an MHA plate.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Controls: Add the positive and negative controls to separate wells on the same plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Secondary Screening: Minimum Bactericidal Concentration (MBC) and Cytotoxicity
4.1. Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.
4.1.1. Protocol
-
Following the determination of the MIC from the broth microdilution assay, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spread the aliquot onto a fresh MHA plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.
4.2. Cytotoxicity Assessment using MTT Assay
It is crucial to assess the toxicity of the active compounds against mammalian cells to determine their therapeutic potential.[9][10] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11]
4.2.1. Materials
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
4.2.2. Protocol
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 (half-maximal inhibitory concentration) can be determined from the dose-response curve.
Hypothetical Mechanism of Action
The antimicrobial activity of nitroaromatic compounds is generally attributed to their reductive bioactivation by microbial nitroreductases.[12][13] This process generates a cascade of reactive nitrogen species, including the nitro radical anion, nitroso, and hydroxylamine intermediates.[1] These reactive species can indiscriminately damage a wide range of cellular macromolecules, including DNA, proteins, and lipids, leading to cell death. The selectivity of these compounds often arises from the higher expression and different substrate specificities of nitroreductases in susceptible microbes compared to host cells.
Caption: Hypothetical mechanism of action of this compound derivatives.
Data Presentation
The results of the screening assays should be presented in a clear and concise manner to facilitate comparison between derivatives.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound ID | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MBC (µg/mL) vs S. aureus | MBC (µg/mL) vs E. coli | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli |
| BNA-001 | 8 | 16 | 16 | 32 | 18 | 15 |
| BNA-002 | 4 | 8 | 8 | 16 | 22 | 19 |
| BNA-003 | 16 | 32 | 32 | 64 | 14 | 12 |
| Ciprofloxacin | 0.5 | 0.25 | 1 | 0.5 | 30 | 35 |
Table 2: Cytotoxicity of Active this compound Derivatives
| Compound ID | IC50 (µM) on HEK293 cells | Selectivity Index (S. aureus) (IC50/MIC) | Selectivity Index (E. coli) (IC50/MIC) |
| BNA-001 | >100 | >12.5 | >6.25 |
| BNA-002 | 80 | 20 | 10 |
| Doxorubicin | 1.2 | - | - |
Experimental Workflow
Caption: High-throughput screening workflow for this compound derivatives.
Conclusion
This application note provides a comprehensive and practical guide for the screening of this compound derivatives as potential antimicrobial agents. By following the detailed protocols for synthesis, antimicrobial testing, and cytotoxicity evaluation, researchers can efficiently identify promising lead compounds for further development. The proposed workflow, coupled with a foundational understanding of the hypothetical mechanism of action, will aid in the rational design and optimization of this novel class of antimicrobial candidates.
References
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PubMed. Retrieved from [Link][13]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link][7]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved from [Link][12]
-
Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (n.d.). PMC. Retrieved from [Link][2]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link][8]
-
Nitroaromatic Antibiotics. (n.d.). MDPI. Retrieved from [Link][3]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. Retrieved from [Link][14]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved from [Link][6]
-
Agar well-diffusion antimicrobial assay. (n.d.). ResearchGate. Retrieved from [Link][15]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. Retrieved from [Link][4]
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link][1]
-
Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. Retrieved from [Link][16]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link][9]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. Retrieved from [Link][17]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PMC. Retrieved from [Link][5]
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. Retrieved from [Link][18]
-
(a) MTT-based cytotoxicity assay to determine the cell viability of... (n.d.). ResearchGate. Retrieved from [Link][19]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link][20]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link][11]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. journals.asm.org [journals.asm.org]
- 5. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. botanyjournals.com [botanyjournals.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. clyte.tech [clyte.tech]
- 12. scielo.br [scielo.br]
- 13. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hereditybio.in [hereditybio.in]
- 15. researchgate.net [researchgate.net]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: A Strategic Guide to Developing Compound Libraries from the Benzyl-(5-nitro-pyridin-2-yl)-amine Scaffold
Abstract
The 2-aminopyridine motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When combined with a versatile nitroaromatic group, the resulting scaffold, Benzyl-(5-nitro-pyridin-2-yl)-amine, becomes a powerful starting point for the generation of diverse compound libraries. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to strategically leverage this scaffold's chemical reactivity. We will detail the underlying logic for library design, provide validated, step-by-step protocols for key chemical transformations, and outline methods for high-throughput purification and analysis.
Introduction: The Strategic Value of the Scaffold
This compound (CAS 21626-41-5) is a synthetic intermediate that combines three key structural features of high interest in drug discovery[1]:
-
The 2-Aminopyridine Core: This moiety is prevalent in a wide range of pharmacologically active compounds, including kinase inhibitors, due to its ability to form critical hydrogen bond interactions with biological targets.[2][3]
-
The Nitroaromatic System: The electron-withdrawing nitro group serves two purposes. It activates the pyridine ring for certain reactions and, more importantly, it is a versatile chemical handle that can be readily reduced to a primary amine, opening up a vast chemical space for subsequent derivatization.[4][5][6]
-
The Benzylamine Substituent: This group provides a vector for exploring structure-activity relationships (SAR) and can be modified to modulate physicochemical properties like solubility and lipophilicity.[1]
The strategic development of a compound library from this scaffold involves the systematic and combinatorial functionalization of these key reactive sites. This document outlines a diversity-oriented synthesis approach to rapidly generate a multitude of distinct chemical entities for screening campaigns.[7]
Scaffold Analysis and Library Diversification Strategy
The power of this compound lies in its multiple, orthogonally reactive sites. A successful library synthesis campaign hinges on the strategic manipulation of these sites.
Figure 1: Key diversification points on the this compound scaffold.
The primary and most productive diversification strategy begins with the reduction of the nitro group (Point A). This transformation is highly reliable and yields a diamine intermediate, N1-benzylpyridine-2,5-diamine, which is primed for a host of subsequent reactions to build the library.
Synthesis of Starting Material
While this compound is commercially available, it can also be synthesized from 2-amino-5-nitropyridine and benzaldehyde via reductive amination or from 2-chloro-5-nitropyridine via nucleophilic aromatic substitution (SNAr) with benzylamine.[1][2] The SNAr reaction is often preferred for its simplicity and high yield, driven by the electron-withdrawing effect of the nitro group.[2]
Core Experimental Protocols
These protocols are designed for execution in a standard research laboratory and can be adapted for parallel synthesis formats.[8][9]
Protocol 1: Chemoselective Reduction of the Nitro Group
Principle: The nitro group is selectively reduced to a primary amine using reagents that tolerate the pyridine and secondary amine functionalities. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a classic and effective method for this transformation, often proceeding cleanly at elevated temperatures.[4][10] Catalytic hydrogenation is also an option, but requires careful optimization to avoid debenzylation.[11]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (Absolute)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in ethanol (approx. 0.1 M), add SnCl₂·2H₂O (4.0-5.0 eq) portion-wise.
-
Attach a condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a stirred, saturated NaHCO₃ solution to neutralize the acid and precipitate tin salts. Caution: Initial quenching can be exothermic and may involve gas evolution.
-
The resulting slurry is filtered through a pad of Celite®, washing thoroughly with ethyl acetate.
-
The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N1-benzylpyridine-2,5-diamine.
Expected Outcome & Validation:
-
Yield: Typically >85%.
-
Appearance: The product is often an off-white to pale yellow solid.
-
Validation: Confirm structure via ¹H NMR (disappearance of the nitro-region protons, appearance of a new -NH₂ signal) and Mass Spectrometry (correct M+H⁺). The resulting diamine is often used directly in the next step.
Protocol 2: Parallel Library Synthesis via Acylation
Principle: This protocol utilizes the highly reactive diamine intermediate from Protocol 1 to generate a diverse amide library in a parallel format (e.g., 96-well plate).[12] The 5-amino group, being a more typical aniline, is generally more nucleophilic and will react preferentially over the 2-amino group, which experiences some steric hindrance and electronic deactivation from the ring nitrogen.
Figure 2: Workflow for parallel amide library synthesis in a 96-well plate format.
Materials:
-
N1-benzylpyridine-2,5-diamine stock solution in Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Library of diverse acid chlorides or carboxylic acids (pre-activated)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
96-well reaction block/plates with sealing mats
-
Multichannel pipette or liquid handling robot
Step-by-Step Methodology (96-Well Plate):
-
Prepare a stock solution of the diamine intermediate in DCM.
-
Prepare stock solutions of a diverse set of acid chlorides (R-COCl, 1.1 eq per well) in DCM in a separate plate.
-
Using a multichannel pipette, aliquot the diamine solution into each well of the reaction block.
-
Add the corresponding acid chloride solution to each well.
-
Add DIPEA (2.0 eq) to each well to act as a base.
-
Seal the reaction block securely with a cap mat.
-
Agitate the block on an orbital shaker at room temperature for 2-16 hours.
-
Upon completion, the reaction can be quenched by adding water. The library can then be purified using parallel solid-phase extraction (SPE) or well-by-well liquid-liquid extraction followed by concentration.
Data Presentation & QC: The resulting library should be analyzed by high-throughput LC-MS to confirm product formation and assess purity. Data is typically organized in a tabular format.
| Compound ID | R-Group (from R-COCl) | Formula | MW ( g/mol ) | Purity (LC-MS %) |
| LIB-001 | 4-Fluorophenyl | C₁₉H₁₆FN₅O | 321.36 | 95% |
| LIB-002 | Cyclopropyl | C₁₆H₁₇N₃O | 267.33 | 92% |
| LIB-003 | Thiophen-2-yl | C₁₇H₁₅N₃OS | 309.39 | 96% |
| ... | ... | ... | ... | ... |
Protocol 3: Diversification via N-Alkylation
Principle: The secondary amine proton can be removed by a strong base, and the resulting anion can be alkylated with various electrophiles. This allows for diversification of the benzylamine portion of the scaffold.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous DMF or Tetrahydrofuran (THF)
-
Library of alkyl halides (e.g., methyl iodide, ethyl bromide)
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C.
-
Add a solution of this compound (1.0 eq) in DMF dropwise. Allow to stir for 30 minutes at 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).
-
Carefully quench the reaction by slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Advanced Diversification via Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13][14][15] After reducing the nitro group to the 5-amino group (Protocol 1), this newly formed aniline can be coupled with a library of aryl halides or triflates to generate a library of complex diaryl/heteroaryl amine structures.
Materials:
-
N1-benzylpyridine-2,5-diamine (from Protocol 1)
-
Library of aryl bromides (Ar-Br)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or microwave vial
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), N1-benzylpyridine-2,5-diamine (1.2 eq), Pd₂(dba)₃ (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.4-2.0 eq) to a vial.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vial and heat to 80-110 °C until the starting material is consumed (monitor by LC-MS). Microwave irradiation can significantly accelerate this reaction.[12]
-
Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through Celite® to remove the catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography or preparative HPLC.
High-Throughput Purification and Analysis
The purification of combinatorial libraries is a significant bottleneck.[16] Automated high-throughput purification is essential for efficiency.[17]
Workflow: Automated Preparative HPLC-MS
-
Crude Sample Preparation: The crude library compounds from the parallel synthesis workup are dissolved and filtered in a 96-well plate format.
-
Method Development: A scouting run with a generic gradient is performed on a few representative wells to determine the optimal separation conditions.
-
Automated Injection & Fractionation: The system automatically injects each crude sample onto a preparative HPLC column. The eluent is monitored by a mass spectrometer, which triggers fraction collection only when the target mass-to-charge ratio (m/z) is detected.[18][19]
-
Post-Purification Analysis: The collected fractions are analyzed by a rapid analytical LC-MS method to confirm purity and identity.
-
Compound Plating: Pure fractions are transferred to storage plates, the solvent is evaporated, and the compounds are prepared for biological screening.
Figure 3: Automated mass-directed preparative HPLC purification workflow.
Conclusion
This compound is a highly valuable and versatile scaffold for the construction of small molecule libraries. By leveraging the predictable reactivity of its core functional groups—particularly the nitro group—researchers can rapidly access a wide range of novel chemical structures. The protocols outlined in this guide provide a robust foundation for both initial library generation and more complex, advanced diversification strategies. The integration of parallel synthesis and automated purification enables the efficient production of high-purity compounds, accelerating the engine of modern drug discovery.
References
-
Title: Reduction of nitro compounds - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Purification of combinatorial libraries Source: PubMed URL: [Link]
-
Title: Privileged Scaffolds for Library Design and Drug Discovery Source: PMC - NIH URL: [Link]
-
Title: Parallel Chemistry & Compound Libraries for drug discovery Source: Taros Chemicals URL: [Link]
-
Title: High throughput purification of combinatorial libraries Source: PubMed URL: [Link]
-
Title: Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery Source: Vipergen URL: [Link]
-
Title: Scaffolds & Compound Libraries Source: Genotek Biochem URL: [Link]
-
Title: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Source: Master Organic Chemistry URL: [Link]
-
Title: Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4 Source: Journal of Synthetic Chemistry URL: [Link]
-
Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: Diversification of unprotected alicyclic amines via C–H bond functionalization: Decarboxylative alkylation of transient imines Source: PMC - NIH URL: [Link]
-
Title: Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds Source: JoVE URL: [Link]
-
Title: Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration Source: ResearchGate URL: [Link]
-
Title: Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Source: ResearchGate URL: [Link]
-
Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction... Source: PMC - NIH URL: [Link]
-
Title: Combinatorial chemistry - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide... Source: PubMed URL: [Link]
-
Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: PMC - PubMed Central - NIH URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group... Source: ACS Publications URL: [Link]
-
Title: Parallel Synthesis & High-Throughput Experimentation Source: SpiroChem URL: [Link]
-
Title: Synthesis and Applications of Small Molecule Libraries Source: Chemical Reviews URL: [Link]
-
Title: Preparative Purification Solutions in Drug Discovery Synthesis Source: YouTube URL: [Link]
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Progress on the Synthesis and Applications of Aminals: Scaffolds for Molecular Diversity Source: Thieme Chemistry URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
-
Title: Introduction | Parallel Synthesis | Chemistry Source: Asynt URL: [Link]
-
Title: HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY Source: Taros Chemicals URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: Parallel synthesis of peptide libraries using microwave irradiation Source: PubMed URL: [Link]
-
Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: NIH URL: [Link]
-
Title: Parallel Synthesis and Library Design Source: Royal Society of Chemistry URL: [Link]
-
Title: 2-Amino-5-nitropyridine Source: NIST WebBook URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: A Review on Medicinally Important Heterocyclic Compounds Source: Bentham Science URL: [Link]
-
Title: 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 Source: PubChem URL: [Link]
-
Title: Heterocycles in Medicinal Chemistry Source: MDPI URL: [Link]
Sources
- 1. This compound|CAS 21626-41-5 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemical libraries - what is compound libraries for drug discovery [vipergen.com]
- 8. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 9. asynt.com [asynt.com]
- 10. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Parallel synthesis of peptide libraries using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High throughput purification of combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. tarosdiscovery.com [tarosdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine
Welcome to the technical support center for the synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 2-chloro-5-nitropyridine with benzylamine. The electron-withdrawing nature of the nitro group at the 5-position is crucial as it activates the pyridine ring for nucleophilic attack at the 2-position by stabilizing the intermediate Meisenheimer complex. While seemingly straightforward, this reaction is prone to several side reactions and impurities that can complicate the synthesis and purification process.
This guide provides a structured approach to troubleshooting, presented in a question-and-answer format to directly address the specific issues you may encounter.
Troubleshooting Guide: Common Issues and Solutions
Section 1: Reaction Initiation and Purity of Starting Materials
Question 1: My reaction is sluggish or not proceeding to completion, even with extended reaction times. What are the likely causes?
Answer:
Several factors can contribute to a slow or incomplete reaction. Let's break down the common culprits:
-
Purity of 2-chloro-5-nitropyridine: The presence of impurities in your starting material can significantly hinder the reaction. A common impurity is the isomeric byproduct, 2-chloro-3-nitropyridine, which can form during the nitration of 2-chloropyridine. This isomer is less reactive towards nucleophilic substitution at the 2-position.
-
Troubleshooting Step: Verify the purity of your 2-chloro-5-nitropyridine using 1H NMR or GC-MS before starting the reaction. If significant isomeric impurities are present, purification by recrystallization or column chromatography is recommended.
-
-
Quality of Benzylamine: Benzylamine can degrade over time, especially if not stored properly. Oxidation and self-condensation can lead to the formation of benzaldehyde, N-benzylidenebenzylamine, and dibenzylamine, reducing the concentration of the active nucleophile.
-
Troubleshooting Step: Use freshly distilled or a newly opened bottle of benzylamine. If you suspect degradation, you can purify it by vacuum distillation.
-
-
Insufficient Activation: The reaction relies on the nucleophilicity of the benzylamine. In the absence of a base, the reaction can be slow as the amine is not fully deprotonated.
-
Troubleshooting Step: The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can deprotonate the benzylamine, increasing its nucleophilicity and accelerating the reaction rate.
-
Question 2: I am observing multiple spots on my TLC plate early in the reaction that are not my starting materials or the desired product. What could these be?
Answer:
The appearance of unexpected spots on your TLC plate early on often points to issues with your starting materials or initial reaction conditions.
-
Isomeric Impurities: As mentioned above, if your 2-chloro-5-nitropyridine contains the 2-chloro-3-nitropyridine isomer, you may see a corresponding benzylated byproduct forming, although likely at a much slower rate.
-
Hydrolysis of Starting Material: If there is water in your reaction mixture, and you are using a base, the 2-chloro-5-nitropyridine can undergo hydrolysis to form 2-hydroxy-5-nitropyridine. This byproduct will be visible on the TLC plate.
-
Troubleshooting Step: Ensure you are using anhydrous solvents and that your benzylamine is dry. If using a solid base like potassium carbonate, ensure it is properly dried before use.
-
Section 2: Side Reactions During the Main Reaction
Question 3: My final product is contaminated with a higher molecular weight impurity that is difficult to remove. What is the likely identity of this byproduct?
Answer:
A common higher molecular weight byproduct is the result of an over-reaction or di-benzylation . While the primary reaction is the substitution of the chlorine atom, a second molecule of benzylamine can potentially react further.
-
N,N-Dibenzylation: Under more forcing conditions (e.g., higher temperatures, prolonged reaction times, or a large excess of benzylamine), the product, this compound, can be further benzylated at the amino group to form a tertiary amine, N-benzyl-N-(5-nitro-pyridin-2-yl)benzylamine. This is often a challenging impurity to separate from the desired product due to similar polarities.
-
Troubleshooting Step:
-
Control Stoichiometry: Use a modest excess of benzylamine (e.g., 1.1-1.5 equivalents).
-
Temperature Control: Maintain a moderate reaction temperature. Avoid excessive heating.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it once the starting material is consumed to prevent the formation of the di-benzylated product.
-
-
-
C-Benzylation: Although less common under typical SNAr conditions, electrophilic C-benzylation at the 5-position of the pyridine ring can occur at very high temperatures.[1] This would result in the formation of 2-(benzylamino)-5-benzyl-pyridine derivatives. This is more likely if there are issues with localized overheating in the reaction vessel.
-
Troubleshooting Step: Ensure efficient stirring and uniform heating of the reaction mixture to avoid localized hot spots.
-
Question 4: I am noticing a color change in my reaction mixture to a dark brown or black, and my yield is lower than expected. What could be happening?
Answer:
A significant color change and reduced yield can be indicative of decomposition or undesired redox reactions.
-
Reduction of the Nitro Group: While benzylamine is not a strong reducing agent, at elevated temperatures, it can potentially reduce the nitro group of the pyridine ring, leading to a complex mixture of products and color changes.[2][3]
-
Troubleshooting Step: Maintain the reaction temperature at the lowest effective level and monitor the reaction closely to avoid prolonged heating.
-
-
Self-Condensation of Benzylamine: At higher temperatures, benzylamine can undergo self-condensation to form imines, which can further polymerize or react to form complex, colored byproducts.[4][5]
-
Troubleshooting Step: Again, careful temperature control is key. Running the reaction at a more moderate temperature for a longer period is often preferable to forcing it at a high temperature.
-
Section 3: Work-up and Purification
Question 5: I am having difficulty removing unreacted benzylamine from my crude product. What is the best way to do this?
Answer:
Excess benzylamine is a common impurity that can co-crystallize with the product or streak on a chromatography column.
-
Acidic Wash: Benzylamine is basic and can be protonated to form a water-soluble salt.
-
Troubleshooting Step: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will extract the benzylamine into the aqueous layer. Be cautious not to use a highly concentrated acid, as your product also has a basic nitrogen on the pyridine ring and could also be extracted.
-
-
Azeotropic Removal: Benzylamine can be removed by azeotropic distillation with a suitable solvent.
-
Troubleshooting Step: After the initial work-up, you can dissolve the crude product in a solvent like toluene and evaporate it on a rotary evaporator. Repeating this process a few times can help to remove residual benzylamine.
-
Question 6: My purified product still shows minor impurities by 1H NMR. What are the likely culprits and how can I remove them?
Answer:
Even after initial purification, trace impurities can persist.
-
Di-benzylated Product: As mentioned earlier, the di-benzylated product can be difficult to separate.
-
Troubleshooting Step: Careful column chromatography with a shallow solvent gradient is often necessary. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol may be effective.
-
-
Hydrolysis Product: The 2-hydroxy-5-nitropyridine is more polar than the desired product.
-
Troubleshooting Step: This impurity can typically be removed by column chromatography. It will have a lower Rf value than your product on a silica gel TLC plate.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in this reaction?
A1: The base, typically a non-nucleophilic one like potassium carbonate or triethylamine, deprotonates the benzylamine, increasing its nucleophilicity and accelerating the rate of the SNAr reaction.
Q2: What is the optimal solvent for this reaction?
A2: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred. These solvents can solvate the intermediate Meisenheimer complex, stabilizing it and facilitating the reaction.
Q3: Can I run this reaction neat (without solvent)?
A3: While it is possible to run the reaction neat, especially if benzylamine is used in large excess, it can lead to a higher incidence of side reactions, such as self-condensation of benzylamine and di-benzylation, due to the higher concentration and potentially higher reaction temperatures. Using a solvent allows for better temperature control and can lead to a cleaner reaction profile.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You should see the disappearance of the 2-chloro-5-nitropyridine spot and the appearance of the product spot. It is advisable to run a co-spot of the starting material and the reaction mixture to accurately track the progress. For more quantitative analysis, LC-MS can be used.
Q5: Is the nitro group stable under these reaction conditions?
A5: Generally, the nitro group is stable under typical SNAr conditions with benzylamine. However, at elevated temperatures and with prolonged reaction times, there is a possibility of reduction. It is best to use the mildest conditions that allow the reaction to proceed to completion in a reasonable timeframe.
Visualizing the Reaction and Side Products
To better understand the potential reaction pathways, the following diagrams illustrate the main reaction and key side reactions.
Caption: Main reaction pathway and common side reactions.
Summary of Key Parameters and Troubleshooting
| Parameter | Recommended Condition | Potential Issue if Deviated | Troubleshooting Action |
| Temperature | 60-100 °C (solvent dependent) | Too low: Slow/no reaction. Too high: Side reactions (di-benzylation, decomposition). | Optimize temperature in small increments. Ensure uniform heating. |
| Base | 1.1-1.5 eq. K2CO3 or Et3N | None: Slow reaction. Excess: Potential for side reactions. | Use a non-nucleophilic base. Ensure it is dry. |
| Benzylamine | 1.1-1.5 equivalents | Too little: Incomplete reaction. Too much: Di-benzylation, purification issues. | Use a modest excess. Purify if necessary. |
| Solvent | Anhydrous polar aprotic (DMF, DMSO, ACN) | Presence of water: Hydrolysis of starting material. | Use anhydrous solvents. |
| Reaction Time | Monitor by TLC/LC-MS | Too short: Incomplete reaction. Too long: Increased side products. | Stop the reaction once the limiting reagent is consumed. |
Experimental Protocol: A Validated Starting Point
This protocol provides a reliable method for the synthesis of this compound.
Materials:
-
2-chloro-5-nitropyridine (1.0 eq.)
-
Benzylamine (1.2 eq.)
-
Potassium carbonate (K2CO3), anhydrous (1.5 eq.)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
1M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile to the flask.
-
Slowly add benzylamine to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the 2-chloro-5-nitropyridine has been consumed (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl (2 x volume) to remove excess benzylamine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Caption: A typical experimental workflow for the synthesis.
References
-
Kowalski, P. (1993). Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine. Journal of Heterocyclic Chemistry, 30(2), 403–408. [Link]
-
Ghosh, A. A., Kumar, B., & Bagh, B. (2022). A Metal-Free Reduction of Nitroarenes to Anilines. Organic Letters, 24(50), 9179–9183. [Link]
-
Ćorković, A., Chiarella, T., & Williams, F. J. (2023). Reduction of Nitroarenes Using KBH4 and I2. Organic Letters, 25(47), 8787–8791. [Link]
-
Saito, S., & Naka, H. (2018). Self-Condensation of Primary Amines at Ambient Temperature. ChemistryViews. [Link]
-
ResearchGate. (n.d.). Oxidative self-condensation of benzylamine. [Link]
Sources
- 1. Sci-Hub. Electrophilic benzylation of the pyridine ring. Action of benzyl chlorides on 2‐amino and 2‐benzylaminopyridine / Journal of Heterocyclic Chemistry, 1993 [sci-hub.box]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistryviews.org [chemistryviews.org]
Technical Support Center: Purification of Benzyl-(5-nitro-pyridin-2-yl)-amine
Welcome to the technical support guide for the purification of crude Benzyl-(5-nitro-pyridin-2-yl)-amine (CAS No. 21626-41-5). This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common purification challenges and achieve high purity for your target compound.
Part 1: Troubleshooting and Initial Assessment
This section addresses the most common issues encountered during the purification of this compound. The initial analysis of your crude product by Thin-Layer Chromatography (TLC) is the critical first step that informs the optimal purification strategy.
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting the most appropriate purification method based on the initial TLC analysis of your crude material.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My TLC plate shows significant streaking for my product spot. What's causing this and how can I fix it?
A: Streaking is a classic sign of strong, undesirable interactions between your basic amine product and the acidic silica gel stationary phase.[1] The secondary amine on your compound is basic and can interact with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This causes a portion of your compound to "stick" to the stationary phase, leading to poor peak shape and inefficient separation.
-
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to your eluent. Typically, 0.5-2% triethylamine (Et3N) is added to the solvent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to travel up the plate or through the column more cleanly.
-
Alternative Stationary Phase: If streaking persists, consider using a different stationary phase altogether, such as basic alumina, which is more compatible with basic compounds.[3]
-
Q2: I have a significant amount of unreacted benzylamine in my crude product. What is the most efficient way to remove it?
A: The most efficient method is an acid-base extraction .[4] Benzylamine is significantly more basic than your product, this compound. The pKa of the pyridinium ion is typically around 5, while the pKa of benzylammonium is about 9.3.[5][6] This difference allows for selective protonation and extraction.
-
Rationale: By washing an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl), the more basic benzylamine will be protonated to form a water-soluble ammonium salt (benzylammonium chloride), which will partition into the aqueous layer.[7][8] Your less basic product will remain largely unprotonated and stay in the organic layer. This is a highly effective first-pass purification step before chromatography or recrystallization.
Q3: My purified product is a persistent yellow oil and won't solidify. What should I do?
A: This is a common issue, often caused by residual solvents or minor impurities that inhibit crystal lattice formation.
-
Troubleshooting Steps:
-
High Vacuum Drying: First, ensure all volatile solvents are removed by drying the sample under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.
-
Trituration: This is the process of "washing" a crude solid or oil with a solvent in which the desired compound is insoluble, but the impurities are soluble. For your compound, try adding a small amount of a non-polar solvent like cold hexanes, diethyl ether, or a mixture of the two. Vigorously stir or sonicate the mixture. If your product is pure enough, it should precipitate as a solid, which can then be collected by filtration.
-
Re-purification: If trituration fails, it indicates that significant impurities are still present. Column chromatography is the recommended next step to isolate the pure compound.
-
Q4: I'm getting low recovery after column chromatography. Where might my product be going?
A: Low recovery from silica gel chromatography is often due to irreversible adsorption, especially with basic compounds like amines.[2] If you observed streaking on your TLC, it's likely that a portion of your product is permanently stuck to the column.
-
Troubleshooting Steps:
-
Deactivate the Silica: As mentioned in Q1, always use an eluent containing triethylamine when purifying amines on silica gel to minimize this issue.
-
Dry Loading: Instead of dissolving your sample in a strong solvent and loading it onto the column, try "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique often leads to sharper bands and better separation.
-
Part 2: Detailed Purification Protocols
These protocols provide step-by-step instructions for the most common and effective purification methods for this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is ideal when the crude product is relatively pure (>85%) and solid. It relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[9]
Recommended Solvents
| Solvent System | Rationale |
|---|---|
| Ethanol/Water | The compound is typically soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent. |
| Methanol | A good single-solvent system for many polar organic compounds.[9] |
| Isopropanol | Another effective single-solvent option. |
Step-by-Step Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored with impurities, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat.
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Solvent/Anti-Solvent: If using a system like ethanol/water, add water dropwise to the hot ethanol solution until you see persistent cloudiness. Add a drop or two of ethanol to redissolve the precipitate, then allow it to cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the most powerful method for separating compounds with similar polarities.
Workflow for Column Chromatography
Caption: Standard workflow for flash column chromatography.
Step-by-Step Procedure:
-
Solvent System Selection: Find a solvent system that gives your product an Rf value of ~0.2-0.3 on TLC. A common starting point is a mixture of Hexanes and Ethyl Acetate. Crucially, add 0.5-1% triethylamine to this mixture.
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent. Pour it into your column and use gentle air pressure to pack it into a stable bed.
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., DCM or Acetone).
-
Add 2-3 times the mass of silica gel relative to your crude product.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column.
-
-
Elution: Add the eluent to the column and use gentle, steady pressure (from a pump or inert gas) to push the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Spot each fraction (or every few fractions) on a TLC plate to determine which ones contain your pure product.
-
Isolation: Combine the fractions that contain only the pure product and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
References
-
Wikipedia. Acid–base extraction. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Reddit r/Chempros. Amine workup discussion. [Link]
-
Confluence - Engineering Ideas Clinic. What is an Acid and Base Extraction?. [Link]
-
RSC Publishing. Selective separation of amines from continuous processes using automated pH controlled extraction. [Link]
-
Biotage. Is there an easy way to purify organic amines?. [Link]
-
Chemistry Stack Exchange. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]
-
YouTube. How to purify Amine? Grad student asked me. Demonstration and discussion. [Link]
-
ResearchGate. How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
Reddit r/OrganicChemistry. How to purify Benzylamine?. [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Workup [chem.rochester.edu]
- 9. This compound|CAS 21626-41-5 [benchchem.com]
Technical Support Center: Optimizing Benzyl-(5-nitro-pyridin-2-yl)-amine Synthesis
Welcome to the technical support center for the synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine (CAS 21626-41-5). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound?
The synthesis is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic benzylamine attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group (typically a halide). The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. The strong electron-withdrawing nitro group (-NO₂) is crucial for activating the pyridine ring towards nucleophilic attack.
Q2: Why is the nucleophilic attack favored at the C-2 position?
The regioselectivity of SNAr reactions on the pyridine ring is dictated by the ability of the heterocyclic nitrogen to stabilize the anionic Meisenheimer intermediate.
-
Ring Nitrogen Activation : The pyridine nitrogen is inherently electron-withdrawing, creating electron-deficient centers at the C-2 (ortho) and C-4 (para) positions.[1]
-
Intermediate Stabilization : When benzylamine attacks at either the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom.[2] This provides significant stabilization for the intermediate. Attack at the C-3 position does not allow for this charge delocalization onto the ring nitrogen, making the corresponding intermediate much higher in energy and the reaction kinetically unfavorable.[2]
-
Activating Group Influence : The 5-nitro group further activates the ring. It is para to the C-2 position and ortho to the C-4 position, enhancing the electrophilicity of both sites and further stabilizing the negative charge of the intermediate through its own resonance and inductive effects.[3][4]
Q3: What are the recommended starting materials and reagents?
-
Electrophile : 2-Chloro-5-nitropyridine is the most common and cost-effective starting material. 2-Bromo-5-nitropyridine can also be used and may be more reactive in some cases, but is generally more expensive.
-
Nucleophile : Benzylamine.[5] It is critical to use high-purity benzylamine, as impurities from oxidation or condensation can introduce side products and complicate purification.[6] If the quality is suspect, purification by vacuum distillation is recommended.[6]
-
Base (Optional but Recommended) : A non-nucleophilic base is often added to neutralize the hydrogen halide (e.g., HCl) generated during the reaction. This prevents the protonation of benzylamine, which would render it non-nucleophilic. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃).
Troubleshooting Guide
Q5: My reaction yield is very low or has failed completely. What are the likely causes?
Low or no yield can stem from several factors related to reagents, conditions, or procedure. Use the following logic to diagnose the issue.
| Potential Cause | Explanation & Key Insight | Recommended Solution |
| Reagent Quality | Benzylamine can oxidize or self-condense upon storage. The 2-halo-5-nitropyridine should be a clean, crystalline solid. Contaminated reagents are a primary cause of failure. | Verify reagent purity via TLC or NMR. Purify benzylamine by vacuum distillation if necessary.[6] |
| Reaction Temperature | SNAr reactions require sufficient thermal energy to overcome the activation barrier of the initial nucleophilic attack. Room temperature reactions are often sluggish or fail completely. | Heat the reaction, typically between 80-120 °C. Monitor progress by TLC to determine the optimal time and temperature. |
| Solvent Choice | Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal. They solvate the counter-ion of the base but poorly solvate the nucleophile, increasing its reactivity. Protic solvents (e.g., ethanol, water) can hydrogen-bond with benzylamine, reducing its nucleophilicity. | Use an anhydrous polar aprotic solvent. If solubility is an issue at lower temperatures, consider DMF or DMSO. |
| Absence of Base | The reaction generates one equivalent of acid (e.g., HCl). This acid will protonate the basic benzylamine, forming a non-nucleophilic ammonium salt and effectively halting the reaction. | Add at least one equivalent of a non-nucleophilic base like triethylamine or potassium carbonate to act as an acid scavenger. |
Q6: I am observing significant side products. How can I improve selectivity?
The formation of impurities often arises from reactions with the solvent or degradation.
-
Issue: Dark, Tarry Reaction Mixture : This often indicates decomposition. The 5-nitropyridine ring is highly activated and can be susceptible to degradation at very high temperatures (>150 °C) or with overly aggressive bases.
-
Solution : Lower the reaction temperature and extend the reaction time. Ensure you are using a suitable, non-nucleophilic base like K₂CO₃ rather than a strong, nucleophilic one like NaOH.
-
-
Issue: Unexpected Polar Impurities : If using DMF as a solvent at high temperatures, it can slowly decompose to dimethylamine, which can then act as a nucleophile.
-
Solution : Switch to a more stable solvent like DMSO or sulfolane for high-temperature reactions, or run the reaction in a different solvent such as acetonitrile or dioxane at a suitable pressure and temperature.
-
Q7: How can I effectively purify the final product and remove unreacted benzylamine?
Benzylamine (b.p. 185 °C) has a relatively high boiling point, making its removal from the final product under vacuum challenging.[6]
-
Method 1: Acidic Wash (Recommended) : This is the most effective method. Benzylamine is basic (pKa of benzylammonium ~9.3) and can be easily protonated and extracted into an aqueous layer.[7]
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl or 5% citric acid). The protonated benzylamine hydrochloride will move to the aqueous phase.
-
Repeat the wash 2-3 times.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate to yield the purified product.
-
-
Method 2: Crystallization : this compound is typically a yellow crystalline solid.[8][9] Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can effectively remove residual benzylamine and other impurities.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol provides a robust starting point for optimization.
-
Reagent Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).
-
Solvent and Reagents : Add a suitable solvent (e.g., acetonitrile, 5-10 mL per mmol of substrate). Add potassium carbonate (1.5 eq) followed by benzylamine (1.1 eq).
-
Reaction : Heat the mixture to reflux (for acetonitrile, ~82 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KCl).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification :
-
Dissolve the crude solid in ethyl acetate.
-
Perform an acidic wash as described in Q7 to remove excess benzylamine.
-
Concentrate the dried organic layer.
-
Recrystallize the resulting yellow solid from ethanol to obtain pure this compound.
-
References
-
McKenna, J. M., et al. (2015). Practical Amination of Nitropyridones by Silylation. Organic Process Research & Development. [Link]
-
ChemRxiv. (2023). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
-
Study.com. (n.d.). At which position(s) does nucleophilic aromatic substitution occur in pyridine?. [Link]
-
Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]
-
RSC Publishing. (n.d.). Selective vicarious nucleophilic amination of 3-nitropyridines. [Link]
-
Quora. (2021). Why is β substitution in Nucleophilic reactions of pyridines not preferred?. [Link]
-
Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. [Link]
- Google Patents. (n.d.).
- Meften, M. J., & Kadhim, A. A. (2024). Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields. IOP Conference Series: Earth and Environmental Science.
-
PubMed. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
-
ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. [Link]
-
NIST WebBook. (n.d.). 2-(Benzylamino)-5-nitropyridine. [Link]
-
Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
-
Chemcd. (n.d.). This compound. [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. [Link]
-
ResearchGate. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product?. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]
-
National Institutes of Health. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. [Link]
-
PubChem. (n.d.). 2-Benzylamino-5-nitropyridine. [Link]
-
Reddit. (2024). How to purify Benzylamine?. [Link]
-
Organic Chemistry Portal. (n.d.). Benzylamines. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. [Link]
Sources
- 1. homework.study.com [homework.study.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. This compound|CAS 21626-41-5 [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Buy N-benzyl-N-methyl-5-nitropyridin-2-amine | 181114-66-9 [smolecule.com]
- 9. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've witnessed firsthand the complexities researchers face when transitioning a promising pyridine synthesis from a small-scale laboratory success to a robust, scalable process. This guide is designed to be a practical resource, offering in-depth troubleshooting advice and actionable protocols to navigate the common pitfalls of scale-up. We will delve into the "why" behind the challenges and solutions, grounding our recommendations in established chemical principles to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hurdles in scaling up the synthesis of substituted pyridines?
A1: The main challenges typically revolve around maintaining reaction control and product quality at a larger scale. These include managing reaction selectivity (regioselectivity), preventing catalyst deactivation, developing scalable purification methods to avoid costly chromatography, and ensuring thermal safety, particularly with highly exothermic reactions like nitrations.[1] The inherent electron-deficient nature of the pyridine ring and the basicity of the nitrogen atom are at the core of many of these issues.[2][3]
Q2: My cross-coupling reaction is giving a mixture of isomers. How can I improve regioselectivity?
A2: Achieving high regioselectivity is crucial for yield and purity. Key factors to investigate are steric and electronic influences.[4][5] For instance, in transition-metal-catalyzed reactions, bulky ligands on the metal center can sterically block certain reaction sites, favoring substitution at less hindered positions.[6] Additionally, converting pyridine to a pyridine N-oxide can activate the C2 and C6 positions for electrophilic attack, offering an alternative pathway to desired isomers.[5] A systematic screening of catalysts, ligands, solvents, and temperature is often necessary to find the optimal conditions.
Q3: Why does my palladium catalyst die before the reaction is complete, especially on a larger scale?
A3: Catalyst deactivation is a frequent scale-up problem. The basic nitrogen of the pyridine product can coordinate to the palladium catalyst, leading to inhibition or deactivation.[6][7] At higher concentrations typical of scale-up, catalyst aggregation into inactive palladium black is also more common.[7][8] Other causes include poisoning from impurities in reagents or solvents and thermal degradation.[9][10] Using more robust and sterically shielding ligands, ensuring an inert atmosphere, and controlling reagent addition rates can mitigate these issues.[6][8]
Q4: What are the critical safety considerations for large-scale pyridine synthesis?
A4: Safety is paramount. Pyridine itself is a flammable liquid, and its vapors can form explosive mixtures with air.[11][12] It is also harmful if inhaled, swallowed, or absorbed through the skin.[13][14] Reactions like nitrations or halogenations can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[15] A thorough thermal hazard evaluation using techniques like reaction calorimetry is essential before scaling up such processes. Always work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have emergency procedures in place.[13][14]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Pyridine Functionalization
Q: We are attempting a C-H functionalization on a substituted pyridine and obtaining a mixture of the C3 and C5 isomers. How can we favor the desired C5-substituted product?
A: The electronic properties of the pyridine ring inherently favor functionalization at the C3 and C5 positions in electrophilic substitutions.[5] Achieving selectivity between these positions requires a nuanced approach.
Root Cause Analysis:
-
Electronic Bias: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack, with the C3 and C5 positions being the least deactivated.[2]
-
Steric Effects: The existing substituents on the ring can sterically hinder one position over the other, influencing the regiochemical outcome.[4]
-
Reaction Mechanism: Different reaction pathways (e.g., radical vs. electrophilic) can exhibit different regioselectivities.[16]
Troubleshooting Workflow and Solutions:
Caption: Decision tree for troubleshooting regioselectivity.
Detailed Solutions:
-
Leverage Directing Groups: A directing group can be temporarily installed on the pyridine ring to force the reaction to occur at a specific position. For meta-C-H functionalization, strategies involving the temporary conversion of pyridines into electron-rich intermediates have proven effective.[17]
-
Modify Reaction Conditions: The choice of solvent and base can be critical in directing regioselectivity.[4] In some cases, acidic conditions can favor reaction at the alpha-position (C2), so avoiding these might influence the C3/C5 ratio.[2]
-
Explore Alternative Chemistries: If electrophilic substitution is problematic, consider a different mechanistic approach. For example, radical functionalization reactions, like the Minisci reaction, often have different selectivity rules that can be exploited.[2]
Issue 2: Catalyst Deactivation in Cross-Coupling Reactions
Q: Our Suzuki coupling reaction with a bromopyridine substrate is sluggish and stalls at ~60% conversion, with visible formation of palladium black.
A: This indicates that the active Pd(0) catalyst is falling out of the catalytic cycle and aggregating into an inactive form.[7] This is a common challenge, often referred to as the "2-pyridyl problem" in cross-coupling literature.[7]
Root Cause Analysis:
-
Pyridine Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting substrate binding and slowing down the catalytic cycle.[6][7]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium can themselves degrade under the reaction conditions, especially at higher temperatures.
-
Reductive Elimination Issues: The final step of the catalytic cycle, reductive elimination to form the product, can be slow for electron-deficient pyridine rings.
Mitigation Strategies:
Sources
- 1. vault.nimc.gov.ng [vault.nimc.gov.ng]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. diva-portal.org [diva-portal.org]
- 9. scispace.com [scispace.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. carlroth.com [carlroth.com]
- 12. ICSC 0323 - PYRIDINE [inchem.org]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Identification and Troubleshooting of Impurities in Benzyl-(5-nitro-pyridin-2-yl)-amine
Welcome to the technical support center for Benzyl-(5-nitro-pyridin-2-yl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the identification and troubleshooting of impurities in your samples. Purity is paramount in research and pharmaceutical development, and understanding the impurity profile of a key intermediate like this compound is critical for ensuring the reliability of experimental results and the safety of downstream products.[1] This document moves beyond simple protocols to explain the scientific rationale behind the troubleshooting steps, empowering you to resolve challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when dealing with impurities in this compound samples.
Q1: What are the most likely sources of impurities in my this compound sample?
Impurities typically originate from three main sources:
-
Synthesis-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions occurring during the synthesis process.[1] The primary synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction, which can lead to specific, predictable side products.[2][3]
-
Degradation Products: this compound can degrade over time due to factors like exposure to light, heat, oxygen, or incompatible storage conditions. The nitro and secondary amine functionalities are particularly susceptible to degradation.[4][5]
-
Contaminants: These are extraneous substances introduced during synthesis, work-up, purification, or storage, such as residual solvents, reagents, or materials leached from containers.
Q2: What are the primary analytical techniques I should use for impurity identification?
A multi-technique approach is essential for comprehensive impurity profiling.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone for separating, detecting, and quantifying impurities. A well-developed HPLC method is the first step in identifying "what" and "how much" is present.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the molecular weight of each impurity, which is a critical piece of information for preliminary identification.[1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of an unknown impurity, NMR is the gold standard.[10] It provides detailed information about the molecule's carbon-hydrogen framework. This is often performed after isolating a sufficient quantity of the impurity.
Q3: How can I distinguish between starting materials, by-products, and degradation products?
Distinguishing impurity types involves a combination of analytical data and process knowledge:
-
Analyze Starting Materials: Always run the starting materials (e.g., 2-chloro-5-nitropyridine and benzylamine) on your HPLC system. If a peak in your product sample has the same retention time as a starting material, it's likely unreacted starting material.
-
Forced Degradation Studies: Intentionally exposing your pure compound to harsh conditions (e.g., acid, base, heat, light, oxidation) can help you identify potential degradation products. Peaks that appear or grow during these studies are likely degradants.[1]
-
Mechanistic Analysis: By-products can often be predicted by considering the reaction mechanism. For example, in an SNAr reaction, impurities arising from reactions at other positions on the pyridine ring can be anticipated.[11][12]
Section 2: Impurity Source Analysis & Identification
A deep understanding of the potential impurities begins with the chemistry of the molecule itself.
Synthesis-Related Impurities
The most common synthesis of this compound is the SNAr reaction between 2-chloro-5-nitropyridine and benzylamine. The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack, primarily at the C2 and C4 positions.[3][13]
Caption: Synthesis of this compound and potential side reactions.
Table 1: Potential Synthesis-Related Impurities
| Impurity Name | Structure | Molecular Formula | Exact Mass (m/z) | Origin |
|---|---|---|---|---|
| 2-Chloro-5-nitropyridine | Cl-C₅H₃N-NO₂ | C₅H₃ClN₂O₂ | 157.99 | Unreacted Starting Material |
| Benzylamine | C₆H₅CH₂NH₂ | C₇H₉N | 107.07 | Unreacted Starting Material |
| 2-Amino-5-nitropyridine | NH₂-C₅H₃N-NO₂ | C₅H₅N₃O₂ | 139.04 | Impurity in starting material or hydrolysis |
| Benzaldehyde | C₆H₅CHO | C₇H₆O | 106.04 | Oxidation of Benzylamine |
| Dibenzylamine | (C₆H₅CH₂)₂NH | C₁₄H₁₅N | 197.12 | Self-condensation of Benzylamine |
Degradation-Related Impurities
The presence of a nitro group and a secondary amine makes the molecule susceptible to specific degradation pathways.
Caption: Potential degradation pathways for this compound.
Table 2: Potential Degradation Products
| Impurity Name | Structure | Molecular Formula | Exact Mass (m/z) | Origin |
|---|---|---|---|---|
| (5-Amino-pyridin-2-yl)-benzyl-amine | C₁₂H₁₃N₃ | C₁₂H₁₃N₃ | 199.11 | Reduction of nitro group |
| (5-nitro-pyridin-2-yl)-amine | C₅H₅N₃O₂ | C₅H₅N₃O₂ | 139.04 | Oxidative cleavage of benzyl group |
| 2-Hydroxy-5-nitropyridine | C₅H₄N₂O₃ | C₅H₄N₂O₃ | 140.02 | Hydrolysis of the amine linkage |
Section 3: Analytical Troubleshooting Guides
This section provides practical, step-by-step guidance for the analytical workflows used to identify and characterize impurities.
HPLC Method Development and Troubleshooting
A robust, well-resolved chromatogram is the foundation of impurity analysis. Reverse-phase HPLC is the most common technique for this class of compounds.[14][15]
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size). C18 columns provide good hydrophobic retention for the aromatic rings.
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid suppresses the ionization of the amine, leading to better peak shape.[15]
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of the main peak and any impurities.
-
Optimization: Adjust the gradient slope around the elution time of your main peak to improve the resolution of closely eluting impurities. If resolution is still poor, consider changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous phase.
-
Detection: Use a UV detector. Scan the UV spectrum of your main peak to determine the optimal wavelength for detection (typically around 254 nm or a lambda max specific to the compound).
Caption: Workflow for developing a robust HPLC method.
Table 3: HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | - Silanol interactions with the basic amine group.- Column overload.- Extra-column dead volume. | - Lower the mobile phase pH (e.g., to pH 3) to protonate the amine.- Reduce sample concentration.- Check and tighten all fittings; use shorter tubing.[16][17] |
| Ghost Peaks | - Impurities in the mobile phase.- Carryover from previous injections. | - Use high-purity, HPLC-grade solvents.[18]- Implement a robust needle wash protocol in your autosampler method. |
| Poor Resolution | - Inappropriate mobile phase composition.- Gradient is too steep. | - Try a different organic modifier (Methanol vs. Acetonitrile).- Decrease the gradient slope (e.g., from 2%/min to 0.5%/min) around the peaks of interest.[19] |
| Baseline Noise/Drift | - Inadequate mobile phase degassing.- Contaminated detector flow cell.- Leaks in the system. | - Degas mobile phase before use.- Flush the flow cell with a strong solvent like isopropanol.- Systematically check for leaks starting from the pump to the detector.[18][19] |
Mass Spectrometry (MS) for Identification
MS provides the molecular weight and fragmentation data needed to propose a structure for an unknown impurity.
Q&A for MS Analysis
-
Q: Why is my compound not ionizing well with Electrospray Ionization (ESI)? A: this compound contains a basic secondary amine and a pyridine nitrogen, which should ionize well in positive ESI mode. Ensure the mobile phase is acidic (e.g., contains 0.1% formic acid) to promote protonation. If sensitivity is still low, consider Atmospheric Pressure Chemical Ionization (APCI).
-
Q: How do I interpret the fragmentation pattern (MS/MS)? A: Look for characteristic neutral losses. Aromatic nitro compounds often exhibit losses of NO (30 Da) and NO₂ (46 Da).[20][21] The benzyl group can be lost, resulting in a fragment corresponding to the pyridinyl amine core. The cleavage of the C-N bond between the benzyl CH₂ and the amine is also a common fragmentation pathway.[22]
Table 4: Characteristic Mass Fragments for this compound (M+H)⁺ = 230.1
| Fragment (m/z) | Proposed Structure / Neutral Loss | Mechanistic Rationale |
|---|---|---|
| 200.1 | [M+H - NO]⁺ | Loss of nitric oxide radical |
| 184.1 | [M+H - NO₂]⁺ | Loss of nitro group |
| 139.1 | [M+H - C₇H₇]⁺ | Loss of benzyl radical |
| 91.1 | [C₇H₇]⁺ | Benzyl or tropylium cation |
NMR Spectroscopy for Structural Elucidation
When an impurity is isolated, NMR is used for unambiguous structure confirmation.[23][24]
Q&A for NMR Analysis
-
Q: How much isolated impurity do I need for NMR? A: With modern high-field NMR spectrometers equipped with cryogenic probes, a good quality ¹H spectrum can often be obtained on less than 1 mg of material. For ¹³C and 2D NMR experiments (like COSY and HSQC), 1-5 mg is preferable.[10]
-
Q: An impurity peak shows the loss of 30 Da (the nitro group is reduced to an amino group). How would the ¹H NMR spectrum change? A: The reduction of the electron-withdrawing nitro group to an electron-donating amino group would cause significant upfield shifts (to lower ppm values) for the protons on the pyridine ring. The aromatic region of the spectrum would look distinctly different, providing clear confirmation of the structural change.
Section 4: Integrated Analytical Workflow
The following diagram illustrates a comprehensive workflow, integrating the techniques discussed above for a systematic approach to impurity identification.
Caption: Integrated workflow for impurity identification and structural elucidation.
By following this structured approach—from understanding the potential sources of impurities to applying a logical, multi-technique analytical workflow—researchers can confidently identify, characterize, and control impurities in their this compound samples. This ensures the quality and integrity of your research and development activities.
References
-
Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Available from: [Link].
-
CONICET. Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available from: [Link].
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. (2025). Available from: [Link].
-
Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. (2024). Available from: [Link].
-
National Institutes of Health (NIH). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available from: [Link].
-
Restek. HPLC Troubleshooting Guide. Available from: [Link].
-
ResearchGate. A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). Available from: [Link].
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Available from: [Link].
-
Almac Group. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Available from: [Link].
-
National Institutes of Health (NIH). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link].
-
Wiley Online Library. Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. (2000). Available from: [Link].
-
Alfa Chemistry. Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025). Available from: [Link].
-
Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. (2024). Available from: [Link].
-
International Journal of Applied Pharmaceutics. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Available from: [Link].
-
Química Organica.org. Nucleophilic substitution reactions in pyridine. Available from: [Link].
-
PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). Available from: [Link].
-
Quora. Why nucleophilic substitution in pyridine favours at position-2?. (2016). Available from: [Link].
-
International Journal of Research in Pharmaceutical Sciences. Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020). Available from: [Link].
-
Wikipedia. Nucleophilic aromatic substitution. Available from: [Link].
-
University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link].
-
National Institutes of Health (NIH). 2-Benzylamino-5-nitropyridine. Available from: [Link].
-
NIST. 2-(Benzylamino)-5-nitropyridine. Available from: [Link].
-
Chemcd. This compound. Available from: [Link].
-
ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. (2025). Available from: [Link].
-
SIELC Technologies. Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column. Available from: [Link].
-
PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). Available from: [Link].
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available from: [Link].
-
MDPI. Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. Available from: [Link].
-
ResearchGate. Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles.... Available from: [Link].
-
World Journal of Pharmaceutical and Medical Research. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). Available from: [Link].
- Google Patents. Preparation method of 5-nitro-2-aminopyridine.
-
Journal of Engineering Science and Technology. Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions.... (2024). Available from: [Link].
-
Organic Chemistry Portal. Benzylamines. Available from: [Link].
-
FORCE Technology. Emissions and formation of degradation products in amine-based carbon capture plants. Available from: [Link].
-
National Institutes of Health (NIH). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available from: [Link].
Sources
- 1. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. This compound|CAS 21626-41-5 [benchchem.com]
- 5. forcetechnology.com [forcetechnology.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. wjpmr.com [wjpmr.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. veeprho.com [veeprho.com]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. quora.com [quora.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 19. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! | PharmaCores [pharmacores.com]
- 20. Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy - Almac [almacgroup.com]
Technical Support Center: By-products from the Reduction of Nitropyridine Intermediates
Welcome to the Technical Support Center for professionals engaged in the chemical synthesis and development of pharmaceuticals and advanced materials. This guide is dedicated to troubleshooting the common and often complex issue of by-product formation during the reduction of nitropyridine intermediates. The transformation of a nitro group to an amine on a pyridine ring is a fundamental step in the synthesis of numerous active pharmaceutical ingredients. However, the reaction pathway is fraught with potential side reactions that can impact yield, purity, and scalability.
This document provides in-depth, experience-driven insights into why these by-products form and offers actionable strategies to mitigate their formation. We will delve into the mechanistic underpinnings of these reactions and provide validated protocols to help you navigate these challenges in your own laboratory.
Section 1: Understanding the Nitro Group Reduction Pathway and Common By-products
The reduction of a nitro group to an amine is a six-electron process that proceeds through several reactive intermediates. The primary intermediates are the nitroso and hydroxylamine species.[1] The accumulation of these intermediates is often the root cause of by-product formation.
The Main Reaction Pathway
The desired transformation follows a stepwise reduction:
R-NO₂ → R-NO → R-NHOH → R-NH₂
-
R-NO₂ : Nitropyridine
-
R-NO : Nitrosopyridine (intermediate)
-
R-NHOH : Pyridylhydroxylamine (intermediate)
-
R-NH₂ : Aminopyridine (desired product)
Common By-products and Their Formation Mechanisms
Several characteristic by-products can arise from the condensation of the nitroso and hydroxylamine intermediates.[1][2]
| By-product | Formation Mechanism |
| Azoxy Compounds | Condensation of the electrophilic nitroso intermediate with the nucleophilic hydroxylamine intermediate.[2][3] |
| Azo Compounds | Further reduction of the azoxy intermediate.[1] |
| Hydrazine Compounds | Further reduction of the azo intermediate.[1] |
These condensation reactions are often promoted under specific reaction conditions, such as basic pH.[1]
Section 2: Troubleshooting Common Issues in Nitropyridine Reductions
This section is structured in a question-and-answer format to directly address the most frequent challenges encountered by researchers.
FAQ 1: My reaction is incomplete, and I'm isolating a mixture of starting material and partially reduced intermediates. What's going wrong?
Answer: Incomplete reduction is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Root Causes & Solutions:
-
Catalyst Activity and Loading:
-
Problem: Catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney Nickel can lose activity over time due to improper storage or handling.[4][5] Catalyst poisoning by impurities such as sulfur or halides in the starting material or solvent can also drastically reduce efficiency.[5]
-
Solution: Always use a fresh, high-quality catalyst from a reputable supplier. If catalyst poisoning is suspected, purify the starting material and use high-purity solvents. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also drive the reaction to completion.[4] For substrates prone to dehalogenation, Raney Nickel can be a better choice than Pd/C.[6]
-
-
Insufficient Reducing Agent:
-
Problem: For metal/acid reductions (e.g., Fe/HCl, SnCl₂/HCl), the stoichiometry is critical. An insufficient amount of the metal will lead to incomplete conversion.[5] For catalytic transfer hydrogenation, the hydrogen donor (e.g., ammonium formate, hydrazine) may be depleted before the reaction is complete.
-
Solution: Ensure you are using a sufficient excess of the reducing agent. For example, with SnCl₂·2H₂O, using 3-5 equivalents is common.[7]
-
-
Poor Solubility:
-
Problem: The nitropyridine starting material must be soluble in the reaction solvent for the reduction to proceed efficiently.[4]
-
Solution: Select a solvent system in which your substrate is fully soluble at the reaction temperature. Co-solvent systems like ethanol/water or acetic acid can be effective.[4]
-
-
Reaction Conditions:
-
Problem: Many reductions proceed well at room temperature, but some substrates are more stubborn and require heating.[4] Conversely, excessive heat can promote side reactions.[4] For catalytic hydrogenations, insufficient hydrogen pressure can lead to slow or incomplete reactions.
-
Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). For hydrogenations, increasing the hydrogen pressure may be necessary.[4]
-
FAQ 2: I am observing significant amounts of azoxy and azo by-products. How can I suppress their formation?
Answer: The formation of azoxy and azo compounds is a clear indication that the intermediate nitroso and hydroxylamine species are condensing instead of being fully reduced.
Root Causes & Solutions:
-
Reaction Conditions Favoring Condensation:
-
Problem: Basic conditions can promote the condensation of the nitroso and hydroxylamine intermediates to form azoxy compounds.[1]
-
Solution: If using a metal-based reduction, ensure the conditions are sufficiently acidic. For catalytic hydrogenations, the choice of solvent can influence the local pH at the catalyst surface. Protic solvents are often preferred.
-
-
Slow Reduction of Intermediates:
-
Problem: If the reduction of the nitroso and hydroxylamine intermediates is slow relative to their condensation, by-products will accumulate.
-
Solution:
-
Increase Hydrogen Pressure: In catalytic hydrogenation, higher hydrogen pressure can accelerate the reduction of intermediates.
-
Optimize Catalyst: Ensure the catalyst is highly active. A more active catalyst will reduce the intermediates faster than they can condense.
-
Temperature Control: Exothermic reactions can create localized hot spots, which may favor the formation of side products.[4] Ensure efficient stirring and external cooling if necessary.
-
-
FAQ 3: The pyridine ring itself is being reduced. How can I achieve selective reduction of the nitro group?
Answer: Over-reduction, leading to the saturation of the pyridine ring to form piperidines, is a significant challenge, especially with powerful reducing systems.
Root Causes & Solutions:
-
Harsh Reaction Conditions:
-
Problem: High hydrogen pressure, high temperatures, and highly active catalysts (like Rhodium-based catalysts) can promote the hydrogenation of the pyridine ring.[8]
-
Solution: Use milder conditions. Reduce the hydrogen pressure and temperature. Palladium-based catalysts are generally less prone to over-reduction than platinum or rhodium.[8]
-
-
Choice of Reducing Agent:
-
Problem: Catalytic hydrogenation is often the culprit for ring reduction.
-
Solution: Consider alternative reducing agents that are more chemoselective for the nitro group.
-
Metal/Acid Systems: Reagents like Fe/HCl, Fe/NH₄Cl, and SnCl₂/HCl are classic choices for selectively reducing nitro groups without affecting the aromatic ring.[7]
-
Catalytic Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with Pd/C can often provide excellent selectivity under milder conditions than high-pressure hydrogenation.[7]
-
-
FAQ 4: How do I purify my desired aminopyridine from the reaction by-products?
Answer: Effective purification is crucial for obtaining a high-purity final product. The strategy will depend on the nature of the impurities.
Purification Strategies:
-
Acid-Base Extraction:
-
Principle: Aminopyridines are basic and can be protonated to form water-soluble salts. Neutral by-products like azoxy and azo compounds will remain in the organic phase.
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The aminopyridine will move to the aqueous layer.
-
Separate the layers. The organic layer contains neutral by-products.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the aminopyridine, which will then precipitate or can be extracted back into an organic solvent.
-
-
-
Chromatography:
-
Silica Gel Chromatography: This is a standard method for purifying organic compounds. For aminopyridines, which can be quite polar, a solvent system like dichloromethane/methanol or ethyl acetate/hexane is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent can prevent tailing and improve peak shape.
-
Cation-Exchange Chromatography: This technique is particularly useful for separating basic aminopyridines from neutral or acidic impurities.[9]
-
Section 3: Experimental Protocols
Protocol 1: Selective Reduction of a Nitropyridine using SnCl₂·2H₂O
This protocol is well-suited for substrates with other reducible functional groups where catalytic hydrogenation might not be selective.[7]
Materials:
-
Nitropyridine substrate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Absolute Ethanol or Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the nitropyridine (1.0 eq) in ethanol or ethyl acetate.
-
Add SnCl₂·2H₂O (3-5 eq) to the solution.
-
Heat the mixture to reflux (typically 60-80 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully add a saturated aqueous solution of NaHCO₃ until the solution is basic (pH > 8). A tin hydroxide precipitate will form.
-
Filter the suspension through a pad of Celite to remove the tin salts. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aminopyridine.
-
Purify further by column chromatography or recrystallization if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This method is an excellent, milder alternative to high-pressure hydrogenation and is often highly selective.[7]
Materials:
-
Nitropyridine substrate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Methanol or Ethanol
-
Celite
Procedure:
-
To a solution of the nitropyridine (1.0 eq) in methanol or ethanol, add ammonium formate (3-5 eq).
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The resulting crude product can be purified by standard methods such as acid-base extraction or column chromatography to remove ammonium salts and other impurities.
References
- Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. (n.d.). Science of Synthesis.
-
Grimshaw, J. (2000). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. ResearchGate. [Link]
- Scholl, S., et al. (2025). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Electrochemistry.
-
Ni, Y., et al. (2024). Unspecific peroxygenase enabled formation of azoxy compounds. Nature Communications. [Link]
- BenchChem. (2025).
-
Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Reduction of the Nitro Group. BenchChem.
-
Wikipedia. (2023). Reduction of nitro compounds. Wikipedia. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Aromatic Substitution of Halopyridines
Introduction
Nucleophilic aromatic substitution (SNAr) on halopyridines is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The electron-deficient nature of the pyridine ring makes it an excellent substrate for this reaction class. However, achieving high yields can be challenging, with outcomes highly sensitive to a range of experimental variables. This guide provides a comprehensive framework for troubleshooting and optimizing these critical reactions.
Part 1: Foundational Principles & Troubleshooting Workflow
A systematic approach to troubleshooting is paramount. Low yields in SNAr reactions on halopyridines can often be traced back to one or more key factors: the pyridine substrate itself, the nature of the nucleophile, the choice of leaving group, and the reaction conditions.
Diagram: Troubleshooting Logic Flow
Caption: A logical workflow for diagnosing the cause of low SNAr yields.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
Q1: My SNAr reaction on a halopyridine is not working or the yield is very low. What are the most common culprits?
Several factors can contribute to a failed or low-yielding SNAr reaction on a pyridine ring. A step-by-step evaluation is the most effective approach to identify the root cause.[1][2]
1. Assess the Pyridine Substrate:
-
Leaving Group Position: The position of the leaving group on the pyridine ring is critical. SNAr reactions are most favorable at the C-2 and C-4 positions.[1][3][4] This is because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. Reactions at the C-3 position are generally much less successful under standard SNAr conditions as this resonance stabilization is not possible.[1]
-
Electronic Effects: The inherent electron deficiency of the pyridine ring facilitates SNAr.[1][5] However, the presence of additional electron-withdrawing groups (EWGs) ortho or para to the leaving group can further enhance reactivity. Conversely, electron-donating groups (EDGs) can deactivate the ring towards nucleophilic attack.[1]
2. Evaluate the Nucleophile:
-
Nucleophilicity: The nucleophile must be sufficiently potent to attack the electron-deficient pyridine ring. If you are using a weak nucleophile, such as an alcohol, you may need to deprotonate it with a strong base to form the more reactive alkoxide. The strength of the nucleophile significantly impacts the reaction's success.[1]
-
Steric Hindrance: A bulky nucleophile may struggle to approach the reaction center, particularly at the more sterically hindered C-2 position.[1]
3. Re-evaluate the Leaving Group:
-
The "Element Effect": The typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I.[1][6][7] The high electronegativity of fluorine polarizes the C-F bond, rendering the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][8] This polarization is often more critical for the rate-determining step than the leaving group's ability to depart.[8][9]
4. Optimize Reaction Conditions:
-
Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are often the solvents of choice.[1] They effectively solvate the cation of the nucleophile salt, leaving a more "naked" and consequently more reactive anionic nucleophile.[1]
-
Temperature: Many SNAr reactions require elevated temperatures to overcome the activation energy barrier associated with the temporary disruption of the pyridine ring's aromaticity.[1][10] If the reaction is sluggish at room temperature, a gradual increase in temperature is often necessary.[1] It is not uncommon for these reactions to require temperatures exceeding 100°C.[1]
-
Base: When using nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), the choice of base is crucial.[1][10] The base should be strong enough to generate the active nucleophile but should not be nucleophilic itself to avoid competing reactions. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).
Q2: I'm seeing a complex mixture of products. What are the likely side reactions?
Side reactions can significantly reduce the yield of the desired product. Common side reactions in the SNAr of halopyridines include:
-
Reaction at Multiple Sites: In cases of di- or poly-halopyridines, substitution may occur at more than one position. The relative reactivity of the different halogen positions will depend on their location relative to the ring nitrogen and other substituents.[11]
-
Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures to generate nucleophilic species (e.g., dimethylamine) that can react with the halopyridine.
-
Hydrolysis of the Starting Material or Product: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of hydroxypyridines, which can exist in equilibrium with their pyridone tautomers.
-
Base-Mediated Decomposition: Strong bases at high temperatures can sometimes lead to the decomposition of the starting material or product, especially if they are sensitive to these conditions.
Q3: How do I choose the optimal solvent and temperature for my reaction?
The ideal solvent and temperature are highly dependent on the specific substrates and nucleophiles being used. However, some general guidelines can be followed:
| Solvent Type | Examples | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | These solvents are generally the best choice as they can dissolve ionic nucleophiles and enhance their reactivity by solvating the counter-ion.[1][12] |
| Polar Protic | Water, Alcohols | These solvents can hydrogen bond with the nucleophile, which can decrease its reactivity.[12] However, in some cases, such as with certain amine nucleophiles, water can be a viable and "green" solvent. |
| Non-Polar | Toluene, Dioxane | These are generally poor choices for SNAr reactions as they do not effectively dissolve ionic nucleophiles and can lead to very slow reaction rates. |
Temperature Optimization:
Start with a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature in 10-20 °C increments. Be mindful that excessively high temperatures can lead to decomposition and side reactions.[1]
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for SNAr of a Chloropyridine with an Amine Nucleophile
This protocol provides a starting point for the optimization of your specific reaction.
-
Reagent Preparation:
-
To an oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chloropyridine (1.0 equiv.), the amine nucleophile (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Ensure all reagents are dry, as water can interfere with the reaction.
-
-
Reaction Setup:
-
Add a polar aprotic solvent (e.g., DMF or DMSO) to the flask. The concentration should typically be in the range of 0.1-1.0 M.
-
Stir the mixture at room temperature for a few minutes to ensure homogeneity.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, recrystallization, or distillation.
-
Diagram: SNAr Mechanism on a 4-Halopyridine
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
References
-
Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH. Retrieved January 22, 2026, from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2025, August 6). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (n.d.). ChemRxiv. Retrieved January 22, 2026, from [Link]
-
Solvent Effects in Nucleophilic Substitution. (2021, June 10). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
-
Directed nucleophilic aromatic substitution reaction. (2024, November 11). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Solvent effects on aromatic nucleophilic substitution reactions. Part 9. Special kinetic synergistic behavior in binary solvent mixtures. (1999, June 1). Semantic Scholar. Retrieved January 22, 2026, from [Link]
-
SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. Retrieved January 22, 2026, from [Link]
-
SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson. Retrieved January 22, 2026, from [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
-
SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. (2019, January 30). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. (2024, May 10). Reddit. Retrieved January 22, 2026, from [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org. Retrieved January 22, 2026, from [Link]
-
Amination of 2-halopyridines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Why nucleophilic substitution in pyridine favours at position-2?. (2016, November 22). Quora. Retrieved January 22, 2026, from [Link]
-
The SRN1 mechanism in heteroaromatic nucleophilic substitution. Photostimulated reactions of halopyridines with ketone enolates. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved January 22, 2026, from [Link]
-
Haloselectivity of Heterocycles. (n.d.). Baran Lab. Retrieved January 22, 2026, from [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. (2017, March 18). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. quora.com [quora.com]
- 5. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubility Enhancement for Benzyl-(5-nitro-pyridin-2-yl)-amine in Biological Assays
Welcome to the technical support center for Benzyl-(5-nitro-pyridin-2-yl)-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during biological assays. Our goal is to equip you with the knowledge and experimental frameworks to ensure reliable and reproducible results.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound (CAS No: 21626-41-5) is a nitro-pyridine derivative with a molecular weight of approximately 229.24 g/mol . Its structure, featuring a nitro-aromatic group and a 2-aminopyridine moiety, makes it a compound of interest in medicinal chemistry, particularly in the exploration of antimicrobial and anti-inflammatory agents.[1] However, the presence of both hydrophobic (benzyl and phenyl rings) and polar (nitro and amine) groups can lead to poor aqueous solubility, a common hurdle in the development of reliable biological assays.
A related compound, N-benzyl-N-methyl-5-nitropyridin-2-amine, is noted to be soluble in organic solvents such as dichloromethane, ethanol, and acetonitrile, with limited solubility in water.[2] Dimethyl sulfoxide (DMSO) is also a suitable solvent for related synthetic procedures.[2] This suggests that a co-solvent strategy is a viable starting point for improving the solubility of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the solubility of this compound in experimental settings.
Q1: I'm observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: Precipitation is a strong indicator of poor aqueous solubility. This can be attributed to the hydrophobic nature of the benzyl and pyridine rings in the compound's structure, which limits its ability to form favorable interactions with water molecules. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound may crash out of solution as it is no longer in a favorable solvent environment.
Q2: How can I systematically determine the best solvent for my stock solution?
A2: A systematic approach is crucial to identify the optimal solvent for your stock solution. We recommend a tiered approach to solvent testing.
-
Tier 1: Common Organic Solvents: Start with commonly used, water-miscible organic solvents. Dimethyl sulfoxide (DMSO) is a primary candidate due to its ability to dissolve a wide range of organic molecules.[3][4] Other options include ethanol and acetonitrile.[2]
-
Tier 2: Less Common Solvents: If solubility remains an issue, consider other organic solvents, but always be mindful of their potential toxicity and compatibility with your specific assay.
Experimental Protocol: Determining an Optimal Organic Solvent
-
Preparation: Weigh a small, precise amount of this compound (e.g., 1-5 mg) into separate, clear vials.
-
Solvent Addition: To each vial, add a measured volume of a single organic solvent (e.g., DMSO, ethanol, acetonitrile) to achieve a high target concentration (e.g., 10-50 mM).
-
Dissolution: Gently mix at room temperature. If the compound does not dissolve, you can try gentle warming (e.g., 37°C) or brief sonication. Be cautious with heating, as it can degrade the compound.
-
Observation: Visually inspect for complete dissolution. The ideal solvent will fully dissolve the compound to form a clear solution at a high concentration.
Q3: What is the maximum recommended concentration for my stock solution?
A3: The maximum stock concentration is determined by the compound's solubility in your chosen organic solvent. It is best practice to prepare the most concentrated stock solution possible to minimize the volume of organic solvent introduced into your aqueous assay, which could otherwise cause artifacts. A common starting point for stock solutions is 10 mM in 100% DMSO.
Q4: I've prepared a clear stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
A4: This is a common issue known as "compound crashing." It occurs when the compound is no longer soluble as the percentage of the organic co-solvent decreases upon dilution. Here are several strategies to address this:
-
Decrease the Final Assay Concentration: The simplest approach is to lower the final concentration of the compound in your assay to a level that remains soluble in the final co-solvent concentration.
-
Optimize the Co-solvent Concentration: While minimizing the organic solvent is ideal, sometimes a slightly higher percentage is necessary to maintain solubility. It is crucial to determine the tolerance of your assay to the chosen co-solvent by running a vehicle control. Most cell-based assays can tolerate up to 0.5-1% DMSO without significant toxicity.
-
pH Adjustment: The amine groups in this compound are basic and can be protonated at lower pH. The solubility of amine-containing compounds is often pH-dependent. Systematically testing a range of buffer pH values may reveal a pH at which the compound is more soluble.
-
Use of Solubilizing Excipients: Consider the use of cyclodextrins or non-ionic surfactants to improve aqueous solubility.
In-Depth Solubility Enhancement Strategies
Strategy 1: pH Adjustment
The amine functional groups in this compound can be protonated or deprotonated depending on the pH of the solution. This change in ionization state can significantly impact solubility.
Workflow for pH Optimization:
Caption: Workflow for optimizing buffer pH to enhance compound solubility.
Strategy 2: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic portions and increasing their aqueous solubility.
Recommended Cyclodextrins for Screening:
| Cyclodextrin Type | Key Characteristics |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, widely used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and a good safety profile, often used in parenteral formulations. |
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 5, 10, 20, 50 mM).
-
Add Excess Compound: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibrate: Seal the vials and agitate them at a constant temperature until equilibrium is reached (typically 24-72 hours).[5]
-
Separate Undissolved Compound: Centrifuge or filter the samples to remove any undissolved solid.[5]
-
Quantify Soluble Compound: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Analyze Data: Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the effect on solubility.
Strategy 3: Formulation with Surfactants
Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate the poorly soluble drug, while the hydrophilic shell interacts with the aqueous environment.
Recommended Surfactants for Screening:
| Surfactant Type | Examples | Recommended Starting Concentration |
| Non-ionic | Tween® 20, Tween® 80, Pluronic® F-68 | 0.01% - 0.1% (w/v) |
| Anionic | Sodium dodecyl sulfate (SDS) | 0.01% - 0.1% (w/v) |
Important Considerations:
-
Critical Micelle Concentration (CMC): Surfactants are most effective at concentrations above their CMC.
-
Assay Compatibility: Surfactants can interfere with certain biological assays, particularly those involving proteins or membranes. It is essential to run appropriate vehicle controls to assess any potential interference. Surfactants can impact the performance of amorphous solid dispersions both in vitro and in vivo.[6]
Workflow for Surfactant Screening:
Caption: A systematic workflow for screening surfactants to improve compound solubility.
Summary of Recommended Starting Conditions
| Strategy | Parameter | Recommended Starting Range | Key Considerations |
| Co-solvents | DMSO in final assay medium | < 1% (v/v) | Check assay tolerance with a vehicle control. |
| pH Adjustment | Buffer pH | 5.0 - 8.0 | The compound's pKa is unknown; empirical testing is required. |
| Cyclodextrins | HP-β-CD or SBE-β-CD | 2 - 50 mM | Can be highly effective with low toxicity. |
| Surfactants | Tween® 80 or Pluronic® F-68 | 0.01% - 0.1% (w/v) | Potential for assay interference; run vehicle controls. |
References
- Smolecule. (2023, August 17). Buy N-benzyl-N-methyl-5-nitropyridin-2-amine | 181114-66-9.
- Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Future Medicinal Chemistry, 3(8), 929-940.
- Chemaxon. (2022, May 31). Compound solubility measurements for early drug discovery.
- National Center for Biotechnology Information. (n.d.). 2-Benzylamino-5-nitropyridine. PubChem.
- Al-Soufi, W., et al. (2022). Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study. Molecules, 27(15), 4993.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Al-Adham, I. S. I., & Collier, P. J. (2020). In vitro cellular viability studies on a concentrated surfactant-based wound dressing. Journal of Wound Care, 29(Sup11), S4-S10.
- Zhang, Y., et al. (2020). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 20(8), 5347-5364.
- Contract Pharma. (2017, October 11). Optimizing Drug Solubility.
- Sigma-Aldrich. (n.d.).
- Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Benchchem. (2025).
- Matthew, B. (2025, July 8). Formulation strategies for poorly soluble drugs.
- Shah, S., et al. (2021). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. Pharmaceutics, 13(5), 724.
- Benchchem. (n.d.). This compound.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Bergström, C. A. S., & Larsson, P. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Future Medicinal Chemistry, 2(5), 745-757.
- Millipore. (n.d.).
- CarboHyde. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex [Video]. YouTube.
- Beck-Broichsitter, M., et al. (2012). Establishment of a Synthetic In Vitro Lung Surfactant Model for Particle Interaction Studies on a Langmuir Film Balance. Langmuir, 28(31), 11486-11495.
- Promega Corporation. (n.d.).
- Chemcd. (n.d.). This compound | 21630-48-8.
- Creative Biolabs. (n.d.). Solubility Assessment Service.
- Wang, J., et al. (2019). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 24(19), 3553.
- A2B Chem. (n.d.). 181114-66-9 | N-benzyl-N-methyl-5-nitropyridin-2-amine.
- Caddeo, C., et al. (2026, January 21). Shaping Lycopene Nanoparticles Performance: How Surfactants Influence Stability, Antioxidant Activity, and Uptake in Human Skin Spheroids. International Journal of Molecular Sciences, 27(2), 1543.
- Aragen Life Sciences. (2021, September 30).
- USP. (n.d.). [N-Benzyl-N-methyl-ethanolamine (3 x 0.2 mL) (2-[benzyl(methyl)amino]ethanol)].
- NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST WebBook.
- Sigma-Aldrich. (n.d.). N-Benzyl-5-fluoro-3-nitropyridin-2-amine.
- PubChemLite. (n.d.). N-benzyl-n-methyl-5-nitropyridin-2-amine.
- BLDpharm. (n.d.). 1823227-57-1|N-Benzyl-5-nitropyridin-3-amine.
- NIST. (n.d.). 2-Amino-5-nitropyridine. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). N-Benzyl-N-methylethanolamine. PubChem.
- CP Lab Safety. (n.d.). N-Benzyl-3-nitropyridin-2-amine, 97% Purity, C12H11N3O2, 10 grams.
Sources
- 1. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 2. Buy N-benzyl-N-methyl-5-nitropyridin-2-amine | 181114-66-9 [smolecule.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparative analysis of Benzyl-(5-nitro-pyridin-2-yl)-amine with other kinase inhibitor scaffolds
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The human kinome comprises over 500 members, and their dysregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for novel scaffolds with improved potency, selectivity, and pharmacokinetic properties is a continuous endeavor. A key strategy in this pursuit is scaffold-based drug design, where a core molecular structure is systematically modified to optimize its interaction with the target kinase.
The 2-aminopyridine moiety is recognized as a "privileged" scaffold in kinase inhibitor design. Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP, makes it an excellent starting point for inhibitor development. This guide provides a comparative analysis of the Benzyl-(5-nitro-pyridin-2-yl)-amine scaffold, a nitropyridine derivative featuring this critical 2-aminopyridine core. Due to the limited publicly available experimental data on the direct kinase inhibitory activity of this compound, this analysis will employ a predictive approach based on its structural analogy to well-characterized 2-aminopyridine-based kinase inhibitors. We will hypothesize its potential kinase targets and compare its structural features and predicted activity profile with established inhibitor scaffolds targeting these kinases. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel kinase inhibitors.
The this compound Scaffold: A Predictive Profile
This compound (CAS 21626-41-5) is a synthetic organic compound characterized by a 2-aminopyridine core, a nitro group at the 5-position of the pyridine ring, and a benzyl group attached to the exocyclic amine.
Structural Features and Their Implications for Kinase Binding:
-
2-Aminopyridine Core: This is the primary kinase-binding motif. The pyridine nitrogen and the exocyclic amine are poised to form two crucial hydrogen bonds with the backbone of the kinase hinge region.
-
Benzyl Group: The benzyl substituent provides a vector for exploring a hydrophobic pocket adjacent to the ATP-binding site. Its flexibility allows for conformational adjustments to fit various kinase active sites. Modifications to the phenyl ring of the benzyl group can be used to fine-tune potency and selectivity.
-
5-Nitro Group: The electron-withdrawing nature of the nitro group can influence the electronic properties of the pyridine ring and the acidity of the exocyclic amine, potentially modulating the strength of the hydrogen bonds with the hinge region. It also offers a potential site for further chemical modification.
Predicted Kinase Targets:
Based on the prevalence of the 2-aminopyridine scaffold in numerous kinase inhibitors, we can hypothesize potential kinase targets for this compound through in silico modeling and similarity analysis to known inhibitors. Structurally related compounds have shown activity against several kinase families. For the purpose of this comparative analysis, we will focus on three well-validated cancer targets known to be inhibited by 2-aminopyridine derivatives: Aurora Kinase A/B , p38 MAPK , and Lymphocyte-specific protein tyrosine kinase (LCK) . Computational docking studies and machine learning-based prediction tools could be employed to generate a more definitive, albeit still predictive, target profile for this scaffold.
Comparative Analysis with Established 2-Aminopyridine Kinase Inhibitor Scaffolds
To contextualize the potential of the this compound scaffold, we will compare it with three established 2-aminopyridine-based inhibitor scaffolds known to target our hypothesized kinases.
Comparator Scaffolds:
-
Imidazo[4,5-b]pyridine Scaffold (for Aurora Kinase Inhibition): This scaffold is found in highly selective Aurora A inhibitors. The fusion of the imidazole ring to the pyridine core creates a more rigid structure that can enhance binding affinity and selectivity.
-
Diaryl-2-aminopyridine Scaffold (for p38 MAPK Inhibition): This class of inhibitors typically features aryl or heteroaryl substituents at the 3- and 5-positions of the 2-aminopyridine ring. These substituents occupy hydrophobic pockets in the p38 active site.
-
Bis-anilinopyrimidine Scaffold (for LCK Inhibition): While technically a pyrimidine, the 2-anilinopyrimidine core is a close bioisostere of the 2-aminopyridine scaffold and is prevalent in many tyrosine kinase inhibitors, including those targeting LCK.
The following diagram illustrates the structural comparison of the core scaffolds.
Caption: Comparison of this compound with related scaffolds.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for representative compounds from the comparator scaffolds against the hypothesized target kinases. It is important to note that these values are for optimized inhibitors and serve as a benchmark for the potential of a new scaffold. The predicted IC50 for this compound would need to be determined experimentally.
| Scaffold | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| Imidazo[4,5-b]pyridine | Compound 28c | Aurora A | 67 | [1] |
| Aurora B | 12,710 | [1] | ||
| Diaryl-2-aminopyridine | A 2-aminopyridine derivative | p38α | ~50-650 | [2] |
| Bis-anilinopyrimidine | Lck inhibitor 2 | LCK | 13 | [3] |
Analysis of Structure-Activity Relationships (SAR):
-
Imidazo[4,5-b]pyridine Scaffold: The high selectivity of compounds like 28c for Aurora A over Aurora B is achieved through substitutions on the imidazo[4,5-b]pyridine core that exploit subtle differences in the active sites of the two kinases, particularly the T217 residue in Aurora A.[1] The this compound scaffold, with its more flexible benzyl group, may initially exhibit less isoform selectivity but offers ample opportunities for optimization.
-
Diaryl-2-aminopyridine Scaffold: The potency of these inhibitors against p38 MAPK is heavily influenced by the nature of the aryl groups at the 3- and 5-positions. These groups make critical hydrophobic and van der Waals interactions. The benzyl group in our scaffold of interest could similarly occupy one of these pockets, while the unsubstituted 3- and 4-positions offer sites for introducing additional substituents to enhance potency.
-
Bis-anilinopyrimidine Scaffold: In Lck inhibitors based on this scaffold, the anilino groups occupy hydrophobic regions of the kinase active site. The benzyl group of this compound could fulfill a similar role. The pyrimidine nitrogen atoms contribute to hinge binding, analogous to the 2-aminopyridine core.
Experimental Protocols for Comparative Analysis
To experimentally validate the predicted kinase inhibitory activity of this compound and perform a direct comparison with other scaffolds, a series of standardized biochemical and cellular assays are required. The following protocols provide detailed methodologies for these key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.
Workflow Diagram:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology: [4][5]
-
Kinase Reaction Setup (5 µL volume):
-
In a 384-well plate, add 1.25 µL of 4x kinase buffer.
-
Add 1.25 µL of a 4x solution of the test compound (e.g., this compound) at various concentrations. For the control, add DMSO.
-
Add 1.25 µL of a 4x solution of the kinase substrate.
-
Initiate the reaction by adding 1.25 µL of a 4x solution of the kinase in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA®)
CETSA® assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature. In CETSA®, cells are treated with a compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified.
Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Methodology: [6]
-
Cell Treatment: Culture cells to the desired confluency and treat them with the test compound or vehicle (DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target kinase using a suitable method, such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the EC50 for target engagement.
Protocol 3: Assessing Downstream Signaling (Western Blotting for Phosphorylated Substrates)
This technique is used to measure the phosphorylation state of a kinase's downstream substrate in cells, providing a functional readout of kinase inhibition.
Principle: Following cell treatment with an inhibitor, cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated form of the target substrate.
Step-by-Step Methodology: [7][8]
-
Cell Treatment and Lysis: Treat cells with various concentrations of the kinase inhibitor for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate the proteins by gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH.
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Conclusion and Future Directions
The this compound scaffold, with its integral 2-aminopyridine core, represents a promising, yet underexplored, starting point for the development of novel kinase inhibitors. This guide has provided a framework for its comparative analysis by leveraging predictive insights based on its structural similarity to established inhibitor classes targeting Aurora kinases, p38 MAPK, and LCK. The detailed experimental protocols outlined herein offer a clear path for the experimental validation of these predictions.
The key to unlocking the full potential of the this compound scaffold will be a systematic structure-activity relationship (SAR) study. This would involve the synthesis and biological evaluation of a library of analogs with modifications to the benzyl and nitro groups. Such studies, guided by the principles of medicinal chemistry and structural biology, will be instrumental in optimizing the potency, selectivity, and drug-like properties of this scaffold. The ultimate goal is to develop novel kinase inhibitors with superior efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic Acids Research, 43(D1), D436–D443. [Link]
-
DrugKiNET. [Link]
-
Aurora kinase inhibitors: Progress towards the clinic. Journal of Cellular and Molecular Medicine, 15(10), 2423–2438. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. Cancers, 13(11), 2649. [Link]
-
AMG-900, a Pan-Aurora Kinase Inhibitor, Is a Kinetically Selective and Potent Inhibitor of Aurora A, B, and C. Molecular Cancer Therapeutics, 12(12), 2800–2811. [Link]
-
Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126938. [Link]
- Novel aminopyridine derivatives having aurora a selective inhibitory action.
-
Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry, 56(22), 9251–9267. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 131–151. [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. PKIDB - Database Commons [ngdc.cncb.ac.cn]
- 5. academic.oup.com [academic.oup.com]
- 6. RU2437880C2 - Novel aminopyridine derivatives having aurora a selective inhibitory action - Google Patents [patents.google.com]
- 7. Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine and Other Nitropyridine Derivatives
Introduction: The Strategic Importance of Nitropyridines in Synthesis
Pyridines are a cornerstone class of N-heterocycles, forming the structural motif of numerous pharmaceuticals and agrochemicals approved by the FDA.[1] Among their many derivatives, nitropyridines stand out as exceptionally versatile synthetic intermediates.[1][2] The introduction of a strongly electron-withdrawing nitro (NO₂) group dramatically alters the electronic landscape of the pyridine ring. This modification deactivates the ring towards electrophilic substitution but critically, it significantly activates it for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for C-N and C-O bond formation.[3]
This guide provides an in-depth comparison of synthetic routes to N-substituted aminonitropyridines, with a primary focus on Benzyl-(5-nitro-pyridin-2-yl)-amine (CAS: 21626-41-5) . We will explore the causality behind the superior reactivity of its precursors compared to isomeric alternatives and provide field-proven experimental protocols for researchers in organic synthesis and drug development.
Core Analysis: this compound Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The most direct and efficient synthesis of this compound involves the SNAr reaction between 2-chloro-5-nitropyridine and benzylamine.[4][5] This reaction's success is fundamentally governed by the electronic architecture of the 2-chloro-5-nitropyridine substrate.
The Decisive Role of Nitro Group Positioning
The reactivity of halonitropyridines in SNAr reactions is profoundly influenced by the position of the nitro group relative to the leaving group (the halogen).
-
Activation at the C2/C4 Positions: The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density primarily at the C2, C4, and C6 positions.[6]
-
Synergistic Activation by the Nitro Group: A nitro group, being a powerful electron-withdrawing group, further depletes the ring of electron density.[7] Its activating effect is most potent at the ortho and para positions relative to its own location.
In the case of 2-chloro-5-nitropyridine , the chloro leaving group is at the C2 position, which is para to the activating nitro group at C5. This geometric arrangement is optimal for SNAr. The attacking nucleophile (benzylamine) adds to the C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is highly stabilized because the negative charge can be delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group.[3] This substantial stabilization lowers the activation energy of the reaction, leading to faster reaction rates and higher yields.
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq, e.g., 5.0 g)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq).
-
Add DMF to dissolve the starting material (approx. 5-10 mL per gram of starting material).
-
Add potassium carbonate (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq) at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the dark reaction mixture slowly into a beaker containing ice-cold water (approx. 10x the volume of DMF used).
-
A yellow precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove DMF and salts, followed by a wash with cold hexane to remove non-polar impurities.
-
Dry the product under vacuum at 50 °C.
Expected Outcome:
-
Product: this compound
-
Appearance: Bright yellow crystalline powder. [8]* Yield: Typically >90%.
Protocol 2: Comparative Synthesis Attempt using an Isomeric Precursor
Causality: This protocol demonstrates the poor reactivity of 2-chloro-3-nitropyridine. The conditions are initially kept similar to Protocol 1 to provide a direct comparison. Even with an extended reaction time and higher temperature, the conversion is expected to be low due to the lack of resonance stabilization in the SNAr intermediate.
Materials:
-
2-Chloro-3-nitropyridine (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting 2-chloro-3-nitropyridine for 2-chloro-5-nitropyridine.
-
Heat the reaction mixture to 100 °C and stir. Monitor the reaction by TLC every 2 hours.
-
Observation: After 6-8 hours, TLC analysis is expected to show a significant amount of unreacted 2-chloro-3-nitropyridine.
-
(Optional) Increase the temperature to 140-150 °C and continue heating overnight.
-
Expected Outcome: The reaction will likely be incomplete, with low conversion to the desired Benzyl-(3-nitro-pyridin-2-yl)-amine product. The workup would yield a mixture of starting material and product, requiring extensive purification (e.g., column chromatography) for a very low isolated yield.
Alternative Synthetic Strategies
While direct SNAr is highly effective, other routes to substituted aminonitropyridines exist. A logical comparison can be made with a multi-step approach.
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound|CAS 21626-41-5 [benchchem.com]
- 5. N-benzyl-6-chloro-5-nitropyrimidin-4-amine | 54413-44-4 | Benchchem [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Solved Does the NO2 group on the pyridine ring make the ring | Chegg.com [chegg.com]
- 8. nbinno.com [nbinno.com]
- 9. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Hits from High-Throughput Screening of Benzyl-(5-nitro-pyridin-2-yl)-amine Libraries
Introduction: The Challenge Beyond the Primary Hit
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid survey of vast chemical libraries for compounds that modulate a biological target of interest. However, the initial "hit list" from a primary screen is merely the starting point of a rigorous journey. It is often populated with a significant number of false positives and artifacts that can arise from assay interference, compound promiscuity, or cytotoxicity.[1][2] The critical next step, hit validation, is a multi-tiered process designed to systematically eliminate these misleading signals and confirm that the observed activity is real, specific, and directed at the intended target.[3][4] This guide provides a comprehensive framework for validating hits from HTS campaigns involving Benzyl-(5-nitro-pyridin-2-yl)-amine (BNPA) libraries, a chemical scaffold of increasing interest in medicinal chemistry.
The BNPA core, featuring a privileged 2-aminopyridine moiety and a nitroaromatic group, presents both opportunities and challenges.[5] The nitro group, in particular, warrants careful investigation due to its potential for bioreduction to reactive intermediates, which can be responsible for both therapeutic effects and toxicity.[6] This guide will detail a robust validation cascade, from initial hit confirmation to advanced cellular and biophysical characterization, with a special focus on addressing the unique chemical properties of the BNPA scaffold.
The Hit Validation Cascade: A Multi-Pronged Approach
A successful hit validation strategy is not a single experiment but a carefully designed cascade of assays.[7][8] The goal is to gain increasing confidence in a smaller subset of high-quality hits as they progress through the funnel. This process involves a series of orthogonal assays, which employ different detection methods to confirm the activity of the initial hits and eliminate false positives.[3][9][10]
Caption: Exploring preliminary Structure-Activity Relationships (SAR).
Table 3: Hypothetical SAR Data for a BNPA Hit
| Compound | R1 (Benzyl) | R2 (Pyridine) | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
| Hit 1 | Benzyl | 5-nitro | 5.2 | >50 | >9.6 |
| Analog 1.1 | 4-Cl-Benzyl | 5-nitro | 2.1 | >50 | >23.8 |
| Analog 1.2 | 2-MeO-Benzyl | 5-nitro | 15.8 | >50 | >3.2 |
| Analog 1.3 | Benzyl | H | >50 | >50 | - |
| Analog 1.4 | Benzyl | 5-amino | >50 | >50 | - |
The hypothetical data in Table 3 suggests that the 4-chloro substitution on the benzyl ring improves potency, while the nitro group is essential for activity. This provides a clear direction for further medicinal chemistry efforts.
Conclusion: From Hit to High-Quality Lead
The validation of hits from any HTS campaign is a rigorous but essential process to ensure that resources are focused on compounds with genuine and specific biological activity. For libraries based on the this compound scaffold, a tailored validation cascade that includes specific counterscreens for potential redox activity and cytotoxicity, coupled with robust biophysical and cellular target engagement assays, is paramount. By systematically applying the multi-tiered approach outlined in this guide, researchers can effectively triage initial hits, eliminate artifacts, and build a strong data package to support the progression of high-quality, validated hits into a lead optimization program. This disciplined approach maximizes the probability of success in the long and challenging path of drug discovery.
References
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved January 22, 2026, from [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. Retrieved January 22, 2026, from [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved January 22, 2026, from [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved January 22, 2026, from [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2(4), 235–256. [Link]
-
The Importance of Counter Screens in HTS. (n.d.). Sygnature Discovery. Retrieved January 22, 2026, from [Link]
-
Structure-Activity Relationship (SAR) Optimization of Hits. (n.d.). CD BioGlyco. Retrieved January 22, 2026, from [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved January 22, 2026, from [Link]
-
Orthogonal Screening Platforms. (n.d.). Charles River Laboratories. Retrieved January 22, 2026, from [Link]
-
Ekins, S., & Waller, C. L. (2016). On Exploring Structure Activity Relationships. In In Silico Drug Discovery and Design (pp. 1-27). Humana Press. [Link]
-
High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks. Retrieved January 22, 2026, from [Link]
-
Buchser, W., et al. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Biophysical Assay. (n.d.). HitGen. Retrieved January 22, 2026, from [Link]
-
Biophysical Assays. (n.d.). Ichor Life Sciences. Retrieved January 22, 2026, from [Link]
-
Biophysics: How to choose the right assay for your drug discovery project. (n.d.). Sygnature Discovery. Retrieved January 22, 2026, from [Link]
-
Holdgate, G. A., et al. (2019). Biophysical methods in early drug discovery. ADMET & DMPK, 7(4), 222–241. [Link]
-
Dahlin, J. L., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. [Link]
-
Counter-Screen Service. (n.d.). Creative Biolabs. Retrieved January 22, 2026, from [Link]
-
Lounnas, V., Ritschel, T., & Kelder, J. (2013). Hit-to-Lead: Hit Validation and Assessment. In In Silico Drug Discovery and Design (pp. 101-125). Humana Press. [Link]
-
How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? (2025, May 21). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
-
Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
-
An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 91(2), 145-150. [Link]
-
Prototypical screening cascade for hit generation and validation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Analysis steps for a cell-based HTS assay. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
An, F., & Tolliday, N. (2010). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Drug Discovery, 5(7), 637-649. [Link]
-
Hit & Lead Discovery. (n.d.). Axxam. Retrieved January 22, 2026, from [Link]
-
Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
Webinar (Part Three: Classical Screening Strategies - Hit Validation). (2021, December 2). YouTube. Retrieved January 22, 2026, from [Link]
-
Foley, T. L., et al. (2021). Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(2), 190-202. [Link]
-
The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). (n.d.). ACS Publications. Retrieved January 22, 2026, from [Link]
-
On Exploring Structure–Activity Relationships. (2025, August 6). ResearchGate. Retrieved January 22, 2026, from [Link]
-
High Throughput Screening (HTS). (n.d.). Sygnature Discovery. Retrieved January 22, 2026, from [Link]
-
Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Lazo, J. S., Sharlow, E. R., & Wipf, P. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Journal of Biomolecular Screening, 19(5), 637–645. [Link]
-
Domínguez-Castaneda, O., et al. (2022). High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. International Journal of Molecular Sciences, 23(3), 1595. [Link]
-
Coan, K. E. D., & Shoichet, B. K. (2008). Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase. Journal of the American Chemical Society, 130(29), 9606–9612. [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hit-to-Lead: Hit Validation and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Benzyl-(5-nitro-pyridin-2-yl)-amine Analogs as Antimicrobial Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of Benzyl-(5-nitro-pyridin-2-yl)-amine analogs, focusing on their potential as antimicrobial agents. Drawing upon available data for closely related 2-amino-5-nitropyridine derivatives, this document aims to guide researchers and drug development professionals in the rational design of more potent and selective compounds within this chemical class. We will explore the critical interplay between chemical structure and biological activity, delve into the underlying mechanism of action, and provide detailed experimental protocols for synthesis and evaluation.
The 2-Amino-5-nitropyridine Scaffold: A Privileged Structure in Antimicrobial Research
The 2-amino-5-nitropyridine core is a recurring motif in medicinal chemistry, recognized for its diverse biological activities. The pyridine ring itself is a prominent feature in numerous FDA-approved drugs[1]. The presence of an amino group at the 2-position provides a crucial handle for synthetic modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological target interactions. Furthermore, the nitro group at the 5-position is a key pharmacophore that often imparts antimicrobial properties to aromatic and heteroaromatic compounds. While direct and extensive SAR studies on this compound are limited in publicly available literature, valuable insights can be gleaned from the analysis of closely related benzamide and sulfonamide derivatives of 2-amino-5-nitropyridine.
Unraveling the Structure-Activity Relationship
A study on benzamide and sulfonamide derivatives of 2-amino-5-bromo/nitropyridine has provided crucial insights into the SAR of this class of compounds against various bacterial strains. The findings from this research are pivotal for understanding how structural modifications influence antimicrobial potency, measured by the Minimum Inhibitory Concentration (MIC). All compounds in a particular study showed promising activity, with MIC values ranging from 0.22 to 1.49 μM against both Gram-positive and Gram-negative bacteria[2].
Key SAR Insights:
-
The Nature of the Linker: The study revealed that a sulfonamide linker between the 2-amino-5-nitropyridine core and the aromatic ring generally leads to superior antibacterial activity compared to a benzamide linker. This suggests that the electronic and geometric properties of the sulfonamide group are more favorable for interaction with the biological target. The sulfonamide derivative 5 in the study demonstrated significantly better results, marking it as a potential lead compound[2].
-
Substitution on the Aromatic Ring: The pattern of substitution on the appended aromatic ring plays a critical role in modulating the antimicrobial activity. While a comprehensive analysis is pending, initial data suggests that both the electronic nature and the position of the substituents can significantly impact the MIC values.
-
The Importance of the Nitro Group: The 5-nitro group is considered essential for the antimicrobial activity of this class of compounds. Its strong electron-withdrawing nature is crucial for the mechanism of action, which is believed to involve reductive activation within the bacterial cell.
Comparative Data of 2-Amino-5-nitropyridine Analogs
The following table summarizes the antimicrobial activity (MIC in µM) of representative benzamide and sulfonamide derivatives of 2-amino-5-nitropyridine against selected bacterial strains.
| Compound ID | Core Scaffold | Linker | R-Group on Aromatic Ring | S. aureus (MIC, µM) | E. coli (MIC, µM) | P. aeruginosa (MIC, µM) | B. subtilis (MIC, µM) |
| 1 | 2-Amino-5-nitropyridine | Benzamide | 4-Methyl | 0.88 | 0.44 | 0.88 | 0.44 |
| 2 | 2-Amino-5-nitropyridine | Benzamide | 4-Chloro | 0.48 | 0.48 | 0.96 | 0.48 |
| 3 | 2-Amino-5-nitropyridine | Benzamide | 4-Nitro | 0.46 | 0.46 | 0.92 | 0.23 |
| 4 | 2-Amino-5-nitropyridine | Benzamide | 2,4-Dichloro | 0.42 | 0.84 | 0.84 | 0.42 |
| 5 | 2-Amino-5-nitropyridine | Sulfonamide | 4-Methyl | 0.44 | 0.22 | 0.44 | 0.22 |
Data extracted and interpreted from a study on benzamide and sulfonamide derivatives of 2-amino-5-bromo/nitropyridine[2].
Mechanism of Action: The Role of Reductive Bioactivation
The antimicrobial activity of nitroaromatic compounds, including the this compound analogs, is contingent upon the reductive bioactivation of the nitro group within the target microorganism. This process is a cornerstone of their selective toxicity.
Nitroaromatic compounds act as prodrugs that are activated by microbial nitroreductases[3]. These enzymes, which are more prevalent or active in many bacterial species compared to mammalian cells, catalyze the reduction of the nitro group. This reduction generates a cascade of highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species, as well as nitro anion radicals[2][4]. These reactive species can then wreak havoc within the bacterial cell through multiple mechanisms:
-
DNA Damage: The reduced nitro intermediates can covalently bind to bacterial DNA, leading to strand breaks and inhibition of DNA replication and repair, ultimately triggering cell death[4].
-
Oxidative Stress: The nitro radical anion can react with molecular oxygen to produce superoxide radicals, leading to a state of severe oxidative stress that damages cellular components like lipids, proteins, and nucleic acids[2].
-
Enzyme Inhibition: The reactive intermediates can also interact with and inhibit essential bacterial enzymes, disrupting critical metabolic pathways.
This requirement for reductive activation is a key rationale behind the design of nitroaromatic antimicrobial agents, as it provides a basis for their selective action against susceptible microorganisms.
Caption: Reductive activation of nitroaromatic antimicrobials.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the synthesis of this compound analogs and their subsequent antimicrobial evaluation. These protocols are designed to be self-validating and are based on established chemical and microbiological procedures.
Synthesis of this compound Analogs
The synthesis of the title compounds can be achieved through a nucleophilic aromatic substitution reaction. A general protocol is outlined below:
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Reagents: To this solution, add the desired substituted benzylamine (1.1 eq.) followed by a base, such as triethylamine (1.5 eq.), to scavenge the hydrochloric acid formed during the reaction.
-
Reaction: Heat the reaction mixture to reflux and maintain it for a period of 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: Collect the solid product by filtration and wash it with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and by-products. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized analogs can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth). The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The 2-amino-5-nitropyridine scaffold holds significant promise for the development of novel antimicrobial agents. The SAR insights gathered from related benzamide and sulfonamide derivatives underscore the importance of the linker and the substitution pattern on the appended aromatic ring in determining antibacterial potency. The mechanism of action, centered on reductive bioactivation, provides a solid rationale for the selective toxicity of these compounds.
Future research in this area should focus on a systematic exploration of the SAR of this compound analogs. This would involve the synthesis of a diverse library of compounds with variations in the substituents on both the benzyl and pyridinyl rings. Such studies, coupled with quantitative analysis of their antimicrobial activity, will be instrumental in identifying lead compounds with enhanced potency and a favorable safety profile for further preclinical development.
References
-
Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Retrieved from [Link]
-
MDPI. (2021, February 12). Nitroaromatic Antibiotics. Retrieved from [Link]
-
PMC - NIH. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]
-
PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
-
PMC - NIH. (2008, August 31). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Retrieved from [Link]
-
PMC - NIH. (n.d.). Crystal structure of 2-amino-5-nitropyridinium sulfamate. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Retrieved from [Link]
-
Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2024, January 29). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, antimicrobial activity of 2-amino-5-picoline and dipicolinic acid of Ni(II) and Cu(II) metal complexes. Retrieved from [Link]
-
Chemcd. (n.d.). This compound | 21630-48-8. Retrieved from [Link]
Sources
A Comparative Guide to the Cytotoxicity of Benzyl-(5-nitro-pyridin-2-yl)-amine and Other Nitroaromatic Compounds
This guide provides a comprehensive framework for evaluating the cytotoxic potential of Benzyl-(5-nitro-pyridin-2-yl)-amine in comparison to other notable nitroaromatic compounds. Designed for researchers in toxicology, pharmacology, and drug development, this document outlines the mechanistic basis for nitroaromatic cytotoxicity, details rigorous experimental protocols for its assessment, and presents a model for comparative data analysis. Our approach is grounded in established scientific principles to ensure a self-validating and reproducible methodology.
Introduction: The Dual Nature of Nitroaromatic Compounds
Nitroaromatic compounds (NACs) are a class of molecules characterized by one or more nitro (-NO₂) groups attached to an aromatic ring. They are prevalent in various domains, from industrial synthesis to pharmaceuticals.[1] While many NACs are recognized as environmental pollutants and potential carcinogens due to their toxic effects, their unique chemical properties are also harnessed for therapeutic benefit.[1][2] The nitro group is a key pharmacophore in certain antibiotics and is being explored for the development of bioreductive anticancer drugs.[3][4] These drugs function as prodrugs, which are selectively activated under the hypoxic conditions often found in solid tumors.[4]
This compound is a compound of interest due to its hybrid structure, incorporating a nitropyridine core, a privileged 2-aminopyridine scaffold, and a benzylamine substituent.[3] While specific cytotoxicity data for this compound is not widely available, its structural components warrant a thorough investigation of its biological activity. This guide provides the scientific rationale and experimental blueprint for comparing its cytotoxicity against other well-characterized nitroaromatic compounds and a standard chemotherapeutic agent.
The Mechanistic Core: Bioreductive Activation of the Nitro Group
The biological activity—both therapeutic and toxic—of most nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group.[5][6] This bioactivation process transforms the relatively inert parent compound into highly reactive intermediates that can inflict cellular damage. The process is primarily catalyzed by a family of enzymes known as nitroreductases (NTRs).[5]
The activation can proceed via two main pathways:
-
Type I Nitroreductases (Oxygen-Insensitive): These enzymes, common in bacteria and some parasites, catalyze a two-electron reduction of the nitro group (Ar-NO₂) to a nitroso intermediate (Ar-NO), and subsequently to a hydroxylamine (Ar-NHOH).[7] The hydroxylamine can then be further metabolized to form a highly electrophilic arylnitrenium ion, which is capable of forming covalent adducts with DNA and proteins, leading to mutagenicity and cell death.[5]
-
Type II Nitroreductases (Oxygen-Sensitive): These ubiquitous enzymes perform a single-electron reduction to form a nitro anion radical (Ar-NO₂⁻).[5] In the presence of oxygen, this radical can transfer its electron to O₂, regenerating the parent nitroaromatic compound and producing a superoxide anion (O₂⁻).[5] This process, known as redox cycling, can lead to significant oxidative stress through the generation of reactive oxygen species (ROS), which damage cellular macromolecules and trigger cell death pathways.[1]
The specific pathway and resulting cytotoxic mechanism are dependent on the compound's reduction potential and the cellular oxygen concentration.[8]
Figure 1: General pathways for the bioreductive activation of nitroaromatic compounds.
A Framework for Comparative Cytotoxicity Analysis
To provide a robust comparison, we propose evaluating this compound against a panel of compounds with diverse structures and known mechanisms of action. This allows for a nuanced interpretation of its activity and potential structure-activity relationships (SARs).[9]
Table 1: Panel of Compounds for Comparative Cytotoxicity Screening
| Compound | Class | Rationale for Inclusion |
| This compound | Nitropyridine Derivative | Test Compound: To determine its intrinsic cytotoxicity and compare it to its structural analogs. |
| 2-Amino-5-nitropyridine | Nitropyridine | Structural Analog: Lacks the benzyl group, allowing for assessment of the benzyl moiety's contribution to cytotoxicity.[10] |
| Metronidazole | 5-Nitroimidazole | Reference Nitro-drug: A well-characterized antibiotic whose cytotoxicity is mediated by reductive activation of its nitro group.[8] |
| 1-Nitropyrene | Nitro-Polycyclic Aromatic Hydrocarbon (Nitro-PAH) | Positive Control (Genotoxic): A known environmental mutagen and carcinogen that requires metabolic activation to exert its toxic effects.[11] |
| 5-Fluorouracil (5-FU) | Antimetabolite | Positive Control (Chemotherapeutic): A standard anticancer drug with a well-understood, non-reductive mechanism of action (inhibition of thymidylate synthase). |
| Vehicle Control (DMSO) | Solvent | Negative Control: To establish the baseline cell viability and ensure the solvent does not contribute to cytotoxicity at the concentrations used. |
Experimental Design and Workflow
A comprehensive assessment of cytotoxicity involves utilizing multiple assays that probe different aspects of cell health. We recommend a dual-assay approach using two distinct human cell lines: one cancerous (HeLa) and one non-cancerous (HEK293), to evaluate both potency and potential selectivity.
-
HeLa (Human Cervical Adenocarcinoma): A widely used cancer cell line for cytotoxicity screening.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to serve as a model for toxicity towards normal tissues.
The primary endpoints will be measured using:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures mitochondrial reductase activity, serving as an indicator of metabolic activity and cell viability.
-
Lactate Dehydrogenase (LDH) Assay: A colorimetric assay that quantifies the activity of LDH released from cells into the culture medium.[12][13] Since LDH is released upon plasma membrane damage, this assay is a direct measure of cytolysis or necrosis.[14]
Figure 2: A streamlined workflow for the in vitro comparative cytotoxicity assessment.
Detailed Experimental Protocols
The following protocols are standardized to ensure reproducibility and reliability. It is crucial to maintain aseptic techniques throughout all cell culture procedures.
MTT Cell Viability Assay Protocol
This protocol is adapted from established methods.[15][16]
-
Cell Seeding: Seed HeLa and HEK293 cells into separate 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the test and control compounds in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with 0.5% DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation: Calculate cell viability as a percentage relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring LDH released into the supernatant.[12][17]
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. Prepare additional control wells for:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells to which a lysis buffer (e.g., 1% Triton X-100) will be added 30 minutes before the end of the incubation (represents 100% cytotoxicity).
-
-
Supernatant Collection: After the incubation period, centrifuge the plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. The reaction will produce a colored formazan product.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100
-
Data Presentation and Interpretation (Illustrative Data)
The results of the cytotoxicity assays should be summarized in a clear, comparative format. The IC₅₀ value is the primary metric for potency, representing the concentration at which 50% of cell viability is inhibited.[18]
Table 2: Illustrative IC₅₀ Values (µM) from MTT Assay after 72-hour Exposure
| Compound | HeLa IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (SI)¹ |
| This compound | 45.2 | 110.8 | 2.45 |
| 2-Amino-5-nitropyridine | 98.5 | > 200 | > 2.03 |
| Metronidazole | 150.3 | > 200 | > 1.33 |
| 1-Nitropyrene | 8.9 | 15.4 | 1.73 |
| 5-Fluorouracil (5-FU) | 5.6 | 9.8 | 1.75 |
| Vehicle Control (DMSO) | > 10,000 | > 10,000 | N/A |
¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells (HEK293) / IC₅₀ in cancer cells (HeLa). A higher SI value suggests greater selectivity towards cancer cells.
Interpretation of Illustrative Data:
-
Potency: Based on this hypothetical data, this compound exhibits moderate cytotoxicity against HeLa cells, being more potent than its parent amine (2-Amino-5-nitropyridine) and the reference drug Metronidazole. This suggests that the benzyl group may enhance cellular uptake or interaction with target enzymes. However, it is significantly less potent than the potent genotoxin 1-Nitropyrene and the standard chemotherapeutic 5-FU.
-
Selectivity: The compound shows a modest selectivity for the cancer cell line over the non-cancerous line (SI = 2.45), which is a desirable characteristic for a potential therapeutic agent.
-
Structure-Activity Relationship: The higher potency compared to 2-Amino-5-nitropyridine points to the importance of the N-benzyl substituent for cytotoxic activity in this scaffold.
Conclusion and Future Perspectives
This guide provides a scientifically rigorous and logically structured approach for the comparative cytotoxic evaluation of this compound. By employing multiple assays across different cell lines and comparing the results to a well-chosen panel of compounds, researchers can obtain a comprehensive profile of the test compound's activity.
The illustrative data suggests that this compound may possess moderate and somewhat selective cytotoxic properties. Should real experimental data corroborate this, further investigations would be warranted, including:
-
Mechanism of Action Studies: To determine if cytotoxicity is mediated by nitroreductase activity and to characterize the resulting cell death pathway (apoptosis vs. necrosis).
-
Hypoxia Studies: To assess whether the compound's cytotoxicity is enhanced under low-oxygen conditions, which would support its potential as a bioreductive prodrug.
-
In Vivo Studies: To evaluate the compound's efficacy and toxicity in animal models.
By following the principles and protocols outlined herein, researchers can generate reliable and interpretable data, contributing to a deeper understanding of the structure-toxicity relationships of nitroaromatic compounds.[19]
References
-
ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
PubMed. (n.d.). New Pyrano[2,3-d:6,5-d']dipyrimidine Derivatives-Synthesis, in vitro Cytotoxicity and Computational Studies. Retrieved from [Link]
-
Edwards, D. I. (1986). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. British Journal of Venereal Diseases, 62(4), 201–208. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 5 Cytotoxicity of various nitroxides. Cells were incubated in the.... Retrieved from [Link]
-
Beland, F. A., Heflich, R. H., Howard, P. C., & Fu, P. P. (1985). Mutagenicity of nitroaromatic compounds. Chemical Research in Toxicology, 1(1), 1-46. Retrieved from [Link]
-
ResearchGate. (2009). Structure-Toxicity Relationships of Nitroaromatic Compounds. Retrieved from [Link]
-
Abreu, S., Gelves, L. G. V., Barreiro, E. J., & Lima, L. M. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Massive Bio. (2026, January 21). Quinone Oxidoreductase 1. Retrieved from [Link]
-
PubMed. (2009). Structure-toxicity relationships of nitroaromatic compounds. Retrieved from [Link]
-
Raza, H., & John, A. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(2), 524-536. Retrieved from [Link]
-
PubMed. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzylamino-5-nitropyridine. Retrieved from [Link]
-
Boelsterli, U. A., & Lim, P. L. K. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism, 7(7), 715-727. Retrieved from [Link]
-
Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
PubMed Central. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PubMed. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioreduction of the nitro group by nitroreductases (NTR) or others.... Retrieved from [Link]
Sources
- 1. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 21626-41-5 [benchchem.com]
- 4. massivebio.com [massivebio.com]
- 5. scielo.br [scielo.br]
- 6. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-toxicity relationships of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. njbio.com [njbio.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Data of Benzyl-(5-nitro-pyridin-2-yl)-amine and Its Positional Isomer
This guide provides an in-depth comparison of the spectroscopic data for Benzyl-(5-nitro-pyridin-2-yl)-amine and a key positional isomer, Benzyl-(3-nitro-pyridin-2-yl)-amine. Distinguishing between these isomers is critical in drug development and chemical research, as their biological activity and physical properties can differ significantly. This document offers supporting experimental data and explains the causal relationships behind the observed spectroscopic differences, providing researchers with a reliable framework for structural verification.
Introduction and Isomeric Landscape
This compound is a substituted pyridine derivative of interest in medicinal chemistry. Its synthesis, typically via nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with benzylamine, can sometimes lead to isomeric impurities if the starting materials are not pure. One of the most common and challenging isomers to distinguish is Benzyl-(3-nitro-pyridin-2-yl)-amine, which would arise from the isomeric starting material, 2-chloro-3-nitropyridine.
The key difference lies in the position of the strongly electron-withdrawing nitro (–NO₂) group on the pyridine ring relative to the benzylamino substituent. This seemingly small structural change creates a cascade of distinct electronic environments throughout the molecules, which are readily detected and differentiated by modern spectroscopic techniques.
Comparative Spectroscopic Analysis
A multi-technique approach involving ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous identification. The following sections detail the expected spectral characteristics of the target compound and its 3-nitro isomer.
¹H NMR Spectroscopy: The Diagnostic Fingerprint
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and coupling constants (J) of the pyridine ring protons are highly sensitive to the location of the nitro group.
Key Differentiators in ¹H NMR:
-
H6 Proton (ortho to Nitro Group): In the target 5-nitro isomer, the proton at the C6 position is ortho to the electron-withdrawing nitro group and adjacent to the ring nitrogen. This dual influence results in a significant downfield shift, making it the most deshielded proton on the pyridine ring, appearing as a distinct doublet.
-
Aromatic Region Splitting Patterns: The 5-nitro isomer exhibits a clear three-proton system on the pyridine ring with predictable splitting patterns (doublet, doublet of doublets, doublet). In contrast, the 3-nitro isomer also shows a three-proton system, but the coupling constants and chemical shifts will differ due to the altered substituent arrangement. For instance, the proton at C4 in the 3-nitro isomer is deshielded by the adjacent nitro group.
-
NH Proton: The chemical shift of the amine proton (–NH–) can be variable and is dependent on solvent and concentration. However, it typically appears as a broad singlet or a triplet (if coupling to the benzylic CH₂ is resolved).
Expected ¹H NMR Data Summary:
| Proton Assignment | This compound (Expected δ, ppm) | Benzyl-(3-nitro-pyridin-2-yl)-amine (Expected δ, ppm) | Multiplicity / Coupling (J in Hz) |
| Pyridine H3 | ~6.5 - 6.7 | - | d, J ≈ 9.0 |
| Pyridine H4 | ~7.8 - 8.0 | ~7.0 - 7.2 | dd, J ≈ 9.0, 2.5 |
| Pyridine H5 | - | ~8.2 - 8.4 | dd, J ≈ 8.5, 1.5 |
| Pyridine H6 | ~8.8 - 9.0 | ~8.0 - 8.2 | d, J ≈ 2.5 |
| Benzyl CH₂ | ~4.6 - 4.8 | ~4.7 - 4.9 | d, J ≈ 6.0 (couples with NH) |
| Benzyl Aromatic C₆H₅ | ~7.2 - 7.4 | ~7.2 - 7.4 | m |
| Amine NH | Variable (e.g., ~8.0 - 8.5) | Variable | t or br s |
Note: These are estimated values based on data from analogous compounds like 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[1][2] Actual values may vary based on solvent and spectrometer frequency.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR provides complementary information, revealing the electronic environment of each carbon atom. The strong electron-withdrawing effect of the nitro group significantly deshields adjacent carbons.
Key Differentiators in ¹³C NMR:
-
C5 vs. C3: In the 5-nitro isomer, the C5 carbon directly attached to the nitro group will be significantly deshielded. Conversely, in the 3-nitro isomer, the C3 carbon will show this pronounced downfield shift.
-
C2 (Carbon attached to amine): The chemical shift of C2 is also influenced by the nitro group's position, though to a lesser extent.
-
Quaternary Carbons: The positions of the quaternary carbons (C2, C5/C3, and the benzyl ipso-carbon) are highly diagnostic.
Expected ¹³C NMR Chemical Shifts (Pyridine Ring):
| Carbon Assignment | This compound (Expected δ, ppm) | Benzyl-(3-nitro-pyridin-2-yl)-amine (Expected δ, ppm) |
| C2 | ~158-160 | ~155-157 |
| C3 | ~107-109 | Deshielded (e.g., ~145-150) |
| C4 | ~135-137 | ~118-120 |
| C5 | Deshielded (e.g., ~138-142) | ~133-135 |
| C6 | ~148-150 | ~146-148 |
Note: These estimations are based on substituent effects on the pyridine ring.[3][4][5] The carbon bearing the nitro group is expected to be significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these specific positional isomers, it is crucial for verifying the overall structure.
Characteristic IR Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| N-H (Secondary Amine) | Stretch | 3200 - 3500 | Medium, sharp peak[6] |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to weak peaks[7] |
| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium peaks |
| C=C, C=N (Aromatic Ring) | Stretch | 1550 - 1650 | Strong to medium peaks[7] |
| NO₂ (Nitro Group) | Asymmetric Stretch | 1500 - 1560 | Very Strong , sharp |
| NO₂ (Nitro Group) | Symmetric Stretch | 1300 - 1360 | Very Strong , sharp |
| C-N | Stretch | 1200 - 1350 | Medium to strong[6] |
The most prominent features will be the very strong absorptions corresponding to the asymmetric and symmetric stretches of the nitro group. While the exact positions might shift slightly between isomers, these bands confirm its presence unequivocally.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which can further aid in structural elucidation.
-
Molecular Ion Peak (M⁺•): Both isomers have the same molecular formula (C₁₂H₁₁N₃O₂) and therefore the same nominal molecular weight of 229 g/mol .[8][9][10] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Fragmentation Pattern: The primary fragmentation pathway for benzylamines often involves cleavage of the C-N bond (alpha-cleavage).[11][12] This would lead to the formation of a tropylium ion (m/z 91) from the benzyl fragment and an aminonitropyridine fragment (m/z 138). While this major fragmentation is common to both, subtle differences in the relative intensities of subsequent fragment ions (e.g., loss of NO₂ or HNO₂) may exist due to the different stabilities of the pyridine-based fragment ions.
Experimental Protocols and Workflows
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
General Analytical Workflow
The diagram below outlines the logical flow from sample preparation to final data analysis for isomeric differentiation.
Caption: Figure 1. General Spectroscopic Analysis Workflow
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 10-20 mg of the amine sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Spectrometer Setup: Use a spectrometer with a field strength of at least 400 MHz.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 200-220 ppm.
-
A higher number of scans will be required due to the low natural abundance of ¹³C.
-
Consider running a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.
-
FT-IR Spectroscopy Protocol
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. If using the KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.
-
Data Acquisition:
-
Collect a background spectrum of the empty accessory (or a pure KBr pellet).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The final spectrum should be displayed in terms of transmittance or absorbance.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample via a suitable method, such as a direct insertion probe (for Electron Ionization, EI) or by dissolving in a solvent like methanol/acetonitrile for Electrospray Ionization (ESI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For structural confirmation, perform tandem MS (MS/MS) by isolating the molecular ion (m/z 229) and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.
-
For elemental composition confirmation, acquire data on a high-resolution instrument (e.g., TOF or Orbitrap).
-
Conclusion
The differentiation of this compound from its 3-nitro isomer is straightforward when a systematic spectroscopic approach is employed. ¹H NMR spectroscopy serves as the primary and most definitive technique , with the chemical shift and splitting pattern of the pyridine ring protons providing an unambiguous fingerprint for each isomer. ¹³C NMR corroborates this assignment by highlighting the different chemical environments of the carbon skeleton. IR spectroscopy confirms the presence of the required functional groups, while mass spectrometry verifies the molecular weight and elemental composition. By following the protocols and comparative data presented in this guide, researchers can confidently and accurately determine the structure of their synthesized compounds.
References
- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477.
- Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Marcel Dekker, Inc.
-
Sci-Hub. (n.d.). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]
-
MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Library of Medicine. Retrieved from [Link]
- Laihia, K., Kolehmainen, E., Kauppinen, R., Lorenc, J., & Puszko, A. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(7), 1425-1435.
-
National Center for Biotechnology Information. (n.d.). 2-Benzylamino-5-nitropyridine. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-(Benzylamino)-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Regensburg. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-nitropyridine. PubChem. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containing. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Retrieved from [Link]
-
Chemcd. (n.d.). This compound | 21630-48-8. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
ResearchGate. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
-
Grossmont College. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
-
SlidePlayer. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]
-
Dr. Puspendra Classes. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. YouTube. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-benzylamino-5-nitropyridine (C12H11N3O2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Benzylamino-5-nitropyridine. PubChem. Retrieved from [Link]
-
University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Benzylpyridin-2-amine. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
Sources
- 1. 2-Amino-3-nitropyridine(4214-75-9) 1H NMR [m.chemicalbook.com]
- 2. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR [m.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-(Benzylamino)-5-nitropyridine [webbook.nist.gov]
- 10. This compound | 21626-41-5 - Chemical Cloud Database [chemcd.com]
- 11. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
validation of anti-inflammatory activity of Benzyl-(5-nitro-pyridin-2-yl)-amine in vitro
An In-Depth Guide to the In Vitro Validation of Benzyl-(5-nitro-pyridin-2-yl)-amine's Anti-inflammatory Activity
This guide provides a comprehensive framework for the in vitro validation of the anti-inflammatory potential of the novel compound, this compound. As specific experimental data for this compound is not yet widely published, this document outlines a robust, multi-faceted experimental plan designed to thoroughly characterize its activity profile. We will compare its projected efficacy against two well-established anti-inflammatory agents: Dexamethasone, a potent glucocorticoid, and Indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This approach ensures a rigorous evaluation and contextualizes the potential of our target compound within the existing therapeutic landscape.
The experimental design detailed herein follows a logical progression, beginning with an essential assessment of cytotoxicity to establish a safe therapeutic window. Subsequently, we will delve into primary efficacy assays, quantifying the compound's ability to suppress key inflammatory mediators. Finally, we will explore the underlying mechanism of action by investigating its impact on critical intracellular signaling pathways. This structured approach is designed to yield a comprehensive and publishable dataset for researchers, scientists, and drug development professionals.
Foundational Principle: Assessing Cytotoxicity
Before evaluating any therapeutic activity, it is paramount to determine the concentrations at which this compound does not harm the cells.[1][2][3][4] A failure to do so could lead to the misinterpretation of data, where a reduction in inflammatory markers is mistakenly attributed to anti-inflammatory activity rather than simple cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[1][3]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for adherence.
-
Compound Treatment: Prepare a range of concentrations for this compound, Dexamethasone, and Indomethacin (e.g., 1, 5, 10, 25, 50, 100 µM) in the appropriate cell culture medium.
-
Incubation: Remove the old medium from the cells and add the prepared compound dilutions. Incubate for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Anticipated Data Summary
The results will identify the highest concentration of each compound that does not significantly reduce cell viability (typically >90%). This concentration is known as the maximum non-toxic concentration and will be used for subsequent anti-inflammatory assays.
| Compound | Maximum Non-Toxic Concentration (µM) |
| This compound | 50 (Hypothetical) |
| Dexamethasone | 100 |
| Indomethacin | 100 |
Primary Efficacy: Quantifying the Suppression of Inflammatory Mediators
The hallmark of an effective anti-inflammatory agent is its ability to reduce the production of pro-inflammatory molecules. In this section, we focus on nitric oxide (NO), a key signaling molecule in inflammation, and the cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central to the inflammatory cascade.[5][6] We will use lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, to induce a robust inflammatory response in our macrophage model.[5][6][7][8]
Experimental Workflow for Efficacy Studies
Caption: Experimental workflow for assessing anti-inflammatory efficacy.
Nitric Oxide (NO) Production Assay
Excessive NO production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay provides a straightforward and sensitive method to measure nitrite, a stable and nonvolatile breakdown product of NO.[9][10][11][12]
-
Cell Culture and Treatment: Following the workflow diagram, treat RAW 264.7 cells with the non-toxic concentrations of the test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.[13]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, incubate for 10 minutes at room temperature, protected from light.[13]
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
Pro-inflammatory Cytokine Quantification (ELISA)
TNF-α and IL-6 are potent pro-inflammatory cytokines that orchestrate the inflammatory response.[14][15] Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying their levels in the cell supernatant.[16][17][18][19]
-
Cell Culture and Treatment: Use the same supernatants collected from the LPS-stimulated cells in the previous experiment.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 kits.[16][17][18][19] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., HRP-avidin).
-
Adding a substrate to produce a measurable color change.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantification: Calculate the cytokine concentrations based on the standard curve.
Comparative Efficacy Data (Hypothetical)
This table presents hypothetical data illustrating how this compound might compare to the controls.
| Treatment (at Max Non-Toxic Conc.) | NO Production (% of LPS Control) | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| LPS Control (1 µg/mL) | 100% | 100% | 100% |
| This compound | 45% | 55% | 50% |
| Dexamethasone | 25% | 30% | 20% |
| Indomethacin | 85% | 90% | 88% |
Indomethacin is expected to have a weaker effect on cytokine and NO production in this model as its primary mechanism is COX enzyme inhibition.[20]
Mechanistic Insight: Investigating Key Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, we must investigate its influence on the upstream signaling pathways that control the production of inflammatory mediators. The NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) pathways are critical regulators of the inflammatory response initiated by LPS.[21][22][23][24]
Inflammatory Signaling Cascade
Caption: Key inflammatory signaling pathways activated by LPS.
We will use Western Blot analysis to measure the phosphorylation of key proteins in these pathways. Phosphorylation is a critical step that indicates pathway activation.[21][25]
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Seed and treat RAW 264.7 cells with the compounds, followed by a shorter LPS stimulation (e.g., 30-60 minutes) to capture peak pathway activation. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of p65 (NF-κB), p38, ERK, and JNK. Also, probe for total protein levels and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control.
Anticipated Mechanistic Insights (Hypothetical Data)
| Treatment | p-p65 (NF-κB) Level (% of LPS Control) | p-p38 (MAPK) Level (% of LPS Control) |
| LPS Control (1 µg/mL) | 100% | 100% |
| This compound | 40% | 60% |
| Dexamethasone | 35% | 45% |
This hypothetical data suggests that this compound may exert its anti-inflammatory effects by strongly inhibiting the NF-κB pathway and moderately inhibiting the p38 MAPK pathway.
Conclusion and Future Directions
This guide presents a systematic and comprehensive approach to the in vitro validation of this compound as a potential anti-inflammatory agent. By progressing from cytotoxicity to efficacy and finally to mechanistic studies, this workflow provides a robust framework for generating a high-quality, interpretable dataset.
The hypothetical data presented herein suggests that this compound could be a promising anti-inflammatory candidate, potentially acting through the dual inhibition of the NF-κB and MAPK signaling pathways. This profile makes it an intriguing subject for further investigation. The successful completion of these in vitro studies would provide a strong rationale for advancing the compound to more complex pre-clinical models, including in vivo studies of inflammation, to further assess its therapeutic potential.
References
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
-
Lipopolysaccharide (LPS)-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. (n.d.). National Institutes of Health (NIH). [Link]
-
Cell Viability, Cell Proliferation, Cytotoxicity Assays. (n.d.). Molecular Devices. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]
-
Cell Viability Assays. (2013). National Institutes of Health (NIH). [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (n.d.). National Institutes of Health (NIH). [Link]
-
Nitric Oxide Assay?. (2013). ResearchGate. [Link]
-
Measurement of TNF-α and IL-6 production by ELISA. (n.d.). Bio-protocol. [Link]
-
Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI. [Link]
-
Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (2025). ResearchGate. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. [Link]
-
Anti-Inflammatory Effects of Alpha-Lipoic Acid Modulate Cystathionine-γ-Lyase Expression in RAW 264.7 Macrophages. (n.d.). MDPI. [Link]
-
Western blot analysis of p38, JNK, ERK1/2 MAPK, MK2 and NF-κB signaling in p38α. (n.d.). ResearchGate. [Link]
-
Protocol Griess Test. (2019). ResearchGate. [Link]
-
Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. (2024). MDPI. [Link]
-
In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link]
-
In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar. [Link]
-
Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (n.d.). National Institutes of Health (NIH). [Link]
-
Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). National Institutes of Health (NIH). [Link]
-
Ginsenoside Rk1 alleviates lipopolysaccharide (LPS)-induced cognitive impairment by modulating synaptic plasticity. (2026). Frontiers. [Link]
-
The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. (n.d.). National Institutes of Health (NIH). [Link]
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (2025). PubMed. [Link]
-
Guidelines for the in vitro determination of anti‐inflammatory activity. (n.d.). ResearchGate. [Link]
-
The Interplay between Cyclic AMP, MAPK, and NF-κB Pathways in Response to Proinflammatory Signals in Microglia. (n.d.). National Institutes of Health (NIH). [Link]
-
In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). National Institutes of Health (NIH). [Link]
- TNF-α (free) ELISA. (n.d.). [Source Not Available].
-
ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... (n.d.). ResearchGate. [Link]
-
NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein. (2019). PubMed Central. [Link]
-
2-Benzylamino-5-nitropyridine. (n.d.). PubChem. [Link]
-
Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. (n.d.). Semantic Scholar. [Link]
-
In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. [Link]
-
In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. (2021). National Institutes of Health (NIH). [Link]
-
Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). PubMed Central. [Link]
-
Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. (2023). MDPI. [Link]
-
The Analgesic and Anti-Inflammatory Profile of (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic Acid (RS-37619). (n.d.). PubMed. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
Sources
- 1. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Protocol Griess Test [protocols.io]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Frontiers | Ginsenoside Rk1 alleviates lipopolysaccharide (LPS)-induced cognitive impairment by modulating synaptic plasticity [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. bio-protocol.org [bio-protocol.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 19. novamedline.com [novamedline.com]
- 20. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Interplay between Cyclic AMP, MAPK, and NF-κB Pathways in Response to Proinflammatory Signals in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NFκB- and MAP-Kinase Signaling Contribute to the Activation of Murine Myeloid Dendritic Cells by a Flagellin A: Allergen Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Profiling of Benzyl-(5-nitro-pyridin-2-yl)-amine Based Kinase Inhibitors
Introduction: Beyond the Primary Target
In the landscape of modern drug discovery, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2] The Benzyl-(5-nitro-pyridin-2-yl)-amine scaffold represents a promising chemical starting point for the development of novel kinase inhibitors, with its 2-aminopyridine moiety being a privileged structure in this domain.[3] However, the success of any kinase inhibitor hinges not only on its potency against the intended target but, critically, on its selectivity across the entire human kinome.
The human genome encodes over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[4] This conservation is the primary reason why achieving absolute inhibitor selectivity is a formidable challenge.[5] Unintended engagement with off-target kinases can lead to a spectrum of consequences, from unforeseen toxicities to desirable polypharmacology that enhances therapeutic efficacy.[6] Therefore, a rigorous and multi-faceted cross-reactivity profile is not merely a characterization step; it is a fundamental pillar of preclinical development that informs safety, efficacy, and the overall therapeutic potential of a lead compound.
This guide provides a comprehensive framework for assessing the cross-reactivity of novel inhibitors based on the this compound scaffold. We will compare and contrast methodologies, from broad biochemical screens to unbiased proteomic approaches in a cellular context, providing the rationale behind a tiered experimental strategy. The objective is to equip researchers and drug development professionals with the knowledge to design, execute, and interpret selectivity studies, ultimately enabling the selection of candidate compounds with the highest potential for clinical success.
The Imperative of a Tiered Profiling Strategy
A single assay is insufficient to fully comprehend an inhibitor's selectivity profile. A robust assessment requires a multi-tiered approach that progressively builds a more physiologically relevant picture of the compound's behavior. We advocate for a three-phase strategy that moves from broad, in vitro screening to deep, cellular, and proteome-wide analysis. This strategy is designed to efficiently identify potent and selective compounds while minimizing the risk of late-stage failures due to unforeseen off-target activities.
Phase 1: Foundational In Vitro Kinome Screening
The first step is to understand the inhibitor's activity across a wide array of purified kinases. This provides a foundational, albeit simplified, view of its selectivity.[4] Commercial services offer panels of hundreds of kinases, allowing for a broad and efficient initial assessment.
Experimental Rationale: The most efficient strategy involves a two-step process.[4] First, the compound is tested at a single, relatively high concentration (e.g., 1 µM) against the entire kinase panel. This quickly identifies any potential interactions. Any kinase showing significant inhibition (e.g., >70%) at this concentration is then selected for a full dose-response experiment to determine its half-maximal inhibitory concentration (IC50). This approach is cost-effective and focuses resources on the most relevant interactions.[4]
Comparative Data: this compound Analogs
To illustrate, let's consider three hypothetical analogs:
-
BNP-A (Lead Compound): Our primary candidate.
-
BNP-B (Less Selective Control): An analog with broader activity.
-
BNP-C (More Selective Control): A highly optimized, selective analog.
Table 1: Comparative Kinome Selectivity Profile (IC50 in nM)
| Kinase Target | BNP-A (Lead) | BNP-B (Less Selective) | BNP-C (More Selective) | Functional Family |
|---|---|---|---|---|
| MAPK14 (p38α) | 15 | 12 | 25 | CMGC |
| MAPK1 (ERK2) | >10,000 | 850 | >10,000 | CMGC |
| CDK2 | 2,500 | 450 | >10,000 | CMGC |
| GSK3B | 1,200 | 210 | 8,000 | CMGC |
| SRC | 5,500 | 1,500 | >10,000 | TK |
| ABL1 | >10,000 | 950 | >10,000 | TK |
| VEGFR2 | 8,000 | 1,100 | >10,000 | TK |
| AURKA | 3,100 | 600 | >10,000 | Other |
Data is hypothetical for illustrative purposes.
From this initial screen, BNP-A shows promising potency for its primary target (p38α) with a reasonable selectivity window over other kinases. In contrast, BNP-B demonstrates significant polypharmacology, hitting multiple targets with sub-micromolar potency, which could be a liability or a strategic advantage depending on the therapeutic goal.[7] BNP-C is highly selective for the target kinase.
Protocol 1: In Vitro Kinase IC50 Determination
-
Kinase and Substrate Preparation: Recombinant human kinases are sourced. A corresponding substrate peptide (e.g., for p38α, EGFRtide) is prepared in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Preparation: A 10 mM stock of the inhibitor in 100% DMSO is prepared. A 10-point, 3-fold serial dilution series is created, typically starting from 100 µM.
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilution to each well.
-
Enzyme Addition: Add 5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate Reaction: Add 2.5 µL of a solution containing the substrate peptide and [γ-³³P]-ATP to start the kinase reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: The phosphorylated substrate is captured on a filter plate, washed, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The raw data (counts per minute) is converted to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software.
Phase 2: Verifying Target Engagement in a Cellular Milieu
While in vitro data is essential, it doesn't guarantee that a compound will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly measure target engagement in intact cells or tissues.[1]
Experimental Rationale: CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble protein remaining, one can observe a "thermal shift," indicating direct physical binding of the inhibitor to its target protein.
Comparative Data: Cellular Target Engagement
Table 2: CETSA Results for p38α in HEK293 Cells
| Compound | Concentration | Temperature (°C) | % Soluble p38α Remaining (vs. 37°C) |
|---|---|---|---|
| DMSO | N/A | 54 | 51% |
| DMSO | N/A | 58 | 18% |
| BNP-A | 1 µM | 54 | 89% |
| BNP-A | 1 µM | 58 | 65% |
| BNP-C | 1 µM | 54 | 92% |
| BNP-C | 1 µM | 58 | 71% |
Data is hypothetical for illustrative purposes.
The data clearly shows that both BNP-A and BNP-C stabilize p38α against heat-induced denaturation, confirming direct target engagement in a cellular context.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293) to ~80% confluency. Treat cells with the inhibitor (e.g., 1 µM BNP-A) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 37°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarification: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the target protein (p38α) in the supernatant using a standard Western Blot or ELISA protocol.
-
Data Analysis: Plot the percentage of soluble protein remaining at each temperature relative to the unheated (37°C) control. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Phase 3: Unbiased Proteome-Wide Off-Target Profiling
The most comprehensive understanding of selectivity comes from unbiased techniques that can identify all protein interactions, both expected and unexpected, across the entire proteome. Chemical proteomics, such as activity-based protein profiling (ABPP), is a powerful tool for this purpose.[8]
Experimental Rationale: In one common chemical proteomics workflow, a cell lysate is passed over an affinity matrix where the inhibitor has been immobilized. Proteins that bind to the inhibitor are "captured" and retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. This method can reveal off-targets that would be missed by a panel-based screen, including non-kinase proteins.
Synthesizing the Data: A Holistic View of Selectivity
By integrating the data from all three phases, a comprehensive profile of each inhibitor emerges.
Table 3: Summary Comparison of this compound Analogs
| Parameter | BNP-A (Lead) | BNP-B (Less Selective) | BNP-C (More Selective) |
|---|---|---|---|
| Primary Target IC50 (p38α) | 15 nM | 12 nM | 25 nM |
| Selectivity Score (S10 @ 1µM) * | 0.025 | 0.15 | 0.005 |
| Cellular Target Engagement (CETSA) | Confirmed | Confirmed | Confirmed |
| Key Off-Targets (IC50 < 1µM) | None | CDK2, GSK3B, ABL1, AURKA | None |
| Proteomics Hits (Confirmed) | MAPK14 | MAPK14, GSK3B, ABL1, NQO2 | MAPK14 |
| Recommendation | Proceed | Reprofile or Terminate | Proceed (Backup) |
Selectivity Score (S10): The number of kinases inhibited >90% divided by the total number of kinases tested. A lower score is better. Data is hypothetical.
Interpretation and Path Forward:
-
BNP-A emerges as a strong lead candidate. It is potent, demonstrates a clean profile in the broad kinase screen, confirms target engagement in cells, and shows no significant liabilities in the proteomic screen.
-
BNP-B is a classic example of a non-selective inhibitor. While potent, its engagement with multiple kinases, including the off-target quinone reductase 2 (NQO2) identified by proteomics, poses a significant risk for toxicity. This compound would likely be deprioritized unless a multi-kinase inhibitor is the explicit goal.
-
BNP-C , while highly selective, is slightly less potent than BNP-A. It serves as an excellent backup candidate and a valuable tool compound for dissecting the specific biology of p38α without the confounding effects of off-target activity.
Conclusion
The cross-reactivity profiling of kinase inhibitors is a complex but essential undertaking in drug discovery. Relying solely on a single in vitro assay provides an incomplete and potentially misleading picture of a compound's true biological activity. As demonstrated with the hypothetical this compound analogs, a tiered strategy that integrates broad biochemical screening, cellular target validation, and unbiased proteomic analysis provides the necessary depth of understanding to make informed decisions. This rigorous, multi-faceted approach minimizes the risk of costly late-stage failures and maximizes the probability of developing safe, effective, and highly targeted therapeutics.
References
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]
-
Manning, G., et al. (2002). The protein kinase complement of the human genome. Science. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-targets. Nature Biotechnology. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
-
Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
-
Patricelli, M. P., et al. (2011). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Chemical Biology. [Link]
-
PubChem (2026). 2-Benzylamino-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
Chemcd (2026). This compound. Chemcd. [Link]
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS 21626-41-5 [benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: Evaluating Benzyl-(5-nitro-pyridin-2-yl)-amine Against Standard-of-Care Anti-Inflammatory Agents
Abstract
The relentless pursuit of novel anti-inflammatory therapeutics is driven by the need for agents with improved efficacy, better safety profiles, and diverse mechanisms of action. This guide introduces Benzyl-(5-nitro-pyridin-2-yl)-amine, a novel nitropyridine derivative, as a candidate for anti-inflammatory drug development. We present a comprehensive, head-to-head benchmarking framework against three clinically established anti-inflammatory drugs: the potent corticosteroid Dexamethasone , the non-selective COX inhibitor Indomethacin , and the COX-2 selective inhibitor Celecoxib . This document provides a scientifically rigorous, step-by-step guide for researchers to evaluate the compound's preclinical anti-inflammatory potential, covering both in vitro mechanistic assays and in vivo proof-of-concept studies. Our objective is to furnish drug development professionals with the foundational data and protocols necessary to make informed decisions about the therapeutic promise of this and similar novel chemical entities.
Introduction: The Rationale for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, essential for host defense and tissue repair. However, its dysregulation is a cornerstone of numerous debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current anti-inflammatory armamentarium, while effective, is not without significant limitations. Corticosteroids like Dexamethasone offer broad-spectrum immunosuppression but are associated with severe metabolic and endocrine side effects with long-term use.[1][2][3] Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as Indomethacin effectively block pain and inflammation by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[4][5][6][7] However, the inhibition of COX-1, which is vital for gastric mucosal protection, often leads to gastrointestinal toxicity.[5][6] Newer, COX-2 selective inhibitors like Celecoxib were developed to mitigate these gastric side effects but have raised concerns regarding cardiovascular risks.[8][9][10][11]
This therapeutic landscape underscores a clear unmet need for novel agents. This compound, a compound featuring a nitropyridine scaffold—a motif present in various bioactive molecules—represents a promising starting point for investigation.[12] Studies on related pyridine derivatives have demonstrated significant anti-inflammatory potential, suggesting that this chemical class warrants further exploration.[13][14][15] This guide outlines a logical, multi-tiered experimental strategy to rigorously profile its activity and benchmark its performance against established standards.
The Benchmarking Panel: Comparators and Mechanisms
A robust comparison requires well-characterized drugs that represent distinct mechanisms of action.
-
Dexamethasone: A synthetic glucocorticoid that binds to intracellular glucocorticoid receptors. This complex translocates to the nucleus to modulate gene expression, leading to the powerful suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and inhibition of inflammatory cell migration.[1][2][3][16][17] Its action is broad and affects multiple signaling pathways, including NF-κB.[3]
-
Indomethacin: A potent, non-selective NSAID that inhibits both COX-1 and COX-2 enzymes.[4][5][6] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[5][18]
-
Celecoxib: A selective COX-2 inhibitor.[8][9][10] It specifically targets the COX-2 isoform, which is upregulated at sites of inflammation, thereby reducing prostaglandin synthesis while sparing the protective functions of COX-1 in the gut.[8][9][10][19]
Preclinical Benchmarking Workflow: An Overview
The evaluation of this compound will proceed through a staged approach, moving from foundational cell-based assays to a whole-organism model of acute inflammation. This workflow is designed to first establish biological activity and then to elucidate the potential mechanism of action and in vivo efficacy.
Part 1: In Vitro Mechanistic & Potency Profiling
The initial phase uses cell-based models to determine the compound's anti-inflammatory activity and to distinguish its mechanism from the benchmark drugs. The murine macrophage cell line RAW 264.7 is an industry-standard model for this purpose, as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS).[20][21]
Experiment 1: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages
Causality: This assay serves as the primary screen. LPS, a component of gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering a potent inflammatory response characterized by the release of nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[22][23] By measuring the inhibition of these mediators, we can quantify the compound's anti-inflammatory potency.
Protocol: LPS-Induced Cytokine & NO Production Assay
-
Cell Culture: Seed RAW 264.7 cells (4 x 10⁵ cells/mL) in 24-well plates and incubate overnight.
-
Pre-treatment: Pre-treat cells for 1 hour with varying concentrations of this compound (e.g., 0.1 to 100 µM), Dexamethasone (positive control), Indomethacin (positive control), Celecoxib (positive control), or vehicle (DMSO, 0.1% final concentration).
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[21]
-
Supernatant Collection: Collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Measurement: Measure NO production by quantifying its stable metabolite, nitrite, using the Griess Reagent Assay.
-
Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[21]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against NO, TNF-α, and IL-6 production.
Hypothetical Data Summary:
| Compound | IC₅₀ for NO Inhibition (µM) | IC₅₀ for TNF-α Inhibition (µM) | IC₅₀ for IL-6 Inhibition (µM) |
| This compound | 12.5 | 8.2 | 10.7 |
| Dexamethasone | > 100 | 0.05 | 0.02 |
| Indomethacin | 25.4 | > 100 | > 100 |
| Celecoxib | 45.1 | > 100 | > 100 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: This hypothetical data suggests this compound is a potent inhibitor of cytokine production, similar to Dexamethasone, but distinct from COX inhibitors which are generally weak inhibitors of LPS-induced cytokine release in this assay. This points towards a potential mechanism involving upstream signaling pathways rather than direct prostaglandin synthesis.
Experiment 2: Deconvolution of the Mechanism of Action
Based on the initial screen, we will investigate two primary pathways targeted by our benchmark drugs: COX enzyme activity and the NF-κB signaling cascade.
Causality: This assay directly measures the compound's ability to inhibit the enzymes responsible for prostaglandin synthesis, the primary mechanism of NSAIDs.[24] This will determine if the test compound functions as a traditional or COX-2 selective NSAID.
Protocol: Cell-Free COX Inhibition Assay
-
Assay Kit: Utilize a commercial COX colorimetric or fluorometric inhibitor screening kit.[25][26]
-
Enzyme Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes as per the kit instructions.
-
Compound Incubation: In a 96-well plate, add assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme. Add varying concentrations of this compound, Indomethacin (non-selective control), or Celecoxib (COX-2 selective control). Pre-incubate for 10 minutes at 37°C.[27]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).
-
Detection: Measure the peroxidase activity colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[25]
-
Data Analysis: Calculate the IC₅₀ values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Hypothetical Data Summary:
| Compound | IC₅₀ for COX-1 (µM) | IC₅₀ for COX-2 (µM) | COX-2 Selectivity Index |
| This compound | > 200 | > 200 | N/A |
| Indomethacin | 0.5 | 5.0 | 0.1 |
| Celecoxib | 15.0 | 0.1 | 150 |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: The hypothetical results indicate that this compound does not significantly inhibit either COX isoform, distinguishing its mechanism from both Indomethacin and Celecoxib.
Causality: The transcription factor NF-κB is a master regulator of inflammatory gene expression, including TNF-α and IL-6.[28][29][30][31] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and activate gene transcription.[31][32] Dexamethasone is known to suppress this pathway.[3] This assay will determine if our test compound shares this mechanism.
Protocol: Immunofluorescence Staining for p65
-
Cell Culture: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.
-
Pre-treatment: Pre-treat cells for 1 hour with the IC₅₀ concentration of this compound, Dexamethasone, or vehicle.
-
Stimulation: Stimulate cells with LPS (1 µg/mL) for 30 minutes.
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Staining: Block with 5% BSA, then incubate with a primary antibody against the p65 subunit of NF-κB. Follow with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.
-
Imaging: Visualize cells using a fluorescence microscope.
-
Analysis: Quantify the nuclear translocation of p65. In unstimulated cells, p65 fluorescence will be primarily cytoplasmic. In LPS-stimulated cells, it will be nuclear. Effective inhibitors will prevent this translocation, keeping p65 in the cytoplasm.
Expected Outcome: If this compound acts via the NF-κB pathway, treated cells will show a significant reduction in nuclear p65 fluorescence compared to the LPS-only control, similar to the Dexamethasone-treated group.
Part 2: In Vivo Proof-of-Concept
The final step is to validate the in vitro findings in a living organism using a standard model of acute inflammation.
Experiment 3: Carrageenan-Induced Paw Edema in Rodents
Causality: The carrageenan-induced paw edema model is a classic, highly reproducible assay for evaluating the efficacy of acute anti-inflammatory drugs.[33][34][35][36][37] Injection of carrageenan into the paw induces a biphasic inflammatory response. The early phase involves histamine and serotonin release, while the later phase (3-6 hours) is mediated primarily by prostaglandins, making it sensitive to COX inhibitors like Indomethacin.[33] The model is also sensitive to broader anti-inflammatory agents.
Protocol: Rodent Paw Edema Assay
-
Animals: Use male Wistar rats or Swiss albino mice (n=6 per group).
-
Grouping:
-
Dosing: Administer the test compounds or vehicle orally 1 hour before inducing inflammation.
-
Induction: Inject 0.1 mL of 1% λ-carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[33][35]
-
Measurement: Measure the paw volume using a plethysmometer at baseline (0 hours) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[33]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
Hypothetical Data Summary:
| Group | Dose (mg/kg) | % Inhibition of Edema at 3 Hours | % Inhibition of Edema at 5 Hours |
| Vehicle Control | - | 0% | 0% |
| This compound | 25 | 35.2% | 48.5% |
| This compound | 50 | 58.1% | 65.3% |
| Indomethacin | 10 | 45.6% | 55.8% |
| Dexamethasone | 1 | 62.5% | 70.1% |
Note: Data are hypothetical and for illustrative purposes.
Interpretation: This hypothetical data demonstrates that this compound produces a dose-dependent reduction in paw edema, confirming its in vivo anti-inflammatory activity. The efficacy at 50 mg/kg is comparable to the standard controls, suggesting it is a potent agent worthy of further development.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial preclinical benchmarking of this compound. The proposed experiments systematically evaluate its anti-inflammatory potency, elucidate its likely mechanism of action, and confirm its efficacy in a relevant in vivo model.
Based on the hypothetical data presented, this compound emerges as a promising novel anti-inflammatory candidate that likely acts by inhibiting the NF-κB signaling pathway, rather than through COX inhibition. This distinct mechanism could translate into a differentiated clinical profile, potentially avoiding the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.
Successful validation through these experiments would justify advancing the compound to more complex disease models (e.g., collagen-induced arthritis), comprehensive pharmacokinetic/pharmacodynamic (PK/PD) studies, and formal toxicology assessments.
References
-
Dexamethasone. (n.d.). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Retrieved from [Link]
-
Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]
-
What is the mechanism of Indomethacin? (2024). Patsnap Synapse. Retrieved from [Link]
-
What is the mechanism of action of dexamethasone? (2025). Dr.Oracle. Retrieved from [Link]
-
Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]
-
Indometacin. (n.d.). Wikipedia. Retrieved from [Link]
-
Indomethacin. (2024). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
What is the mechanism of action of Dexamethasone? (2025). Patsnap Synapse. Retrieved from [Link]
-
Dolcino, M., et al. (2020). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 11, 952. Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Shih, R.-H., et al. (2015). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Molecular Neuroscience, 8, 77. Retrieved from [Link]
-
Mechanism of action of indomethacin in indomethacin-responsive headaches. (2018). Cephalalgia, 38(4), 807-817. Retrieved from [Link]
-
What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]
-
Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved from [Link]
-
Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. (2024). YouTube. Retrieved from [Link]
-
dexamethasone. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Medicine of the week: Dexamethasone. (2025). YouTube. Retrieved from [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
NF-kB: THE PATHWAY OF INFLAMMATION. (2021). PUR-FORM. Retrieved from [Link]
-
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved from [Link]
-
Macrophage Cell-based Assays. (n.d.). Reaction Biology. Retrieved from [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
-
Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). Journal of Inflammation Research, 6, 1-7. Retrieved from [Link]
-
In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. (2018). Molecular Therapy - Methods & Clinical Development, 13, 67-76. Retrieved from [Link]
-
Macrophage Cell Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses. (2018). Frontiers in Immunology, 9, 2705. Retrieved from [Link]
-
Efficacy of the In Vitro Macrophage Assay to Test the Anti-inflammatory... (2018). ResearchGate. Retrieved from [Link]
-
Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. (2025). ResearchGate. Retrieved from [Link]
-
In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. (2018). Molecular Therapy - Methods & Clinical Development, 13, 67-76. Retrieved from [Link]
-
Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (2022). European Journal of Medicinal Chemistry, 243, 114758. Retrieved from [Link]
-
Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. (2021). ImmunoHorizons, 5(8), 646-656. Retrieved from [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research, 3, 136. Retrieved from [Link]
-
Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (2014). Molecules, 19(6), 7135-7146. Retrieved from [Link]
-
Pyridine derivatives 46a–50 reported as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (2023). Molecules, 28(14), 5439. Retrieved from [Link]
-
This compound. (n.d.). Chemcd. Retrieved from [Link]
-
A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014). Advanced Biomedical Research, 3, 136. Retrieved from [Link]
- Antiinflammatory agents and their use. (1975). Google Patents.
Sources
- 1. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. Indometacin - Wikipedia [en.wikipedia.org]
- 6. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of action of indomethacin in indomethacin-responsive headaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 11. Celecoxib: Mechanism of Action & Structure | Study.com [study.com]
- 12. mdpi.com [mdpi.com]
- 13. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 30. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. purformhealth.com [purformhealth.com]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. researchgate.net [researchgate.net]
- 36. inotiv.com [inotiv.com]
- 37. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Benzyl-(5-nitro-pyridin-2-yl)-amine
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical entities we handle. The proper disposal of a compound like Benzyl-(5-nitro-pyridin-2-yl)-amine is not a mere procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide moves beyond a simple checklist to provide a deep, technically-grounded framework for managing this compound's waste stream, ensuring that every step is deliberate, justified, and safe.
Part 1: Hazard Characterization and Regulatory Imperative
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a substituted nitro-pyridine derivative. Its hazard profile is dictated by the synergistic effects of the benzylamine, pyridine, and nitro functional groups.
According to aggregated GHS data, this compound presents multiple health hazards. This classification firmly places it under the purview of hazardous waste regulations as defined by bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
| Hazard Profile: this compound | |
| Molecular Formula | C₁₂H₁₁N₃O₂[1][2] |
| CAS Number | 21630-48-8; 21626-41-5[1][2] |
| GHS Hazard Codes | H302, H315, H318, H335[1] |
| Hazard Statements | H302: Harmful if swallowed[1][3] H315: Causes skin irritation[1][3] H318: Causes serious eye damage[1] H335: May cause respiratory irritation[1][3] |
| Compound Class | Aromatic Nitro Compound, Pyridine Derivative |
The presence of the nitro group warrants particular caution. While this is a mono-nitro compound, many organic nitro compounds are known for their thermal instability or explosive potential, necessitating their careful handling as hazardous waste.[4] Furthermore, pyridine and its derivatives are recognized for their toxicity and environmental persistence, making their release into wastewater systems unacceptable.[5][6]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, where each step logically follows from the compound's hazard profile and regulatory requirements.
Step 1: Pre-Disposal Planning & Personal Protective Equipment (PPE)
Causality: The foundation of safe disposal is preventing exposure. Given the compound's classification as a skin, eye, and respiratory irritant, engineering controls and appropriate PPE are non-negotiable.
-
Engineering Controls: All handling of this compound, including waste consolidation, must occur within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[5][7]
-
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield. The H318 classification (Causes serious eye damage) indicates that standard safety glasses are insufficient.[1][8]
-
Hand Protection: Use chemically resistant gloves (e.g., Butyl rubber or nitrile, checking manufacturer compatibility charts).[9]
-
Body Protection: A fully buttoned laboratory coat is mandatory to prevent skin contact.[8]
-
Step 2: Waste Segregation at the Point of Generation
Causality: Improperly mixed chemical waste is a primary cause of laboratory incidents. The goal is to prevent unintended chemical reactions, such as heat generation, gas evolution, or fire.[10]
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound and structurally similar compounds.
-
Incompatibility Prevention: This compound must be segregated from the following:
-
Strong Oxidizing Agents: To prevent a potentially exothermic or explosive reaction.
-
Strong Acids (e.g., Nitric Acid): Amines can react violently with strong acids.[9]
-
Bases: While an amine itself, avoid mixing with strong bases that could catalyze decomposition or other reactions.
-
Aqueous Waste Streams: Do not dispose of this compound down the drain.[4][5]
-
| Waste Segregation Summary | |
| Collect In: | Solid or Organic Non-halogenated Waste Container |
| DO NOT MIX WITH: | Strong Acids, Strong Oxidizers, Aqueous Waste |
Step 3: Containerization and Labeling
Causality: Federal and state regulations mandate that hazardous waste containers are correctly chosen and labeled to ensure safe handling from the "cradle-to-grave."[11][12]
-
Container Selection: Use a chemically compatible, sealable, and leak-proof container (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap).[5][13] The container must be in good condition with no cracks or residue on the outside.
-
Labeling Protocol: The moment the first drop of waste enters the container, it must be labeled with a hazardous waste tag.[9] The label must include:
Step 4: On-Site Accumulation and Storage
Causality: Safe temporary storage is crucial to prevent accidents and ensure compliance with generator status limits defined by the EPA.
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10] This area must be clearly marked.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[10]
-
Storage Conditions: The storage area must be cool, dry, and well-ventilated, away from sources of ignition, heat, or direct sunlight.[5][15]
Step 5: Final Disposal by Certified Professionals
Causality: The ultimate disposal of hazardous waste requires specialized facilities and expertise to ensure environmental protection and render the material non-hazardous.
-
Engage Professionals: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[16][4]
-
Manifest System: Ensure that a Uniform Hazardous Waste Manifest is completed. This is the legal record tracking the waste from your laboratory to its final destination.[12]
-
Recommended Disposal Method: For organic compounds like this, high-temperature incineration in a permitted facility is the standard and most effective disposal method.[6][13]
Part 3: Emergency Procedures
-
Spill Response:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[5]
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or diatomaceous earth.[5][14] Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area, and dispose of all contaminated cleaning materials as hazardous waste.[14]
-
-
Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[8][17]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8][17]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Part 4: Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with the highest degree of safety, integrity, and environmental responsibility, reinforcing the trust placed in us as scientific leaders.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). 2-Benzylamino-5-nitropyridine. PubChem Compound Summary. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Ing. Petr Švec - PENTA s.r.o. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
Arkansas State University. (n.d.). Hazardous Waste Management. A-State Knowledge Base. Retrieved from [Link]
-
Chemcd. (n.d.). This compound | 21630-48-8. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Reddit. (2025, September 9). 2-nitrophenol waste. r/chemistry. Retrieved from [Link]
-
Chemius. (n.d.). nitro razredčilo. Retrieved from [Link]
-
JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]
-
Hazardous Waste Experts. (2014, November 11). Federal and State Regulations on Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
-
Southwest Tennessee Community College. (2012, April 5). Appendix I: OSHA Laboratory Standard. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]
Sources
- 1. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 21626-41-5 - Chemical Cloud Database [chemcd.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. fishersci.com [fishersci.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Video: Proper Handling and Disposal of Laboratory Waste [jove.com]
- 11. epa.gov [epa.gov]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. usbioclean.com [usbioclean.com]
- 14. echa.europa.eu [echa.europa.eu]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 17. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl-(5-nitro-pyridin-2-yl)-amine
This document provides a comprehensive, technically grounded guide for the safe handling of Benzyl-(5-nitro-pyridin-2-yl)-amine. As laboratory professionals, our primary responsibility is to create a self-validating system of safety that protects researchers from chemical hazards. This guide moves beyond a simple checklist, delving into the causality behind each procedural step and personal protective equipment (PPE) recommendation. The protocols herein are designed to build a deep, intuitive understanding of risk mitigation when working with this and structurally related compounds.
Immediate Safety Profile: Understanding the Hazard
This compound is an aromatic amine containing a nitro functional group. This structure presents multiple hazards that must be addressed through rigorous engineering controls and appropriate PPE. The Globally Harmonized System (GHS) classification, as aggregated by the European Chemicals Agency (ECHA), provides a clear directive for our safety protocols[1].
| Hazard Classification | GHS Hazard Statement | Implication for Safe Handling |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Prevent ingestion. Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling[2]. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct skin contact must be avoided through proper glove selection and protective clothing[1][3][4]. |
| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage | Robust eye protection is mandatory to prevent irreversible damage from splashes or dust[1]. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Handling must occur in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of dust or aerosols[1][2]. |
The Foundation of Safety: Risk Assessment and Engineering Controls
The dual functionality of an aromatic amine and a nitroaromatic compound dictates a cautious approach. Aromatic amines as a class are known for potential toxicity and can often be absorbed through the skin[5][6]. Aromatic nitro-compounds can also present significant health and safety hazards[7]. Therefore, our primary line of defense is to minimize the possibility of exposure through robust engineering controls.
Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[8] This is non-negotiable. The fume hood serves two primary purposes:
-
It contains airborne particulates (dust) and prevents inhalation, directly addressing the H335 respiratory hazard.
-
It provides a contained workspace, limiting the spread of contamination in the event of a spill.
Ensure the fume hood has a recent certification and that the sash is kept at the lowest possible height during operations.
Personal Protective Equipment (PPE): A Multi-Layered Defense
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the specific hazards of this compound.
Hand Protection: A Critical Choice
The selection of gloves is arguably the most critical PPE decision for this compound. Standard nitrile examination gloves are not recommended for prolonged handling of aromatic amines or aromatic hydrocarbons.[9][10]
| Glove Type | Recommendation | Rationale |
| Nitrile Gloves | Suitable for incidental contact or splash protection only . Must be changed immediately upon contact. | Nitrile offers poor resistance to many aromatic compounds and amines[9][10]. Breakthrough can occur rapidly. |
| Butyl Rubber Gloves | Recommended for direct handling and extended use. | Butyl rubber provides excellent resistance against nitro-compounds, esters, ketones, and many amines, making it a superior choice for this chemical class[11][12]. |
| Double Gloving | Recommended for all handling procedures. | Wearing an inner nitrile glove and an outer butyl rubber glove provides an added layer of safety, particularly during glove removal (doffing). |
Always inspect gloves for tears or punctures before use. After handling is complete, wash the outer gloves with soap and water before removal, and then wash hands thoroughly.
Eye and Face Protection
Given the GHS classification of "Causes serious eye damage" (H318), minimum protection is insufficient.
-
Mandatory: Chemical splash goggles that conform to ANSI Z87.1 standards must be worn at all times in the laboratory[13].
-
Recommended for High-Risk Operations: When handling larger quantities (>1g) of the solid or preparing solutions where splashing is more likely, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face[14].
Body Protection
A flame-resistant lab coat should be worn and kept fastened to protect against splashes and contamination of personal clothing.[8] For tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.[8] Shoes must be closed-toed and made of a non-porous material.[15]
Operational Plan: Step-by-Step Procedures
Adherence to a strict, logical workflow is essential for minimizing risk.
Workflow for Safe Handling
The following diagram outlines the procedural flow for safely managing this compound from preparation to disposal.
Caption: Procedural flow for safely managing this compound.
Protocol for Donning and Doffing PPE
-
Donning (Putting On):
-
Put on the lab coat and fasten it completely.
-
Put on inner gloves (nitrile).
-
Put on outer gloves (butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.
-
Put on chemical splash goggles.
-
If required, put on a face shield over the goggles.
-
-
Doffing (Taking Off): This process is designed to prevent cross-contamination.
-
Remove the face shield (if used).
-
With the outer gloves still on, wash them with soap and water.
-
Remove the outer gloves. Peel one glove off by grasping the cuff and pulling it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.
-
Remove the lab coat, folding it so the contaminated exterior is contained inward.
-
Remove the chemical splash goggles.
-
Remove the inner gloves using the same technique as for the outer gloves.
-
Wash hands thoroughly with soap and water for at least 20 seconds.
-
Spill and Disposal Management
Spill Response
In the event of a small spill inside the fume hood:
-
Alert others in the immediate area.
-
Ensure your PPE is intact. If it is contaminated, retreat and don fresh PPE.
-
Cover the spill with an absorbent material (e.g., vermiculite or sand).
-
Carefully scoop the contaminated material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For large spills or spills outside of a fume hood, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department immediately.
Waste Disposal Plan
Improper disposal can lead to environmental contamination and poses a risk to others.[5][16]
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels, contaminated absorbent material) must be collected in a designated, labeled, and sealed hazardous waste container.[8][17]
-
Liquid Waste: All liquid waste containing this compound (e.g., reaction mixtures, rinse solutions) must be collected in a separate, labeled, and sealed hazardous waste container for halogen-free organic waste.
-
Never dispose of this chemical or its waste down the drain.[16]
All waste must be disposed of through your institution's EHS-approved hazardous waste program.
By implementing these comprehensive safety measures, researchers can confidently handle this compound, ensuring personal safety and scientific integrity.
References
- Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
- TCI Chemicals. (2024). SAFETY DATA SHEET: 2-Amino-4-methyl-3-nitropyridine.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Nitropyridin-2-ol.
- International Safety. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: Benzylamine.
- Croner-i. Aromatic halogenated amines and nitro-compounds.
- ECHA. Nitrobenzene - Registration Dossier.
- TCI Chemicals. (2025). SAFETY DATA SHEET: (R)-(+)-2-(α-Methylbenzylamino)-5-nitropyridine.
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?
- Benchchem. Personal protective equipment for handling 3-Nitro-2-hexene.
-
National Center for Biotechnology Information. (n.d.). 2-Benzylamino-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Available from: [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]
-
University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available from: [Link]
-
Chemcd. This compound | 21630-48-8. Available from: [Link]
-
University of Missouri. OSHA Glove Selection Chart. Available from: [Link]
-
DuPont Personal Protection. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Available from: [Link]
-
eSafety Supplies. (2025). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Available from: [Link]
-
International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing. Available from: [Link]
-
California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available from: [Link]
-
PubMed. (1995). Biodegradation of nitroaromatic compounds. Available from: [Link]
-
Jackson State Community College. SAFETY AND LABORATORY RULES for ORGANIC CHEMISTRY LABORATORIES. Available from: [Link]
-
ResearchGate. (2022). Major mechanisms of toxicity of nitroaromatic compounds. Available from: [Link]
Sources
- 1. 2-Benzylamino-5-nitropyridine | C12H11N3O2 | CID 261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iloencyclopaedia.org [iloencyclopaedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. gloves.com [gloves.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. esafetysupplies.com [esafetysupplies.com]
- 13. csub.edu [csub.edu]
- 14. mitegen.com [mitegen.com]
- 15. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 16. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 17. echa.europa.eu [echa.europa.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
